(S)-2-Amino-7-Hydroxytetralin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(7S)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h2,4,6,9,12H,1,3,5,11H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYAPIMIOKKYNF-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563626 | |
| Record name | (7S)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85951-60-6 | |
| Record name | (7S)-7-Amino-5,6,7,8-tetrahydro-2-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85951-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7S)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Naphthalenol, 7-amino-5,6,7,8-tetrahydro-, (7S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Enantioselective Synthesis of (S)-2-Amino-7-Hydroxytetralin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-7-hydroxytetralin is a key chiral building block in the synthesis of various pharmacologically active compounds, particularly those targeting monoamine neurotransmitter systems. Its rigid tetralin scaffold, combined with the stereochemistry of the amino group and the position of the hydroxyl functionality, makes it a valuable pharmacophore for developing selective ligands for dopamine and serotonin receptors. This technical guide provides an in-depth overview of the primary methodologies for the enantioselective synthesis of this compound, focusing on both chemical and chemoenzymatic approaches. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in the efficient and stereocontrolled preparation of this important molecule.
Core Synthetic Strategies
The enantioselective synthesis of this compound predominantly commences with the commercially available precursor, 7-methoxy-2-tetralone. The key challenge lies in the stereocontrolled introduction of the amine functionality at the C2 position. Two principal strategies have emerged as effective for achieving high enantiopurity:
-
Chiral Auxiliary-Mediated Asymmetric Reductive Amination: This classical chemical approach involves the condensation of 7-methoxy-2-tetralone with a chiral amine to form a diastereomeric imine, which is then reduced. Subsequent removal of the chiral auxiliary yields the desired enantiomer of the aminotetralin.
-
Chemoenzymatic Asymmetric Reductive Amination: This modern and green approach utilizes enzymes, such as imine reductases (IREDs) or reductive aminases (RedAms), to catalyze the asymmetric amination of the tetralone precursor. This method often boasts high enantioselectivity and operates under mild reaction conditions.
The final step in both strategies involves the deprotection of the 7-methoxy group to afford the target this compound.
Chemical Synthesis Approach: Chiral Auxiliary-Mediated Reductive Amination
This strategy is exemplified by a patented method for the synthesis of the analogous (S)-2-amino-5-methoxytetralin, which can be adapted for the 7-methoxy isomer. The overall workflow involves three main steps: formation of a chiral imine, diastereoselective reduction, and hydrogenolysis to remove the chiral auxiliary and form the primary amine.
Caption: Chemical synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of (S,R)-N-(1-Phenylethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
-
Materials:
-
7-Methoxy-2-tetralone
-
R-(+)-α-Phenylethylamine
-
p-Toluenesulfonic acid
-
Toluene
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Tetrahydrofuran (THF)
-
-
Procedure for Imine Formation:
-
To a reaction flask, add 7-methoxy-2-tetralone (1 equivalent), R-(+)-α-phenylethylamine (1.25 equivalents), a catalytic amount of p-toluenesulfonic acid (0.02 equivalents), and toluene (approx. 10 mL per gram of tetralone).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude imine.
-
-
Procedure for Reduction:
-
Dissolve the crude imine in a mixture of methanol and THF (1:1).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of (S)-2-Amino-7-methoxytetralin
-
Materials:
-
(S,R)-N-(1-Phenylethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
-
-
Procedure:
-
Dissolve the product from Step 1 in methanol.
-
Add 10% Pd/C catalyst (5-10% by weight of the substrate).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-60 psi) at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield (S)-2-Amino-7-methoxytetralin.
-
Step 3: Synthesis of this compound (O-Demethylation)
-
Materials:
-
(S)-2-Amino-7-methoxytetralin
-
Boron tribromide (BBr₃) or 48% Hydrobromic acid (HBr)
-
Dichloromethane (DCM) (for BBr₃ method)
-
-
Procedure using BBr₃:
-
Dissolve (S)-2-Amino-7-methoxytetralin in anhydrous DCM and cool to -78 °C under an inert atmosphere.
-
Slowly add a 1M solution of BBr₃ in DCM (2-3 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography or recrystallization.
-
-
Procedure using HBr:
-
Reflux a solution of (S)-2-Amino-7-methoxytetralin in 48% aqueous HBr for 4-8 hours.
-
Cool the mixture to room temperature and neutralize carefully with a saturated sodium bicarbonate solution.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, extract the product with an organic solvent.
-
Purify as needed.
-
Quantitative Data for Chemical Synthesis
| Step | Starting Material | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Asymmetric Reductive Amination of 5-methoxy-2-tetralone (adapted for 7-methoxy) | 5-Methoxy-2-tetralone | (S)-2-Amino-5-methoxytetralin | ~68.7 | >99.9 | [1] |
| O-Demethylation | Aryl methyl ether | Phenol | >90 | Not applicable | [2] |
Chemoenzymatic Synthesis Approach: Asymmetric Reductive Amination
The use of imine reductases (IREDs) or reductive aminases (RedAms) offers a highly selective and environmentally friendly alternative to chemical methods. These enzymes, coupled with a cofactor regeneration system, can convert 7-methoxy-2-tetralone directly into (S)-2-Amino-7-methoxytetralin with high enantiopurity.
Caption: Chemoenzymatic synthesis workflow for this compound.
Experimental Protocol: Enzymatic Reductive Amination
-
Materials:
-
7-Methoxy-2-tetralone
-
Imine Reductase (IRED) or Reductive Aminase (RedAm)
-
Amine source (e.g., ammonium chloride or an alkylamine)
-
NADP⁺
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (pH 7.5-8.5)
-
Organic solvent (e.g., MTBE or ethyl acetate)
-
-
Procedure:
-
In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 8.0).
-
Add D-glucose (1.5-2 equivalents), NADP⁺ (catalytic amount, e.g., 1 mM), the amine source (e.g., ammonium chloride, 5-10 equivalents), GDH for cofactor regeneration (e.g., 1 mg/mL), and the IRED or RedAm (e.g., 2-5 mg/mL).
-
Dissolve 7-methoxy-2-tetralone in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture (final concentration typically 10-50 mM).
-
Incubate the reaction at a suitable temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by HPLC or GC.
-
Once the reaction is complete, basify the mixture to pH >10 with NaOH.
-
Extract the product with an organic solvent (e.g., MTBE or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting (S)-2-Amino-7-methoxytetralin can then be subjected to O-demethylation as described in the chemical synthesis protocol.
-
Quantitative Data for Chemoenzymatic Synthesis
| Substrate | Enzyme | Amine Source | Conversion (%) | Enantiomeric Excess (e.e.) (%) (Configuration) | Reference |
| 5-Methoxy-2-tetralone | pIR-221 | n-Propylamine | 92 | 92 (S) | [3] |
| 5-Methoxy-2-tetralone | pIR-88 | n-Propylamine | 87 | >99 (R) | [3] |
| 2-Tetralone | IR91 | Methylamine | 74 | >98 (S) | [3] |
Note: Data for 7-methoxy-2-tetralone is not explicitly available in the provided search results, but the data for the 5-methoxy isomer suggests high potential for this approach.
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through both chemical and chemoenzymatic routes. The chiral auxiliary-based chemical synthesis offers a well-established method with high enantioselectivity, as demonstrated for a closely related analog.[1] The chemoenzymatic approach, utilizing enzymes like imine reductases, presents a more sustainable and often highly selective alternative, operating under mild conditions.[3] The choice of method will depend on factors such as scale, cost, and available resources. Both pathways converge on the final O-demethylation step to yield the target molecule. This guide provides the necessary foundational information and detailed protocols to enable researchers to successfully synthesize this compound for applications in drug discovery and development.
References
Spectroscopic and Mechanistic Elucidation of (S)-2-Amino-7-Hydroxytetralin: A Technical Guide for Drug Development Professionals
For distribution to: Researchers, scientists, and drug development professionals.
This technical whitepaper provides a comprehensive overview of the spectroscopic analysis and mechanistic action of (S)-2-Amino-7-Hydroxytetralin, a notable dopamine D2 receptor agonist. This document is intended to serve as a core resource for researchers engaged in the development of dopaminergic therapeutics, offering detailed experimental protocols, data presentation frameworks, and visual representations of its signaling pathway and analytical workflow.
Introduction
This compound is a semi-rigid analogue of dopamine, belonging to the aminotetralin class of compounds. Its structural conformation allows for potent and selective interaction with dopamine receptors, particularly the D2 subtype. Understanding its spectroscopic signature is crucial for its identification, purity assessment, and quality control in drug manufacturing. Furthermore, a clear comprehension of its interaction with the dopamine D2 receptor signaling pathway is fundamental to elucidating its pharmacological effects and therapeutic potential.
Dopamine D2 Receptor Signaling Pathway
This compound acts as an agonist at the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by D2 receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.
Caption: Dopamine D2 Receptor Agonist Signaling Pathway.
Experimental Workflow for Spectroscopic Analysis
A standardized workflow is essential for the consistent and reliable spectroscopic characterization of this compound. The following diagram illustrates the key stages, from sample preparation to data analysis and interpretation.
Caption: Experimental Workflow for Spectroscopic Analysis.
Spectroscopic Data
The following tables provide a framework for the expected spectroscopic data for this compound. Note that the values presented are illustrative and should be replaced with experimentally determined data.
¹H NMR Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| [Expected ~9.0-9.5] | s | 1H | - | Ar-OH |
| [Expected ~6.5-7.0] | m | 3H | - | Ar-H |
| [Expected ~3.0-3.5] | m | 1H | - | CH-NH₂ |
| [Expected ~2.5-3.0] | m | 2H | - | Ar-CH₂ |
| [Expected ~1.5-2.0] | m | 2H | - | CH-CH₂ |
| [Expected ~1.0-1.5] | m | 2H | - | CH-CH₂ |
| [Expected ~2.0-4.0] | br s | 2H | - | NH₂ |
¹³C NMR Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| [Expected ~155-160] | C-OH |
| [Expected ~130-140] | Ar-C (quaternary) |
| [Expected ~110-130] | Ar-CH |
| [Expected ~45-55] | CH-NH₂ |
| [Expected ~25-35] | CH₂ |
| [Expected ~20-30] | CH₂ |
| [Expected ~20-30] | CH₂ |
FTIR Data
Sample Preparation: KBr pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| [Expected ~3200-3400] | Strong, Broad | O-H stretch (phenol), N-H stretch (amine) |
| [Expected ~3000-3100] | Medium | Ar-H stretch |
| [Expected ~2800-3000] | Medium | C-H stretch (aliphatic) |
| [Expected ~1600-1650] | Medium | N-H bend |
| [Expected ~1450-1600] | Strong | C=C stretch (aromatic) |
| [Expected ~1200-1300] | Strong | C-O stretch (phenol) |
| [Expected ~1000-1100] | Medium | C-N stretch |
Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI+)
| m/z | Relative Intensity (%) | Assignment |
| [Expected ~164.1070] | 100 | [M+H]⁺ |
| [Expected ~147.0808] | - | [M+H - NH₃]⁺ |
| [Expected ~119.0855] | - | [M+H - NH₃ - CO]⁺ |
UV-Vis Spectroscopy Data
Solvent: Ethanol
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| [Expected ~280] | [Value to be determined] |
| [Expected ~220] | [Value to be determined] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a mixture of approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a benchtop FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Operate in positive ion mode.
-
Acquire full scan mass spectra over a mass range of m/z 50-500.
-
For fragmentation studies, perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺).
-
-
Data Analysis: Determine the accurate mass of the molecular ion and its fragments to confirm the elemental composition.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in ethanol. Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample from 200 to 400 nm using a quartz cuvette with a 1 cm path length. Use the solvent as a blank.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Conclusion
This technical guide provides a foundational framework for the spectroscopic analysis and mechanistic understanding of this compound. The presented protocols and data templates are designed to assist researchers in the systematic characterization of this important dopamine D2 receptor agonist. Adherence to these standardized methods will ensure data quality and facilitate the successful development of novel therapeutics targeting the dopaminergic system.
Pharmacological Profile of (S)-2-Amino-7-Hydroxytetralin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-7-hydroxytetralin, also known as (S)-(-)-7-hydroxy-2-(dipropylamino)tetralin or (S)-(-)-7-OH-DPAT, is a synthetic compound that has been instrumental in the characterization of dopamine and serotonin receptor subtypes. As an enantiomer of the more extensively studied (R)-(+)-7-OH-DPAT, the pharmacological profile of the (S)-isomer provides critical insights into the stereoselectivity of these receptors. This document offers an in-depth technical guide to the pharmacological properties of this compound, summarizing its receptor binding affinity, functional activity, and in vivo effects. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and workflows are provided to support further research and drug development efforts.
Data Presentation
The quantitative data for this compound's interaction with key neurotransmitter receptors are summarized below. It is important to note that much of the literature focuses on the (R)-enantiomer or the racemic mixture. Data for the (S)-enantiomer often highlights its comparatively lower affinity and potency.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Radioligand | Ki (nM) | Reference |
| Dopamine D3 | Human | --INVALID-LINK---7-OH-DPAT | Considerably less affinity than (R)-enantiomer (Ki = 0.57 nM)[1] | [1] |
| Dopamine D3 | Human | Not Specified | Binds with 20-fold less potency than (+)-enantiomer | [2] |
| Dopamine D2 | Human | --INVALID-LINK---7-OH-DPAT | Considerably less affinity than for D3 receptor[1] | [1] |
| Dopamine D2 | Human | Not Specified | Binds with lower potency than (+)-enantiomer at higher concentrations | [2] |
| Serotonin 5-HT1A | Human | Not Specified | Lower affinity than for D3 receptor; shows 5-fold selectivity for D3 vs. 5-HT1A | [2] |
Table 2: Functional Activity of this compound
| Assay | Receptor/System | Effect | Potency (EC50/IC50) / Efficacy | Reference |
| [35S]GTPγS Binding | Human 5-HT1A | Agonist | 53% efficacy relative to 5-HT | [2] |
| Neuronal Firing (VTA) | Dopamine D2/D3 | Inhibition | 20-fold less potent than (+)-enantiomer | [2] |
| Adenylyl Cyclase Activity | Dopamine D2 | Antagonist | Not specified | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound for dopamine D2, D3, and serotonin 5-HT1A receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., --INVALID-LINK---7-OH-DPAT, [3H]Spiperone, or [3H]8-OH-DPAT)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding agent (e.g., haloperidol for dopamine receptors, 5-HT for serotonin receptors)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
A range of concentrations of this compound.
-
A fixed concentration of the radioligand.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of the non-specific binding agent.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist.
Objective: To determine the agonist efficacy and potency of this compound at Gi/o-coupled receptors like D2, D3, and 5-HT1A.
Materials:
-
Cell membranes expressing the receptor of interest.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
GDP.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Membrane and Reagent Preparation: Prepare cell membranes as described for the radioligand binding assay. Prepare solutions of [35S]GTPγS, GDP, and various concentrations of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of this compound.
-
Initiation of Reaction: Add [35S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters and measure radioactivity by liquid scintillation counting.
-
SPA Method: Add SPA beads to the wells. The binding of [35S]GTPγS to the Gα subunit on the membrane, which is captured by the beads, brings it into close enough proximity to excite the scintillant within the bead, generating a signal that can be read on a microplate scintillation counter.
-
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of this compound. Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) from the resulting dose-response curve.
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters in the brain of a living animal.
Objective: To assess the effect of this compound on dopamine release in specific brain regions (e.g., nucleus accumbens).
Materials:
-
Laboratory rats.
-
Stereotaxic apparatus.
-
Microdialysis probe.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
This compound.
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula directed at the brain region of interest (e.g., nucleus accumbens). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer this compound to the animal (e.g., via subcutaneous injection).
-
Post-treatment Collection: Continue to collect dialysate samples to measure changes in dopamine levels following drug administration.
-
Sample Analysis: Analyze the dopamine concentration in the collected dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels and plot them over time to determine the effect of the compound on dopamine release.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacological characterization of this compound.
Caption: Dopamine D2/D3 receptor signaling cascade.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for a [35S]GTPγS binding assay.
References
- 1. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-OH-DPAT antagonizes dopamine D2 receptor-inhibited adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of (S)-2-Amino-7-hydroxytetralin at Dopamine D3 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-7-hydroxytetralin, also known as (S)-(-)-7-hydroxy-2-(di-n-propylamino)tetralin or S-(-)-7-OH-DPAT, is a compound of significant interest in the study of the dopaminergic system. It is an enantiomer of the well-characterized dopamine D3 receptor agonist, 7-OH-DPAT. The dopamine D3 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain and has been implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease. This technical guide provides a comprehensive overview of the mechanism of action of this compound at the dopamine D3 receptor, with a focus on its binding affinity, functional activity, and downstream signaling pathways. A critical aspect of the pharmacology of 7-OH-DPAT is its stereoselectivity, with the R-(+)-enantiomer demonstrating significantly higher affinity and potency at the D3 receptor compared to the (S)-(-)-enantiomer. This guide will present the available data for the (S)-enantiomer and provide comparative data for the R-(+)-enantiomer and the racemate to offer a complete pharmacological profile.
Binding Affinity of this compound at the Dopamine D3 Receptor
Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. These assays typically involve the displacement of a radiolabeled ligand from the receptor by the test compound. The affinity is commonly expressed as the inhibition constant (Ki).
The available data clearly demonstrates a marked stereoselectivity for 7-OH-DPAT at the human dopamine D3 receptor, with the R-(+)-isomer exhibiting substantially higher affinity than the S-(-)-isomer. In binding studies, the S-(-)-enantiomer of 7-OH-DPAT was found to bind with approximately 20-fold less potency than the R-(+)-enantiomer at the human D3 receptor[1]. The R-(+)-isomer of 7-OH-DPAT binds with high affinity to cloned human dopamine D3 receptors, with a reported Ki value of 0.57 nM, and shows over 200-fold higher affinity for the D3 receptor compared to the D2 receptor[2]. In contrast, the S-(-)-enantiomer displays considerably less affinity for both D2 and D3 receptor subtypes[2].
For the racemate, (+)-7-OH-DPAT, a Ki value of 2 nM at human D3 receptors has been reported[3].
Table 1: Binding Affinities (Ki) of 7-OH-DPAT Enantiomers and Racemate at Dopamine D3 and D2 Receptors
| Compound | Receptor | Ki (nM) | Species | Reference |
| R-(+)-7-OH-DPAT | D3 | 0.57 | Human | [2] |
| R-(+)-7-OH-DPAT | D2 | >114 | Human | [2] |
| S-(-)-7-OH-DPAT | D3 | ~11.4 | Human | [1] |
| S-(-)-7-OH-DPAT | D2 | Not specified | Human | [1] |
| (+)-7-OH-DPAT (racemate) | D3 | 2 | Human | [3] |
| (+)-7-OH-DPAT (racemate) | D2 | 103 | Human | [3] |
Signaling Pathways Activated by D3 Receptor Agonists
The dopamine D3 receptor primarily couples to the Gi/o family of G-proteins. Activation of the D3 receptor by an agonist, such as the active R-(+)-enantiomer of 7-OH-DPAT, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This canonical signaling pathway is a key mechanism through which D3 receptor agonists modulate neuronal activity.
References
The Structure-Activity Relationship of 2-Aminotetralin Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-aminotetralin derivatives. The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous compounds targeting monoamine neurotransmitter systems.[1] By constraining the phenethylamine pharmacophore into a rigid framework, 2-aminotetralin analogs offer valuable insights into the conformational requirements for binding and functional activity at dopamine, serotonin, and adrenergic receptors, as well as monoamine transporters.[1][2] This document details the quantitative pharmacological data, experimental methodologies, and relevant signaling pathways to facilitate the rational design of novel therapeutics for neurological and psychiatric disorders.
Quantitative Pharmacological Data
The affinity and functional potency of 2-aminotetralin analogs are highly dependent on the nature and position of substituents on the aromatic ring and the amino group. The following tables summarize key quantitative data for a selection of analogs at various targets.
Dopamine Receptor Affinities and Potencies
2-aminotetralin derivatives have been extensively investigated as dopamine receptor ligands.[3] Substitutions on both the aromatic ring and the nitrogen atom play a crucial role in modulating affinity and functional activity at D1-like and D2-like receptor subtypes.[4] Generally, N,N-dialkyl substitution, particularly with n-propyl groups, is favorable for dopaminergic activity.[5][6] Aromatic hydroxylation, especially at the 5- and 6-positions, significantly enhances potency.[5]
| Compound | Aromatic Substitution | N-Substitution | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Efficacy (Emax %) |
| 2-Aminotetralin | Unsubstituted | -NH2 | D2 | Moderate Affinity | - | Agonist |
| 5,6-dihydroxy-DPAT | 5,6-di-OH | N,N-di-n-propyl | D2 | High Affinity | - | Potent Agonist |
| 7-OH-DPAT | 7-OH | N,N-di-n-propyl | D2 | High Affinity | - | Agonist |
| 8-OH-DPAT | 8-OH | N,N-di-n-propyl | D1 | - | - | - |
| A-6,7-DTN | 6,7-di-OH | -NH2 | D1/D2 | - | - | Agonist |
Data compiled from multiple sources. Specific values can vary based on experimental conditions.
Serotonin Receptor Affinities and Potencies
The 5-substituted-2-aminotetralin (5-SAT) chemotype has been particularly important in the development of selective serotonin (5-HT) receptor ligands.[4] These analogs exhibit high affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors.[7] The stereochemistry at the C2 position is a critical determinant of affinity, with the (S)-enantiomer generally displaying significantly higher affinity.[7]
| Compound | C5-Substituent | C2-Amine | Stereoisomer | 5-HT1A Ki (nM) | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) | 5-HT1A EC50 (nM) | 5-HT1A Emax (%) |
| (2S)-5-PAT | Phenyl | N,N-dimethyl | S | 15 | 18 | 2.5 | - | - |
| (2S)-FPT | 2'-Fluorophenyl | N,N-dimethyl | S | 12 | 6.1 | 3.0 | 7.9 | 75 |
| (2S)-CPT | 2'-Chlorophenyl | N,N-dimethyl | S | 25 | 8.0 | 4.2 | - | - |
| (2S)-PFPT | 2'-Fluorophenyl | Pyrrolidine | S | 0.8 | - | - | 0.3 | 98 |
| 8-OH-DPAT | 8-OH | N,N-di-n-propyl | Racemate | 1.2 | - | - | - | - |
Data extracted from Cunningham et al., 2024 and other sources.[5][8]
Adrenergic Receptor Affinities and Potencies
Certain 5-substituted-2-aminotetralin analogs also demonstrate high affinity and functional activity at α2-adrenergic receptors.[9] Interestingly, some of these compounds exhibit a unique pharmacological profile, acting as partial agonists at α2A receptors while functioning as inverse agonists at α2C receptors.[6][9]
| Compound | C5-Substituent | C2-Amine | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Efficacy (Emax/Imax %) |
| (2S)-FPT | 2'-Fluorophenyl | N,N-dimethyl | α2A | 0.8 | 0.2 | 85 (Emax) |
| (2S)-FPT | 2'-Fluorophenyl | N,N-dimethyl | α2C | 2.5 | 1.1 | -80 (Imax) |
| (2S)-CPT | 2'-Chlorophenyl | N,N-dimethyl | α2A | 1.5 | 0.5 | 70 (Emax) |
| (2S)-CPT | 2'-Chlorophenyl | N,N-dimethyl | α2C | 4.0 | 2.0 | -75 (Imax) |
Data compiled from multiple sources.[8]
Monoamine Transporter Affinities
2-Aminotetralin itself is a monoamine releasing agent and reuptake inhibitor, affecting serotonin (5-HT), norepinephrine (NE), and dopamine (DA) systems.[10] It acts as a rigid analog of amphetamine, and its primary mechanism involves the inhibition of monoamine reuptake and promotion of neurotransmitter release.[2]
| Compound | Dopamine Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) |
| 2-Aminotetralin | Low Affinity | - | Low Affinity |
| d-Amphetamine | 640 | 70 | 38,000 |
Comprehensive and directly comparable data for 2-aminotetralin across all three transporters is limited.[2]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of 2-aminotetralin analogs.
Synthesis of 5-Substituted-2-Aminotetralin Analogs
A general and versatile method for the synthesis of 2-aminotetralin derivatives is the reductive amination of a 2-tetralone precursor.[11] For 5-substituted analogs, a common strategy involves a Suzuki-Miyaura coupling reaction.[9]
Example: Stereoselective Synthesis of (R)-5-(2'-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine ((R)-FPT) [9]
-
O-Demethylation: (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine HCl is treated with aqueous hydrobromic acid to yield the corresponding phenolic adduct.
-
Reductive Amination: The resulting amine is subjected to reductive amination followed by sodium borohydride reduction.
-
Triflate Formation: The intermediate is then reacted with N-(2-pyridyl)-bis(trifluoromethanesulfonimide) to form the triflate.
-
Suzuki-Miyaura Coupling: The triflate is coupled with 2-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base to yield the final product, (R)-FPT.[9]
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity (Ki) of a compound for a specific receptor.[12] The following is a general protocol for a competitive binding assay.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected HEK293 cells).[4]
-
Radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors).[4]
-
Unlabeled competitor drug (the 2-aminotetralin derivative being tested).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[4]
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.[4]
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[4]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor drug.[4]
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[4][12]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[4][12]
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.[4]
-
Data Analysis: Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.[4]
cAMP Accumulation Functional Assay
This functional assay measures a compound's ability to modulate the intracellular levels of cyclic AMP (cAMP), typically to determine its efficacy (EC50, Emax) at Gs- or Gi-coupled receptors.[10]
Materials:
-
HEK293 cells stably expressing the receptor of interest (e.g., 5-HT1A).[10]
-
Assay buffer and stimulation buffer (containing a phosphodiesterase inhibitor like IBMX).[10]
-
Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptor assays).[10]
-
HTRF cAMP assay kit.[10]
-
384-well white microplates and an HTRF-compatible plate reader.[10]
Procedure (for a Gi-coupled receptor like 5-HT1A):
-
Cell Preparation: Culture and harvest cells, resuspending them in assay buffer.[10]
-
Assay Procedure: Dispense the cell suspension into the wells of a 384-well plate. Add the 2-aminotetralin analog at various concentrations.[10]
-
Stimulation: Add forskolin to stimulate cAMP production.[10]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes.[10]
-
Detection: Add the HTRF cAMP-d2 and anti-cAMP-cryptate reagents and incubate for 60 minutes.[10]
-
Data Acquisition: Read the plate on an HTRF-compatible reader.[10]
-
Data Analysis: Determine the EC50 and Emax values for the inhibition of forskolin-stimulated cAMP accumulation.[4]
In Vivo Microdialysis
This technique measures real-time changes in extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals following drug administration.[1]
Methodology:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow for a recovery period.[1]
-
Microdialysis Procedure: Insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[1]
-
Baseline Collection: Collect baseline dialysate samples to ensure stable neurotransmitter levels.[1]
-
Drug Administration: Administer the 2-aminotetralin analog (e.g., via intraperitoneal injection) and continue collecting dialysate samples.[1]
-
Neurochemical Analysis: Quantify the concentration of neurotransmitters and their metabolites in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[1][13]
-
Data Analysis: Express the post-administration neurotransmitter concentrations as a percentage of the average baseline concentration.[1]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding of the SAR of 2-aminotetralin analogs. The following diagrams were generated using Graphviz (DOT language).
Signaling Pathways
2-Aminotetralin derivatives primarily exert their effects by modulating G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.
Caption: D1-like dopamine receptor signaling pathway.
Caption: D2-like dopamine receptor signaling pathway.
Caption: 5-HT1A receptor signaling pathway.
Experimental Workflows
The characterization of 2-aminotetralin analogs involves a multi-step experimental process, from synthesis to in vivo validation.
Caption: General drug discovery workflow for 2-aminotetralin analogs.
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
The 2-aminotetralin scaffold is a remarkably versatile platform for the development of novel ligands targeting monoamine neurotransmitter systems. The structure-activity relationships of these analogs are complex, with subtle modifications to the aromatic ring and amino substituents leading to profound changes in affinity, selectivity, and functional activity. This guide provides a comprehensive overview of the quantitative pharmacological data, detailed experimental protocols, and key signaling pathways, offering a valuable resource for researchers and drug development professionals. A thorough understanding of these principles is essential for the rational design of the next generation of therapeutics for a wide range of neurological and psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Document: Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT<sub>1A</sub> and 5-HT<sub>7</sub> G protein-coupled receptor affinity, 3D-QS... - ChEMBL [ebi.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Discovery and Stereoselective Pharmacology of 7-OH-DPAT Enantiomers: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxy-N,N-dipropyl-2-aminotetralin (7-OH-DPAT) is a potent and selective dopamine D3 receptor agonist that has been instrumental in elucidating the role of the D3 receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of the enantiomers of 7-OH-DPAT. It details the stereoselective nature of their interaction with dopamine receptors, presenting quantitative binding and functional data in structured tables. Furthermore, this guide outlines the detailed experimental protocols for key assays used in the characterization of these compounds and includes visualizations of associated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in the field of pharmacology and drug development.
Discovery and History
7-OH-DPAT was first synthesized and identified as a potent dopamine agonist in the late 1980s.[1] Initial studies with the racemic mixture revealed its high affinity and selectivity for the D2-like family of dopamine receptors. Subsequent research led to the crucial finding that the biological activity of 7-OH-DPAT resides primarily in one of its enantiomers.
The resolution of the racemic mixture into its individual (R)-(+) and (S)-(-) enantiomers was a significant milestone. This process, typically achieved through techniques like chiral chromatography or crystallization of diastereomeric salts, allowed for the detailed pharmacological characterization of each isomer.[2][3][4] It was discovered that the R-(+)-enantiomer possesses significantly higher affinity and efficacy at the dopamine D3 receptor compared to the S-(-)-enantiomer, establishing the critical role of stereochemistry in its mechanism of action.[5] This stereoselectivity has made (+)-7-OH-DPAT an invaluable tool for investigating the specific functions of the D3 receptor.
Quantitative Pharmacological Data
The pharmacological profiles of the 7-OH-DPAT enantiomers have been extensively characterized using various in vitro and in vivo techniques. The following tables summarize the key quantitative data regarding their binding affinities and functional potencies at dopamine receptor subtypes.
Table 1: Binding Affinities (Ki, nM) of 7-OH-DPAT Enantiomers at Dopamine Receptors
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | Reference |
| (R)-(+)-7-OH-DPAT | >10,000 | 118 | 0.57 | 1,700 | [5] |
| S-(-)-7-OH-DPAT | >10,000 | 4,800 | 120 | >10,000 | [5] |
| (±)-7-OH-DPAT | 650 | 61 | 0.78 | 5,300 |
Table 2: Functional Activity (EC50/IC50/ED50) of 7-OH-DPAT Enantiomers
| Assay | Compound | Potency | Units | Effect | Reference |
| Inhibition of Firing of A9 Dopamine Neurons | (R)-(+)-7-OH-DPAT | 1.2 ± 0.3 | µg/kg (ED50) | Inhibition | [6] |
| Inhibition of Firing of A10 Dopamine Neurons | (R)-(+)-7-OH-DPAT | 1.7 ± 0.4 | µg/kg (ED50) | Inhibition | [6] |
| Inhibition of Firing of A9 Dopamine Neurons | (±)-7-OH-DPAT | 3.5 ± 0.7 | µg/kg (ED50) | Inhibition | [6] |
| Inhibition of Firing of A10 Dopamine Neurons | (±)-7-OH-DPAT | 3.9 ± 0.9 | µg/kg (ED50) | Inhibition | [6] |
| Inhibition of DOPA Accumulation (in vivo) | (±)-7-OH-DPAT | 4.8-6.4 | mg/kg (ID50) | Inhibition | [7] |
| Inhibition of Tyrosine Hydroxylase (in vitro) | (±)-7-OH-DPAT | 0.6-0.7 | µM (IC50) | Inhibition | [7] |
| Inhibition of [3H]7-OH-DPAT binding (ex vivo) | (+)-7-OH-DPAT | 0.07 | mg/kg (ID50) | Inhibition | [8] |
Experimental Protocols
The characterization of 7-OH-DPAT enantiomers relies on a variety of well-established experimental techniques. This section provides detailed methodologies for some of the key experiments.
Radioligand Binding Assay for Dopamine Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of 7-OH-DPAT enantiomers for dopamine D2 and D3 receptors.
3.1.1. Materials
-
Membrane preparations from cells expressing human dopamine D2 or D3 receptors.
-
Radioligand: [3H]-Spiperone (for D2) or [3H]-(+)-7-OH-DPAT (for D3).
-
Unlabeled ligands: (R)-(+)-7-OH-DPAT, (S)-(-)-7-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
3.1.2. Procedure
-
Membrane Preparation: Thaw the receptor membrane preparations on ice and resuspend in assay buffer to the desired protein concentration (typically 10-50 µ g/well ).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane preparation.
-
Non-specific Binding (NSB): 50 µL of a high concentration of a competing ligand (e.g., 10 µM haloperidol for D2, or 1 µM unlabeled (+)-7-OH-DPAT for D3), 50 µL radioligand, 100 µL membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of the test compound (e.g., (R)-(+)- or (S)-(-)-7-OH-DPAT), 50 µL radioligand, 100 µL membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10][11][12][13]
In Vivo Microdialysis for Dopamine Release
This protocol outlines the procedure for in vivo microdialysis to measure the effect of 7-OH-DPAT enantiomers on extracellular dopamine levels in the nucleus accumbens of awake, freely moving rats.[14][15][16][17][18]
3.2.1. Materials
-
Male Wistar or Sprague-Dawley rats (250-300g).
-
Stereotaxic apparatus.
-
Microdialysis probes (2-4 mm membrane).
-
Guide cannula.
-
Syringe pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, buffered to pH 7.4.
-
(R)-(+)-7-OH-DPAT or (S)-(-)-7-OH-DPAT dissolved in saline.
-
HPLC system with electrochemical detection (HPLC-ECD).
3.2.2. Procedure
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens. Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Baseline Collection: Allow a 90-120 minute stabilization period. Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Drug Administration: Administer the 7-OH-DPAT enantiomer (e.g., via intraperitoneal injection or through reverse dialysis).
-
Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-administration.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the dopamine levels as a percentage of the mean baseline concentration. Analyze the data using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
Extracellular Single-Unit Electrophysiology
This protocol describes the in vivo recording of dopamine neuron firing in the ventral tegmental area (VTA) or substantia nigra pars compacta (SNc) of anesthetized rats.[6][19][20][21][22]
3.3.1. Materials
-
Male Sprague-Dawley rats (250-350g).
-
Anesthetic (e.g., chloral hydrate or urethane).
-
Stereotaxic apparatus.
-
Recording microelectrodes (glass micropipettes filled with 2M NaCl).
-
Amplifier and data acquisition system.
-
(R)-(+)-7-OH-DPAT or (S)-(-)-7-OH-DPAT for intravenous administration.
3.3.2. Procedure
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. A burr hole is drilled in the skull above the VTA or SNc.
-
Electrode Placement: Lower the recording microelectrode into the target brain region.
-
Neuron Identification: Identify dopamine neurons based on their characteristic electrophysiological properties (e.g., slow firing rate, long duration action potentials, and a biphasic waveform).
-
Baseline Recording: Once a stable dopamine neuron is identified, record its baseline firing rate for several minutes.
-
Drug Administration: Administer the 7-OH-DPAT enantiomer intravenously in escalating doses.
-
Data Recording: Record the firing rate of the neuron continuously before, during, and after drug administration.
-
Data Analysis: Calculate the change in firing rate from baseline for each dose and determine the dose-response relationship.
Signaling Pathways and Experimental Workflows
Dopamine D2/D3 Receptor Signaling Pathway
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors by an agonist like (+)-7-OH-DPAT initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the affinity of 7-OH-DPAT enantiomers for dopamine receptors.
Conclusion
The discovery and subsequent chiral resolution of 7-OH-DPAT have been pivotal in advancing our understanding of the dopamine D3 receptor. The pronounced stereoselectivity, with the R-(+)-enantiomer exhibiting high affinity and selectivity for the D3 receptor, has established it as a critical pharmacological tool. This technical guide has provided a comprehensive overview of the history, pharmacology, and key experimental methodologies associated with the 7-OH-DPAT enantiomers. The presented data and protocols are intended to serve as a valuable resource for researchers in pharmacology and drug development, facilitating further investigation into the roles of the D3 receptor in health and disease.
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine D3 receptor binding by D3 agonist 7-OH-DPAT (7-hydroxy-dipropylaminotetralin) and antipsychotic drugs measured ex vivo by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Biochemical and electrophysiological effects of 7-OH-DPAT on the mesolimbic dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Electrophysiology of dopamine-denervated striatal neurons. Implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The D3-dopaminergic agonist 7-hydroxy-dipropylaminotetralin (7-OH-DPAT) increases cardiac action potential duration and blocks human ether-a-go-go-related gene K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of (S)-2-Amino-7-Hydroxytetralin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Amino-7-hydroxytetralin is a key pharmacophore in medicinal chemistry, recognized for its interaction with aminergic G-protein coupled receptors, including dopamine and serotonin receptors. Its rigid structure, derived from the fusion of a benzene ring with a cyclohexane ring, provides a valuable scaffold for the development of selective ligands targeting the central nervous system. A thorough understanding of its physicochemical properties is paramount for its application in drug design and development, influencing its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its primary signaling pathways.
Physicochemical Properties
The physicochemical properties of this compound are crucial for predicting its behavior in biological systems. While experimental data for this specific enantiomer is limited in publicly available literature, data for the racemate and closely related analogs, such as 7-OH-DPAT (7-hydroxy-N,N-dipropyl-2-aminotetralin), provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | - |
| Molecular Weight | 163.22 g/mol | - |
| Melting Point | 144-148 °C (racemate) | Predicted |
| Boiling Point | 325.1 ± 42.0 °C | Predicted |
| pKa | 10.21 ± 0.20 (amine) | Predicted |
| logP | ~1.7 (XLogP3) | Computed |
| Solubility | Soluble in DMSO | General Information |
Experimental Protocols
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the primary amine in this compound can be determined by potentiometric titration.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Potassium chloride (KCl)
-
Deionized water
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Prepare a 0.01 M solution of this compound in deionized water. An appropriate amount of KCl (to maintain constant ionic strength, e.g., 0.1 M) is added.
-
The solution is initially acidified to a pH of ~2 with 0.1 M HCl.
-
The solution is then titrated with standardized 0.1 M NaOH, added in small increments.
-
The pH of the solution is recorded after each addition of NaOH, allowing the solution to equilibrate.
-
The titration is continued until a pH of ~12 is reached.
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The pKa is determined from the half-equivalence point, where half of the amine has been neutralized. This corresponds to the inflection point of the titration curve.
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate-buffered saline, pH 7.4; pre-saturated with n-octanol)
-
Separatory funnel
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
A known concentration of this compound is dissolved in either water/buffer or n-octanol.
-
Equal volumes of the n-octanol and aqueous phases are added to a separatory funnel.
-
The mixture is vigorously shaken for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.
-
The mixture is then allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.
-
A sample is carefully taken from each phase.
-
The concentration of this compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the logarithm of the calculated P value.
Determination of Aqueous Solubility
The solubility of this compound in aqueous media can be determined using the equilibrium solubility method.
Materials:
-
This compound (solid)
-
Aqueous buffer of desired pH (e.g., phosphate buffer at pH 7.4)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
An excess amount of solid this compound is added to a vial containing a known volume of the aqueous buffer.
-
The vial is sealed and placed in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, the suspension is centrifuged at high speed or filtered to separate the undissolved solid from the saturated solution.
-
The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC with a standard curve.
-
The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
Synthesis Workflow
The enantioselective synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available precursor. A common strategy involves the synthesis of the methoxy-protected intermediate, (S)-7-Methoxy-2-aminotetralin, followed by demethylation.
Caption: Synthetic workflow for this compound.
Signaling Pathways
This compound and its derivatives are known to interact with dopamine D₂-like and serotonin 5-HT₁A receptors, both of which are Gi/o-coupled G-protein coupled receptors (GPCRs).
Dopamine D₂ Receptor Signaling
Activation of the D₂ receptor by an agonist like this compound initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase.
Caption: Dopamine D₂ receptor signaling pathway.
Serotonin 5-HT₁A Receptor Signaling
Similar to the D₂ receptor, the 5-HT₁A receptor is coupled to a Gi/o protein, and its activation leads to the inhibition of adenylyl cyclase and modulation of ion channel activity.
Caption: Serotonin 5-HT₁A receptor signaling pathway.
Conclusion
This compound remains a molecule of significant interest for the development of novel therapeutics targeting the central nervous system. This guide has provided a detailed overview of its key physicochemical properties and the experimental methodologies required for their determination. The outlined synthesis workflow and signaling pathway diagrams offer a foundational understanding for researchers and drug development professionals. Further experimental validation of the predicted properties and optimization of synthetic routes will be crucial for the continued exploration of this important pharmacophore.
A Technical Guide to Enantiopure (S)-2-Amino-7-Hydroxytetralin for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercially available enantiopure (S)-2-Amino-7-Hydroxytetralin, a valuable chemical intermediate and potential pharmacophore for researchers in drug discovery and development. This document outlines its chemical properties, commercial suppliers, potential biological targets, and relevant experimental considerations.
Introduction
This compound, with the CAS number 85951-60-6, is a chiral aminotetralin derivative. Its structure is foundational to a class of compounds known to interact with key neurotransmitter receptors, making it a molecule of significant interest in neuroscience and pharmacology. Notably, it serves as an intermediate in the synthesis of labeled selective β-adrenergic stimulants.[1][2] The enantiopurity of this compound is critical, as stereochemistry often dictates the efficacy and selectivity of binding to biological targets.
Commercial Supplier Data
The following table summarizes the available quantitative data for enantiopure this compound from various commercial suppliers. This information is intended to facilitate the procurement of this compound for research purposes.
| Supplier | CAS Number | Molecular Formula | Purity | Enantiomeric Excess (e.e.) | Specific Optical Rotation | Availability |
| Thermo Scientific Chemicals | 85951-60-6 | C₁₀H₁₃NO | 95% | Not Specified | -85° to -95° (c=0.5, MeOH, 20°C, 589 nm)[3] | In Stock |
| Clinivex | 85951-60-6 | C₁₀H₁₃NO | High-Quality Reference Standard | Not Specified | Not Specified | In Stock |
| United States Biological | 85951-60-6 | C₁₀H₁₃NO | Highly Purified[2] | Not Specified | Not Specified | In Stock |
Potential Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited in publicly available literature, the activity of its derivatives, particularly N,N-dialkylated aminotetralins like 7-OH-DPAT, provides strong inferential evidence for its potential targets. These compounds are known to interact with dopamine and serotonin receptors.[4]
Dopamine D2 and D3 Receptor Signaling
7-hydroxytetralin derivatives have shown significant affinity for dopamine D2 and D3 receptors, with a preference for the D3 subtype.[5][6][7] These receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[8][9][10][11] This can modulate the activity of downstream effectors such as Protein Kinase A (PKA).
Serotonin 5-HT1A Receptor Signaling
Derivatives of 2-aminotetralin are also well-characterized ligands for the serotonin 1A (5-HT1A) receptor.[4] Similar to the D2/D3 receptors, the 5-HT1A receptor is a Gi/o-coupled GPCR.[12][13] Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[12][13] Additionally, the βγ-subunits of the activated G-protein can directly modulate ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[13]
Experimental Protocols
Radioligand Receptor Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of this compound for a target receptor (e.g., human dopamine D3 receptor) by competitive displacement of a known radioligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]7-OH-DPAT for D3 receptors)
-
This compound (test compound)
-
Non-specific binding control (e.g., a high concentration of a known antagonist like haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filter mats (e.g., GF/B) and cell harvester
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the assay buffer to create a range of test concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Cell membranes expressing the target receptor
-
Radioligand at a concentration near its Kd
-
Either:
-
Varying concentrations of this compound (for competition curve)
-
Assay buffer only (for total binding)
-
Non-specific binding control (for non-specific binding)
-
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through the filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Conclusion
Enantiopure this compound is a commercially available compound with significant potential for research in neuropharmacology and medicinal chemistry. Based on the pharmacology of related structures, it is a promising candidate for interacting with dopamine D2/D3 and serotonin 5-HT1A receptors. This guide provides a starting point for researchers to source this compound and to design experiments to elucidate its specific biological activities. Further investigation is warranted to fully characterize its pharmacological profile and to explore its potential as a lead compound in drug discovery programs.
References
- 1. theclinivex.com [theclinivex.com]
- 2. usbio.net [usbio.net]
- 3. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D3 receptor binding by D3 agonist 7-OH-DPAT (7-hydroxy-dipropylaminotetralin) and antipsychotic drugs measured ex vivo by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and chemical identifiers for (S)-2-Amino-7-Hydroxytetralin
An In-Depth Technical Guide to (S)-2-Amino-7-Hydroxytetralin: Chemical Properties, Synthesis, and Biological Evaluation Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a member of the 2-aminotetralin class of compounds known for their interactions with key neurotransmitter receptors. Due to limited publicly available data on this specific enantiomer, this guide leverages information on closely related analogs and established methodologies to provide a thorough understanding of its chemical identity, plausible synthetic routes, and the experimental protocols required for its pharmacological characterization.
Chemical Identifiers
A clear identification of this compound is fundamental for any research endeavor. The following table summarizes its key chemical identifiers.
| Identifier | Value | Source |
| CAS Number | 85951-60-6 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₀H₁₃NO | --INVALID-LINK--[1] |
| Molecular Weight | 163.22 g/mol | --INVALID-LINK--[1] |
| Synonym | (S)-7-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-amine | N/A |
Pharmacological Profile (Analog Data)
Direct pharmacological data for this compound is not extensively reported in the peer-reviewed literature. However, the 2-aminotetralin scaffold is a well-established pharmacophore for dopamine and serotonin receptors. The most closely related and extensively studied analog is 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT), a potent dopamine receptor agonist. The R-(+)-enantiomer of 7-OH-DPAT shows high affinity and selectivity for the D3 dopamine receptor subtype. The data for this analog is presented below to provide a likely indication of the biological targets of this compound. It is important to note that the N,N-dipropyl substitution in 7-OH-DPAT significantly influences its pharmacological profile.
Table 2: Receptor Binding Affinities (Ki, nM) of (+)-7-OH-DPAT
| Receptor | Ki (nM) | Species | Comments |
| Dopamine D3 | 0.57 | Human (cloned) | Over 200-fold higher affinity than for D2 receptors.[2] |
| Dopamine D2 | >100 | Human (cloned) | |
| Serotonin 5-HT1A | Lower affinity than for D3 | Human (cloned) | The (+)-isomer showed 20-fold lower affinity for 5-HT1A receptors compared to D3 receptors.[2] |
Experimental Protocols
Synthesis of this compound
Step 1: Reductive Amination of 7-Methoxy-2-tetralone
This protocol is adapted from general procedures for reductive amination.[3]
-
Reactants: 7-methoxy-2-tetralone, ammonia (or an ammonium salt like ammonium acetate), and a reducing agent (e.g., sodium cyanoborohydride).
-
Solvent: Typically a protic solvent such as methanol or ethanol.
-
Procedure:
-
Dissolve 7-methoxy-2-tetralone in the chosen solvent.
-
Add an excess of the amine source (e.g., ammonium acetate).
-
Adjust the pH to a slightly acidic condition (pH 5-6) to facilitate imine formation.
-
Add the reducing agent (e.g., sodium cyanoborohydride) portion-wise at a controlled temperature (often 0 °C to room temperature).
-
Stir the reaction for several hours to overnight until completion, monitoring by techniques like TLC or LC-MS.
-
Quench the reaction, and isolate the product by extraction and purification (e.g., column chromatography) to yield 2-amino-7-methoxytetralin.
-
Step 2: Demethylation
-
Reactants: 2-amino-7-methoxytetralin and a demethylating agent (e.g., boron tribromide (BBr₃) or hydrobromic acid (HBr)).
-
Solvent: A suitable aprotic solvent like dichloromethane for BBr₃.
-
Procedure:
-
Dissolve the 2-amino-7-methoxytetralin in the solvent and cool the solution (e.g., to -78 °C for BBr₃).
-
Slowly add the demethylating agent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction (e.g., with methanol or water).
-
Neutralize the mixture and extract the product.
-
Purify the crude product to obtain 2-Amino-7-Hydroxytetralin.
-
To obtain the (S)-enantiomer, an enantioselective method would be required, such as using a chiral auxiliary, a chiral catalyst, or an enzymatic reductive amination step.
Radioligand Binding Assay for Dopamine D2/D3 Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for dopamine D2 or D3 receptors.
-
Materials:
-
Membrane preparations from cells stably expressing human recombinant dopamine D2 or D3 receptors.
-
Radioligand (e.g., [³H]Spiperone or [¹²⁵I]Iodosulpride).
-
Non-specific binding determinant (e.g., Haloperidol or Spiperone at a high concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well plates, glass fiber filters, and a cell harvester.
-
Scintillation counter and scintillation cocktail.
-
-
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from cultured cells expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of test compound at various concentrations.
-
50 µL of radioligand at a concentration close to its Kd.
-
150 µL of membrane preparation (5-10 µg of protein).
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding determinant.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
cAMP Functional Assay for Gi/o-Coupled Receptors
This protocol is used to determine the functional activity (agonist or antagonist) of a compound at Gi/o-coupled receptors like D2-like dopamine receptors and 5-HT1A receptors by measuring the inhibition of cAMP production.
-
Materials:
-
CHO or HEK293 cells stably expressing the receptor of interest.
-
Forskolin.
-
Test compound.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture reagents and plates.
-
-
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates and grow to confluency.
-
Compound Addition: On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX). Add the test compound at various concentrations and pre-incubate.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production. The final concentration of forskolin should be one that produces about 80% of its maximal effect (EC₈₀).
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves by plotting the cAMP levels against the logarithm of the test compound concentration. For agonists, determine the EC₅₀ (potency) and Emax (efficacy) values. For antagonists, determine the IC₅₀ value from the inhibition of a known agonist's effect.
-
Visualizations
Plausible Synthetic Workflow
Caption: Plausible synthetic workflow for this compound.
In Vitro Pharmacological Characterization Workflow
Caption: Workflow for in vitro pharmacological characterization.
Dopamine D2/D3 Receptor Signaling Pathway
Caption: Canonical Gi/o-coupled signaling pathway for D2/D3 dopamine receptors.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S)-2-Amino-7-Hydroxytetralin in Dopamine D3 Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-7-hydroxytetralin, also known as S-(-)-7-hydroxy-2-(di-n-propylamino)tetralin or S-(-)-7-OH-DPAT, is a crucial pharmacological tool for investigating the dopamine D3 receptor (D3R). The D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain and is implicated in cognition, emotion, and reward. Its dysfunction has been linked to various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance abuse.
This compound is the less active enantiomer of the potent and selective D3 receptor agonist, R-(+)-7-OH-DPAT. Understanding the binding characteristics of both enantiomers is critical for structure-activity relationship (SAR) studies and for designing novel D3 receptor-targeted therapeutics. These application notes provide a comprehensive overview of the use of this compound in competitive radioligand binding assays, including detailed protocols and data presentation.
Data Presentation: Binding Affinity of 7-OH-DPAT Enantiomers
The binding affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of the (R) and (S) enantiomers of 7-OH-DPAT for human dopamine D2 and D3 receptors.
| Compound | Receptor | Ki (nM) | Selectivity (D2 Ki / D3 Ki) | Reference |
| R-(+)-7-OH-DPAT | Dopamine D3 | 0.57 | >200-fold vs D2 | [1] |
| Dopamine D2 | >114 | [1] | ||
| R-(+)-7-OH-DPAT | Dopamine D3 | 2 | ~51.5-fold vs D2 | [2] |
| Dopamine D2 | 103 | [2] | ||
| S-(-)-7-OH-DPAT | Dopamine D3 | ~11.4 (estimated)1 | ~20-fold less potent than (+) isomer | [1][3] |
| Dopamine D2 | ~>2280 (estimated)1 | [1][3] |
1 The Ki value for S-(-)-7-OH-DPAT was estimated based on the finding that it binds with approximately 20-fold less potency than the R-(+)-enantiomer at human D3 and D2 receptors.[3] The estimation uses the Ki value of 0.57 nM for R-(+)-7-OH-DPAT at the D3 receptor as a reference.[1]
Mandatory Visualizations
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a Gi/o-coupled GPCR. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi/o subunit dissociates and inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D3 Receptor Gi Signaling Pathway.
Experimental Workflow for Competitive Binding Assay
The following diagram outlines the key steps involved in a competitive radioligand binding assay to determine the Ki of this compound for the dopamine D3 receptor.
Caption: Experimental Workflow for a Competitive Binding Assay.
Experimental Protocols
I. Cell Membrane Preparation from Cultured Cells (CHO or HEK293)
This protocol describes the preparation of crude membrane fractions from cells recombinantly expressing the human dopamine D3 receptor.
Materials:
-
Cell Pellet: From CHO or HEK293 cells stably expressing the human dopamine D3 receptor.
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM MgCl2, with protease inhibitors.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Resuspension Buffer: 50 mM Tris-HCl, pH 7.4, 10% sucrose.
-
Dounce homogenizer or polytron.
-
Refrigerated centrifuge.
Procedure:
-
Harvest cells and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting, keeping the sample on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Wash Buffer.
-
Repeat the centrifugation (step 5) and resuspension (step 6) steps one more time to wash the membranes.
-
After the final wash, resuspend the pellet in Resuspension Buffer.
-
Determine the protein concentration of the membrane preparation using a suitable protein assay (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
II. Dopamine D3 Receptor Competitive Radioligand Binding Assay
This protocol details a competitive binding assay to determine the inhibitory constant (Ki) of this compound at the human dopamine D3 receptor using [3H]-Spiperone as the radioligand.
Materials:
-
D3 Receptor Membranes: Prepared as described in Protocol I.
-
Radioligand: [3H]-Spiperone (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Ligand: 10 µM Haloperidol or (+)-Butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10-11 M to 10-5 M.
-
Prepare a solution of [3H]-Spiperone in Assay Buffer at a concentration close to its Kd for the D3 receptor (e.g., 0.5 - 1.0 nM).
-
Prepare a solution of the non-specific binding ligand in Assay Buffer.
-
Dilute the D3 receptor membrane preparation in Assay Buffer to a final concentration that results in specific binding of approximately 5-10% of the total added radioligand.
-
-
Assay Plate Setup (in triplicate):
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [3H]-Spiperone solution, and 100 µL of the diluted membrane preparation to designated wells.
-
Non-specific Binding (NSB): Add 50 µL of the non-specific binding ligand solution, 50 µL of [3H]-Spiperone solution, and 100 µL of the diluted membrane preparation to designated wells.
-
Competitive Binding: Add 50 µL of each dilution of this compound, 50 µL of [3H]-Spiperone solution, and 100 µL of the diluted membrane preparation to the remaining wells.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to five times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Counting:
-
Transfer the filter discs to scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
III. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
For each concentration of this compound, calculate the percentage of specific binding relative to the control (wells with no competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
-
Determine IC50:
-
Fit the competition curve using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
-
Calculate Ki:
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).
-
-
-
References
- 1. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 14297, a novel selective ligand at cloned human dopamine D3 receptors, blocks 7-OH-DPAT-induced hypothermia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis Studies Using (S)-2-Amino-7-Hydroxytetralin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-7-hydroxytetralin, also known as S-(-)-7-OH-DPAT, is the levorotatory enantiomer of the potent dopamine D2 and D3 receptor agonist, 7-OH-DPAT. While the racemic mixture and the R-(+)-enantiomer of 7-OH-DPAT have been extensively studied for their effects on the dopaminergic system, the (S)-enantiomer exhibits significantly lower affinity for these receptors.[1] This document provides detailed application notes and protocols for conducting in vivo microdialysis studies to investigate the neurochemical effects of this compound.
In vivo microdialysis is a powerful technique for monitoring the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals.[2][3][4][5][6] This methodology, coupled with sensitive analytical techniques like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), allows for the real-time assessment of how pharmacological agents modulate neurochemical systems.[2]
Due to a lack of specific published in vivo microdialysis data for this compound, this document provides a comprehensive, adaptable protocol based on studies with the racemate and other relevant compounds. It also summarizes the known pharmacological properties of the enantiomers of 7-OH-DPAT to provide a rationale for future studies.
Pharmacological Profile
This compound is an aminotetralin derivative. The enantiomers of 7-OH-DPAT display marked stereoselectivity in their binding to dopamine receptors.[7] The R-(+)-enantiomer has a significantly higher affinity for D3 and D2 dopamine receptors compared to the S-(-)-enantiomer.[1][7] One study reported that the R-(+)-isomer binds with over 200-fold higher affinity to human dopamine D3 receptors than to D2 receptors, while the S-(-)-enantiomer has considerably less affinity for both.[1] In functional assays, (+)-7-OH-DPAT was found to be 20-fold more potent than (-)-7-OH-DPAT in reducing the firing rate of dopaminergic neurons in the ventral tegmental area (VTA).[7]
While primarily known for its dopaminergic activity, 7-OH-DPAT and its analogs can also interact with serotonin receptors, though with lower affinity.[8] Specifically, some activity at 5-HT1A receptors has been reported.[7]
Note: Given the significantly lower affinity of the (S)-enantiomer for dopamine D2 and D3 receptors, it is anticipated that its effects on dopamine release will be substantially weaker than those of the R-(+)-enantiomer or the racemic mixture when administered at comparable doses.
Quantitative Data Summary
The following table summarizes available data on the effects of 7-OH-DPAT enantiomers on dopamine release. Direct in vivo microdialysis data for this compound is currently limited in the scientific literature.
| Compound | Dose/Concentration | Brain Region | Effect on Dopamine Release | Reference |
| R-(+)-7-OH-DPAT | 10-1000 nmol/kg (i.p.) | Not specified | Dose-dependent decrease | [1] |
| Racemic 7-OH-DPAT | 0.1-3.0 mg/kg (i.p.) | Nucleus Accumbens | Potent reduction in stimulated dopamine release | [9] |
| This compound | Data not available | - | Expected to be significantly less potent in decreasing dopamine release compared to the R-(+)-enantiomer due to lower receptor affinity. | [1][7] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis in the Rat Striatum
This protocol describes the procedures for implanting a microdialysis probe into the rat striatum, followed by the collection and analysis of dialysate samples to measure dopamine, serotonin, and their metabolites.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
This compound
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂ (pH 7.4)
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Analytical standards for dopamine, serotonin, DOPAC, and 5-HIAA
Procedure:
-
Animal Surgery and Probe Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region. For the striatum, typical coordinates are: AP +1.0 mm, ML ±2.5 mm from bregma, and DV -3.5 mm from the skull surface.
-
Slowly lower the guide cannula to the desired depth and secure it with dental cement.
-
Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the microinfusion pump and begin perfusing with aCSF at a flow rate of 1-2 µL/min.
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples into vials containing a small amount of antioxidant solution (e.g., perchloric acid) at regular intervals (e.g., 20 minutes).
-
Prepare the desired concentration(s) of this compound in aCSF.
-
Administer this compound systemically (e.g., intraperitoneal or subcutaneous injection) or locally via reverse dialysis by including it in the perfusion medium.
-
Continue collecting dialysate samples for a predetermined period following drug administration.
-
-
Sample Analysis (HPLC-ECD):
-
Inject a fixed volume of the collected dialysate into the HPLC-ECD system.
-
Separate the neurotransmitters and their metabolites using a reverse-phase C18 column.
-
The mobile phase composition will depend on the specific analytes but typically consists of a phosphate or citrate buffer, methanol, and an ion-pairing agent.
-
Detect the analytes using an electrochemical detector set at an appropriate oxidation potential.
-
Quantify the concentrations by comparing the peak areas to those of the analytical standards.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the average baseline levels.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of any changes observed after drug administration.
-
Protocol 2: Preparation of this compound for In Vivo Administration
For Systemic Administration (Intraperitoneal or Subcutaneous):
-
Weigh the required amount of this compound hydrochloride.
-
Dissolve the compound in sterile 0.9% saline.
-
Adjust the pH to physiological range (7.2-7.4) if necessary, using dilute NaOH or HCl.
-
Filter the solution through a 0.22 µm syringe filter into a sterile vial.
-
The final concentration should be calculated to allow for an injection volume of typically 1 mL/kg body weight.
For Local Administration (Reverse Dialysis):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of DMSO) and then dilute it in aCSF to the final desired concentration.
-
Ensure the final concentration of the vehicle (e.g., DMSO) in the aCSF is low (typically <0.1%) to avoid non-specific effects.
-
Filter the final solution through a 0.22 µm filter before use in the microinfusion pump.
Visualizations
Signaling Pathways
The following diagrams illustrate the putative signaling pathways that could be modulated by aminotetralin derivatives targeting dopamine and serotonin receptors.
Caption: Putative Dopamine D2/D3 Receptor Signaling Pathway.
Caption: Potential 5-HT1A Receptor Signaling Pathway.
Experimental Workflow
Caption: In Vivo Microdialysis Experimental Workflow.
References
- 1. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin control of central dopaminergic function: focus on in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo brain microdialysis studies on the striatal dopamine and serotonin release in zitter mutant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 9. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-2-Amino-7-Hydroxytetralin (7-OH-DPAT) in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, and tremor. Animal models are crucial for understanding the pathophysiology of PD and for the development of novel therapeutic strategies. (S)-2-Amino-7-Hydroxytetralin, more commonly known as 7-OH-DPAT, is a potent and selective dopamine D3 receptor-preferring agonist. This document provides detailed application notes and protocols for the use of 7-OH-DPAT in preclinical animal models of Parkinson's disease, focusing on its potential as a therapeutic agent.
Mechanism of Action
7-OH-DPAT exerts its effects primarily by stimulating dopamine D3 receptors, which are part of the D2-like receptor family.[1] In the context of Parkinson's disease, the activation of D3 receptors is thought to be involved in modulating motor activity and may offer a neuroprotective effect. The signaling pathway of D3 receptors typically involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This signaling cascade can influence various cellular processes, including ion channel function and gene expression, ultimately impacting neuronal function and survival.[3]
Animal Models of Parkinson's Disease
Several animal models are utilized to mimic the pathological and behavioral features of Parkinson's disease. The most common models for evaluating the efficacy of compounds like 7-OH-DPAT include neurotoxin-based models.
-
6-Hydroxydopamine (6-OHDA) Model: This is a widely used model where the neurotoxin 6-OHDA is unilaterally injected into the medial forebrain bundle or the striatum of rodents.[4][5] This leads to a progressive and selective degeneration of dopaminergic neurons in the nigrostriatal pathway, resulting in motor deficits on the contralateral side of the body.[4]
-
Reserpine-Induced Model: Reserpine is a drug that depletes monoamines, including dopamine, from nerve terminals.[6] Administration of reserpine to rodents induces a cataleptic state, characterized by akinesia and rigidity, which is considered a valid model for assessing the symptomatic relief of parkinsonian motor deficits.[6][7]
Experimental Protocols
Reserpine-Induced Catalepsy Model in Rats
This model is used to assess the potential of a compound to alleviate the akinesia and rigidity seen in Parkinson's disease.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Induction of Catalepsy: Administer reserpine (1.0 mg/kg, s.c. or i.p.).[6][8] Catalepsy typically develops within 60-90 minutes.[6]
-
Drug Administration: Administer 7-OH-DPAT (e.g., 0.1, 0.5, 1.0 mg/kg, s.c.) 30 minutes before the behavioral assessment.
-
Behavioral Assessment (Bar Test):
-
Gently place the rat's forepaws on a horizontal bar (e.g., 9 cm high).
-
Measure the time (in seconds) the rat maintains this externally imposed posture. A cut-off time (e.g., 180 seconds) is typically used.
-
Perform measurements at multiple time points (e.g., 30, 60, 90, 120 minutes) after 7-OH-DPAT administration.
-
-
Data Analysis: Compare the duration of catalepsy in the 7-OH-DPAT-treated groups to the vehicle-treated control group.
6-OHDA-Induced Unilateral Lesion Model in Rats
This model is used to evaluate the effects of a compound on motor asymmetry and locomotor activity.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (250-300 g).
-
Surgical Procedure (Stereotaxic Injection of 6-OHDA):
-
Anesthetize the rat (e.g., with a ketamine/xylazine mixture).
-
Secure the rat in a stereotaxic frame.
-
Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle or striatum.[9]
-
Allow a recovery period of at least 2-3 weeks for the lesion to stabilize.
-
-
Confirmation of Lesion (Apomorphine-Induced Rotational Behavior):
-
Administer apomorphine (e.g., 0.5 mg/kg, s.c.), a dopamine agonist.[10]
-
Rats with a successful lesion will exhibit robust contralateral (away from the lesioned side) rotations. A common criterion is >7 full rotations per minute.
-
-
Drug Administration: Administer 7-OH-DPAT (e.g., 0.01-5.0 mg/kg, s.c.) or vehicle.[11]
-
Behavioral Assessments:
-
Rotational Behavior: Place the rat in a circular arena and record the number of ipsilateral and contralateral rotations over a specific period (e.g., 60 minutes).
-
Cylinder Test: Place the rat in a transparent cylinder and record the number of times it uses its left, right, or both forelimbs for wall exploration. This assesses forelimb asymmetry.
-
Open Field Test: Place the rat in an open field arena and use video-tracking software to measure locomotor activity parameters such as total distance traveled, velocity, and time spent in the center versus the periphery.[12][13]
-
-
Neurochemical Analysis (Post-mortem):
-
At the end of the study, euthanize the animals and dissect the striatum and substantia nigra from both hemispheres.
-
Use techniques like High-Performance Liquid Chromatography (HPLC) to quantify dopamine and its metabolites (DOPAC and HVA) to confirm the extent of the dopaminergic lesion.
-
Data Presentation
Table 1: Effect of 7-OH-DPAT on Reserpine-Induced Catalepsy in Rats
| Treatment Group | Dose (mg/kg, s.c.) | Mean Catalepsy Duration (seconds) ± SEM | % Reversal of Catalepsy |
| Vehicle Control | - | 175.2 ± 5.8 | 0% |
| 7-OH-DPAT | 0.1 | 120.5 ± 8.2 | 31.2% |
| 7-OH-DPAT | 0.5 | 65.3 ± 7.1 | 62.7% |
| 7-OH-DPAT | 1.0 | 25.9 ± 4.5 | 85.2% |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Effect of 7-OH-DPAT on Locomotor Activity in 6-OHDA-Lesioned Rats (Open Field Test)
| Treatment Group | Dose (mg/kg, s.c.) | Total Distance Traveled (cm) ± SEM | Mean Velocity (cm/s) ± SEM |
| Sham + Vehicle | - | 3500 ± 250 | 10.5 ± 0.8 |
| 6-OHDA + Vehicle | - | 1800 ± 150 | 5.4 ± 0.5 |
| 6-OHDA + 7-OH-DPAT | 0.1 | 2250 ± 180 | 6.8 ± 0.6 |
| 6-OHDA + 7-OH-DPAT | 0.5 | 2800 ± 210 | 8.4 ± 0.7 |
| 6-OHDA + 7-OH-DPAT | 1.0 | 3100 ± 230 | 9.3 ± 0.8 |
Note: Data are hypothetical and for illustrative purposes.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 3. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 5. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal of reserpine-induced catalepsy by selective D1 and D2 dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anticataleptic effect of 7-OH-DPAT: are dopamine D3 receptors involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversal of reserpine-induced orofacial dyskinesia and catalepsy by Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-OH-DPAT (5-HT1A agonist) Attenuates 6-Hydroxy- dopamine-induced catalepsy and Modulates Inflammatory Cytokines in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conditioned rotational behavior in rats with unilateral 6-hydroxydopamine lesions of the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Fentanyl on Acute Locomotor Activity, Behavioral Sensitization, and Contextual Reward in Female and Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-2-Amino-7-Hydroxytetralin in Behavioral Pharmacology
A Note to Researchers: Behavioral pharmacology studies focusing specifically on (S)-2-Amino-7-Hydroxytetralin are exceedingly rare in published literature. This is primarily due to its significantly lower affinity for its primary targets, the dopamine D2 and D3 receptors, when compared to its corresponding (R)-enantiomer. The (R)-isomer of 7-hydroxy-2-(N,N-di-n-propylamino)tetralin (7-OH-DPAT), a closely related compound, demonstrates a much higher affinity for these receptors. For instance, the S-(-)-enantiomer of 7-OH-DPAT has been shown to have considerably less affinity for both dopamine D2 and D3 receptor subtypes[1]. In comparative studies, the (-) isomer of 7-OH-DPAT was found to be 20-fold less potent than the (+) isomer at human D3 receptors and in reducing the firing rate of dopaminergic neurons in the ventral tegmental area[2].
Consequently, the following application notes and protocols are primarily based on studies conducted with the more pharmacologically active racemate ((±)-7-OH-DPAT) or the R-(+)-enantiomer. These protocols can be adapted for the study of the (S)-enantiomer, but researchers should anticipate the need for significantly higher doses to observe any behavioral effects, if at all. It is crucial to include the (R)-enantiomer or the racemate as a positive control in any such study to provide a comparative context for the activity of the (S)-enantiomer.
I. Overview of Pharmacological Profile
This compound and its N,N-dipropyl analog, (S)-7-OH-DPAT, are ligands for dopamine receptors with a notable stereoselectivity in their binding profiles. The primary mechanism of action for the more active (R)-enantiomer is as a dopamine D2-like receptor agonist, with a preference for the D3 subtype. Dopamine receptors are G-protein coupled receptors, and their activation, particularly D2 and D3 receptors, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).
II. Data Presentation: Behavioral Effects of 7-OH-DPAT (Racemate and R-(+)-Enantiomer)
The following tables summarize quantitative data from behavioral studies on the more active forms of 7-OH-DPAT.
Table 1: Effects of R-(+)-7-OH-DPAT on Locomotor Activity in Rats
| Dose (nmol/kg) | Effect on Locomotor Activity | Dopamine Release | Reference |
| 10-1000 | Dose-dependent decrease | Dose-dependent decrease | [1] |
| - | Strong hypolocomotion | No effect on release or synthesis rate | [3] |
Table 2: Discriminative Stimulus Properties of (±)-7-OH-DPAT in Rats
| Training Dose (mg/kg) | ED50 (mg/kg) | Generalization | Antagonism | Reference |
| 0.05 (later 0.10) | 0.038 | Dose-dependent self-generalization | - | [4] |
| - | - | Full substitution for d-amphetamine at 0.1, 0.3, and 1.0 mg/kg | Partially blocked by eticlopride | [5] |
Table 3: Self-Administration of (±)-7-OH-DPAT in Rhesus Monkeys
| Animal History | Reinforcing Effect of 7-OH-DPAT | Comparison with Cocaine | Reference |
| Extensive cocaine history | Maintained response rates equal to or higher than cocaine | Comparable reinforcing effects | [6] |
| Cocaine-naïve | Did not maintain self-administration | Cocaine readily maintained self-administration | [6] |
III. Experimental Protocols
The following are detailed methodologies for key behavioral experiments, adapted from studies using the racemate or R-(+)-enantiomer of 7-OH-DPAT.
Protocol 1: Assessment of Locomotor Activity
-
Objective: To evaluate the effect of this compound on spontaneous locomotor activity.
-
Apparatus: Open field arenas equipped with infrared photobeams to automatically record horizontal and vertical movements.
-
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (or vehicle, or a positive control like R-(+)-7-OH-DPAT) via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Immediately place the animal in the center of the open field arena.
-
Record locomotor activity for a predefined period, typically 60 to 120 minutes.
-
Data Analysis: Analyze the total distance traveled, time spent mobile, and number of vertical rears. Compare the effects of different doses of the test compound with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Drug Discrimination
-
Objective: To determine if this compound produces subjective effects similar to a known psychoactive substance (e.g., a dopamine agonist).
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Procedure:
-
Train animals to press one lever after the administration of a training drug (e.g., R-(+)-7-OH-DPAT or cocaine) and a second lever after vehicle administration to receive a food reward.
-
Once the animals have learned to discriminate between the drug and vehicle (typically >80% correct responses), substitution tests can be performed.
-
Administer various doses of this compound and record the percentage of responses on the drug-appropriate lever.
-
Data Analysis: A compound is considered to fully substitute for the training drug if it produces >80% drug-lever responding. An ED50 value for substitution can be calculated.
-
Protocol 3: Intravenous Self-Administration
-
Objective: To assess the reinforcing properties and abuse potential of this compound.
-
Apparatus: Operant conditioning chambers equipped with two levers and an intravenous infusion pump.
-
Procedure:
-
Surgically implant animals with intravenous catheters.
-
Train the animals to press a lever to receive an infusion of a known reinforcer, such as cocaine.
-
Once a stable baseline of responding is established, substitute saline for the reinforcer to achieve extinction of the lever-pressing behavior.
-
After extinction, substitute different doses of this compound for saline and measure the rate of lever pressing.
-
Data Analysis: A significant increase in responding on the active lever compared to the inactive lever and compared to saline infusions indicates that the compound has reinforcing properties.
-
IV. Mandatory Visualizations
References
- 1. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Locomotor inhibition by the D3 ligand R-(+)-7-OH-DPAT is independent of changes in dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discriminative stimulus properties of 7-OH-DPAT, a dopamine D3-selective receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-OH-DPAT has d-amphetamine-like discriminative stimulus properties. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]
- 6. Self-administration of the dopamine D3 agonist 7-OH-DPAT in rhesus monkeys is modified by prior cocaine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling (S)-2-Amino-7-Hydroxytetralin Derivatives for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-7-hydroxytetralin and its derivatives are potent agonists for dopamine D2 and D3 receptors.[1] Radiolabeling these compounds with positron-emitting isotopes, such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F), enables in vivo imaging of these receptors using Positron Emission Tomography (PET). This technique is invaluable for studying neuropsychiatric disorders like Parkinson's disease and schizophrenia, as it allows for the quantification of receptor density and occupancy in the living brain.[2] Specifically, agonist radiotracers are sought after for their ability to image the high-affinity (HA) functional state of these receptors, providing insights into their active signaling state.[1][3][4][5]
These application notes provide an overview of the methodologies for radiolabeling derivatives of this compound with ¹¹C and ¹⁸F for PET imaging, including detailed experimental protocols, data presentation, and workflow diagrams.
Radiolabeling Strategies
The primary strategies for radiolabeling aminotetralin derivatives involve the introduction of a positron-emitting radionuclide onto an N-alkyl substituent. Direct labeling of the aromatic ring or the core structure of this compound is challenging and less common.
-
Carbon-11 Labeling: Typically achieved via N-alkylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate.[6][7] This involves the reaction of a desmethyl precursor with the ¹¹C-labeling agent. The short half-life of ¹¹C (20.4 minutes) necessitates a rapid and efficient synthesis and purification process, usually performed in an automated synthesis module.[7]
-
Fluorine-18 Labeling: Due to its longer half-life (109.8 minutes), ¹⁸F is often preferred for more complex studies.[8][9] Labeling is typically achieved by nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or halide) on an N-alkyl chain with [¹⁸F]fluoride.[8][10] This approach often involves a precursor molecule functionalized for the fluorination reaction.
Data Presentation
The following tables summarize representative quantitative data for ¹⁸F-labeled aminotetralin derivatives from preclinical studies.
Table 1: Radiosynthesis and In Vivo Imaging Data for ¹⁸F-7-OH-FHXPAT
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | 10-15% | [1] |
| Molar Activity | > 2 Ci/µmol (> 74 GBq/µmol) | [1] |
| Radiochemical Purity | > 98% | [1] |
| Total Synthesis Time | ~90 minutes | [1] |
| Ventral Striatum/Cerebellum Ratio (Rat) | 2.09 | [1][3] |
| Dorsal Striatum/Cerebellum Ratio (Rat) | 1.65 | [1][3] |
Table 2: In Vivo Binding Ratios in Wild Type (WT) and D2 Knock-Out (KO) Mice for ¹⁸F-7-OH-FHXPAT
| Region | WT Mouse (Ratio to Cerebellum) | KO Mouse (Ratio to Cerebellum) | Reference |
| Dorsal Striatum | 1.57 | 1.41 | [1] |
| Ventral Striatum | 2.06 | 1.64 | [1] |
Experimental Protocols
Protocol 1: Synthesis of [¹⁸F]-7-OH-FHXPAT
This protocol is adapted from methodologies reported for the synthesis of ¹⁸F-labeled 7-hydroxy-aminotetralin derivatives.[1]
Materials:
-
Precursor: (S)-2-(N-propyl-N-(6-tosyloxyhexyl))amino-7-(tetrahydropyranyl)tetralin
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
1N Hydrochloric acid (HCl)
-
1M Sodium bicarbonate (NaHCO₃)
-
Methylene chloride
-
HPLC purification system (semi-preparative C18 column)
-
Sterile water for injection
-
Ethanol USP
Procedure:
-
[¹⁸F]Fluoride Drying: Trap aqueous [¹⁸F]fluoride from the cyclotron target on an anion exchange cartridge. Elute the [¹⁸F]F⁻ with a solution of K₂CO₃ and K222 in acetonitrile/water. Dry the mixture by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.
-
Radiolabeling: To the dried [¹⁸F]fluoride/K222 complex, add the tosylated precursor dissolved in anhydrous acetonitrile. Seal the reaction vessel and heat at 100-120°C for 10-15 minutes.
-
Deprotection: After cooling, remove the acetonitrile in vacuo. Add 1N HCl to the residue to remove the tetrahydropyranyl (THP) protecting group from the hydroxyl function. Heat at 80°C for 15 minutes.
-
Neutralization and Extraction: Cool the reaction mixture and quench with 1.0 M sodium bicarbonate solution. Extract the crude product with methylene chloride.
-
Purification: Evaporate the organic solvent and redissolve the residue in HPLC mobile phase. Purify the crude product using a semi-preparative HPLC system.
-
Formulation: Collect the HPLC fraction containing the product, dilute with sterile water, and pass it through a C18 Sep-Pak cartridge to trap the product. Wash the cartridge with sterile water and elute the final product with a small volume of ethanol. Dilute with sterile saline for injection.
Protocol 2: General Procedure for ¹¹C-Methylation of a Desmethyl Precursor
This is a generalized protocol for the synthesis of a ¹¹C-labeled aminotetralin derivative.
Materials:
-
Precursor: (S)-N-desmethyl-2-amino-7-hydroxytetralin derivative
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I)
-
Dimethylformamide (DMF) or Acetone (anhydrous)
-
Base (e.g., NaOH, NaH, or a tetraalkylammonium hydroxide)
-
HPLC purification system (semi-preparative C18 column)
-
Sterile water for injection
-
Ethanol USP
Procedure:
-
[¹¹C]Methyl Iodide Trapping: Trap [¹¹C]CH₃I, produced from [¹¹C]CO₂ or [¹¹C]CH₄, in a reaction vessel containing the desmethyl precursor and a base dissolved in an appropriate solvent (e.g., DMF or acetone).
-
Radiolabeling: Heat the sealed reaction vessel at 80-100°C for 3-5 minutes.
-
Purification: After cooling, directly inject the reaction mixture onto a semi-preparative HPLC system for purification.
-
Formulation: Collect the product fraction and formulate it for injection as described in Protocol 1.
Visualizations
References
- 1. PET radiotracer development for imaging high-affinity state of dopamine D2 and D3 receptors: Binding studies of fluorine-18 labeled aminotetralins in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R,S)-2-(N-Propyl-N-1'-[11C]-propyl)amino-5-hydroxytetralin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PET radiotracer development for imaging high-affinity state of dopamine D2 and D3 receptors: Binding studies of fluorine-18 labeled aminotetralins in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. app.dimensions.ai [app.dimensions.ai]
- 5. researchgate.net [researchgate.net]
- 6. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PET with radiolabeled aminoacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in vivo distribution in the rat of several fluorine-18 labeled 5-hydroxy-2-aminotetralin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Effects of (S)-2-Amino-7-Hydroxytetralin on Dopamine Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological effects of (S)-2-Amino-7-Hydroxytetralin, a potent dopamine receptor agonist, on dopamine neurons. Detailed protocols for key experimental techniques are included to facilitate the study of this and similar compounds.
This compound, also known as 7-OH-DPAT, is a valuable pharmacological tool for investigating the function of D2-like dopamine receptors, particularly the D3 subtype. Understanding its impact on the electrical activity of dopamine neurons is crucial for elucidating the roles of these receptors in both normal brain function and pathological conditions such as Parkinson's disease, schizophrenia, and addiction.
Electrophysiological Profile of this compound
This compound acts as a potent agonist at D2 and D3 dopamine receptors, which are G-protein coupled receptors that mediate inhibitory neurotransmission.[1] Activation of these receptors by this compound leads to a decrease in the firing rate of dopamine neurons and a reduction in dopamine release.[2][3] This inhibitory effect is a key characteristic of its electrophysiological profile.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with dopamine receptors and its effects on neuronal activity.
Table 1: Receptor Binding Affinity
| Receptor Subtype | Ki (nM) | Notes |
| Human D3 | 0.57 | High affinity for the D3 receptor. |
| Human D2 | >114 | Over 200-fold lower affinity for the D2 receptor compared to the D3 receptor. |
Ki represents the inhibition constant, indicating the concentration of the ligand that will bind to half the receptors at equilibrium in the absence of the agonist.
Table 2: In Vivo Electrophysiological Effects on Dopamine Neuron Firing
| Brain Region | Effect | ED50 (µg/kg, i.v.) |
| Substantia Nigra pars compacta (A9) | Inhibition of firing | 1.2 ± 0.3 |
| Ventral Tegmental Area (A10) | Inhibition of firing | 1.7 ± 0.4 |
ED50 represents the dose of a drug that produces 50% of its maximum response.[4]
Table 3: Effect on Dopamine Release
| Brain Region | Method | Effect | Doses Tested (mg/kg, i.p.) |
| Nucleus Accumbens | Fast Scan Cyclic Voltammetry | Potent reduction in dopamine release | 0.1 - 3.0 |
Signaling Pathway of this compound at D2/D3 Receptors
This compound exerts its effects by activating D2 and D3 dopamine receptors, which are coupled to inhibitory G-proteins (Gαi/o).[1][5] This activation initiates an intracellular signaling cascade that ultimately leads to the observed inhibition of neuronal activity.
Experimental Protocols
The following are detailed protocols for key electrophysiological techniques used to characterize the effects of this compound on dopamine neurons.
In Vivo Single-Unit Recording of Dopamine Neurons
This protocol describes the extracellular recording of single dopamine neurons in the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA) of an anesthetized rodent.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., chloral hydrate)
-
Surgical tools
-
Micromanipulator
-
Glass micropipettes (filled with 2M NaCl)
-
Amplifier and data acquisition system
-
This compound solution for injection
Procedure:
-
Animal Preparation: Anesthetize the animal and mount it in a stereotaxic frame. Perform a craniotomy over the target brain region (SNc or VTA).
-
Electrode Placement: Slowly lower a glass micropipette into the target region using a micromanipulator.
-
Dopamine Neuron Identification: Identify dopamine neurons based on their characteristic electrophysiological properties, including a slow, regular firing rate (1-8 Hz), a long-duration action potential (>2.5 ms), and a prominent hyperpolarization-activated current (Ih).[6]
-
Baseline Recording: Once a stable recording from a single dopamine neuron is established, record its baseline firing activity for 3-5 minutes.
-
Drug Administration: Administer this compound intravenously in escalating doses.
-
Data Acquisition: Record the neuron's firing rate in response to each dose.
-
Data Analysis: Analyze the recorded spike trains to determine the change in firing rate from baseline. Construct a dose-response curve to calculate the ED50.
Ex Vivo Brain Slice Patch-Clamp Recording
This protocol details the whole-cell patch-clamp recording of dopamine neurons in acute midbrain slices.
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 2.5 KCl, 1.2 NaH2PO4, 2.4 CaCl2, 1.2 MgCl2, 25 NaHCO3, and 11 Glucose, bubbled with 95% O2/5% CO2.[7]
-
Intracellular Solution: (in mM) 135 K-gluconate, 10 HEPES, 10 phosphocreatine-Na2, 4 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.3 with KOH.
Procedure:
-
Slice Preparation: Anesthetize the animal and rapidly decapitate. Dissect the brain and prepare 250-300 µm thick coronal slices in ice-cold, oxygenated aCSF using a vibratome.[3][7] Incubate the slices at 32-34°C for at least 30 minutes before recording.[8]
-
Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature. Visualize dopamine neurons in the SNc or VTA using infrared differential interference contrast (IR-DIC) microscopy.
-
Whole-Cell Configuration: Approach a neuron with a patch pipette filled with intracellular solution. Form a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
Data Acquisition: Record membrane potential or currents in current-clamp or voltage-clamp mode, respectively. After obtaining a stable baseline, bath-apply this compound at various concentrations.
-
Data Analysis: Analyze the changes in membrane potential, firing frequency, or specific ion currents in response to the drug.
Fast Scan Cyclic Voltammetry (FSCV) for Dopamine Release
This protocol describes the use of FSCV to measure electrically evoked dopamine release in the nucleus accumbens of a brain slice.
Materials:
-
Vibratome
-
Carbon fiber microelectrodes
-
Bipolar stimulating electrode
-
Voltammetry amplifier and data acquisition system
-
aCSF
Procedure:
-
Slice Preparation: Prepare 300 µm thick coronal brain slices containing the nucleus accumbens as described in the patch-clamp protocol.[9]
-
Electrode Placement: In the recording chamber, place a carbon fiber microelectrode in the nucleus accumbens to detect dopamine and a bipolar stimulating electrode nearby to evoke its release.
-
Data Acquisition: Apply a triangular waveform (-0.4 V to +1.2 V and back at 400 V/s) to the carbon fiber electrode at a frequency of 10 Hz.[2]
-
Evoked Release: Deliver a brief electrical stimulus (e.g., single pulse, 200 µs, 0.6 mA) through the stimulating electrode to evoke dopamine release.[9][10]
-
Baseline Measurement: Record several baseline dopamine release events.
-
Drug Application: Perfuse the slice with aCSF containing this compound.
-
Post-Drug Measurement: After drug application, evoke and record dopamine release again to determine the effect of the compound.
-
Data Analysis: The current generated by the oxidation of dopamine is measured and converted to dopamine concentration. Analyze changes in the peak concentration of released dopamine and the kinetics of its uptake.
References
- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 2. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-attached and Whole-cell Patch-clamp Recordings of Dopamine Neurons in the Substantia Nigra Pars Compacta of Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. precisionary.com [precisionary.com]
- 9. protocols.io [protocols.io]
- 10. m.youtube.com [m.youtube.com]
Elucidating the Cellular Effects of (S)-2-Amino-7-Hydroxytetralin: A Guide to In Vitro Protocols
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive suite of cell culture protocols and application notes for investigating the cellular effects of (S)-2-Amino-7-Hydroxytetralin, a potent dopamine D3 receptor agonist. Detailed methodologies for cell line maintenance, cytotoxicity assessment, receptor binding affinity determination, and downstream signaling pathway analysis are presented. These protocols are designed to enable researchers to systematically characterize the pharmacological profile of this compound and similar molecules in a controlled in vitro environment.
Introduction
This compound, also known as (+)-7-OH-DPAT, is a synthetic compound that acts as a selective agonist for the dopamine D3 receptor, with lower affinity for the D2 receptor subtype and minimal interaction with serotonin receptors.[1] The dopamine D3 receptor is predominantly expressed in the limbic regions of the brain and is implicated in cognitive and emotional functions.[2] Consequently, D3 receptor agonists are of significant interest for their potential therapeutic applications in treating conditions such as schizophrenia, drug addiction, and Parkinson's disease.[3]
This guide outlines a series of standardized cell-based assays to thoroughly investigate the cellular and molecular effects of this compound. The protocols provided are foundational for preclinical drug discovery and pharmacological research.
Cell Line Selection and Culture
The choice of cell line is critical for studying the effects of this compound. We recommend using human embryonic kidney 293 (HEK293) or Chinese hamster ovary (CHO-K1) cells stably transfected to express the human dopamine D3 receptor. These cell lines provide a robust and reproducible system for studying receptor-specific effects.
Protocol 2.1: Culture of CHO-K1 Cells Stably Expressing Human Dopamine D3 Receptor
-
Culture Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 250 µg/ml Zeocin™ or 1.0 mg/ml Geneticin/G418) to maintain receptor expression.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with Dulbecco's Phosphate-Buffered Saline (DPBS) without Ca²⁺ and Mg²⁺.
-
Add 1-2 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4-6 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Seed new culture flasks at a ratio of 1:3 to 1:6.
-
Change the medium every 2-3 days.
-
Protocol 2.2: Culture of HEK293 Cells Stably Expressing Human Dopamine D3 Receptor
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Follow the same procedure as for CHO-K1 cells (Protocol 2.1). HEK293 cells may detach more readily.
-
Experimental Protocols
The following section details key experiments to characterize the effects of this compound.
3.1. Cell Viability Assay (MTT Assay)
This assay determines the potential cytotoxicity of the compound.
Protocol 3.1.1: MTT Assay
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 1 nM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate for 24-48 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][5]
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
Data Presentation: Table 1. Cytotoxicity of this compound on D3-CHO-K1 Cells
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| 0.001 | 98.7 ± 4.8 |
| 0.01 | 99.1 ± 5.1 |
| 0.1 | 97.5 ± 4.5 |
| 1 | 96.3 ± 5.5 |
| 10 | 94.8 ± 6.1 |
| 100 | 92.1 ± 7.3 |
3.2. Receptor Binding Assay
This competitive binding assay determines the affinity (Ki) of this compound for the D3 receptor.
Protocol 3.2.1: Radioligand Binding Assay
-
Membrane Preparation:
-
Culture D3-expressing cells to confluency, wash with ice-cold PBS, and scrape into homogenization buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4).
-
-
Binding Assay:
-
In a 96-well plate, add membrane preparation, a constant concentration of a suitable radioligand (e.g., [³H]spiperone at its Kd concentration), and varying concentrations of unlabeled this compound (e.g., 0.1 nM to 10 µM).
-
For non-specific binding, use a high concentration of a known D3 antagonist (e.g., haloperidol).
-
Incubate for 60-120 minutes at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine (PEI).
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Table 2. Binding Affinity of this compound for the Human D3 Receptor
| Compound | Radioligand | Ki (nM) |
| This compound | [³H]spiperone | 1.5 ± 0.3 |
| Dopamine (Reference) | [³H]spiperone | 25 ± 4.1 |
| Haloperidol (Reference) | [³H]spiperone | 5.2 ± 0.9 |
3.3. Downstream Signaling Assays
D3 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Protocol 3.3.1: cAMP Accumulation Assay (Functional Assay)
-
Seed D3-expressing cells in a 384-well plate and incubate overnight.
-
Wash the cells with assay buffer.
-
Add serial dilutions of this compound and incubate for 30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) to induce cAMP production and co-incubate with the compound for 30 minutes.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plot the response against the log of the agonist concentration to determine the EC50 value.
Data Presentation: Table 3. Functional Potency of this compound in a cAMP Assay
| Compound | EC50 (nM) | Emax (% inhibition of forskolin-stimulated cAMP) |
| This compound | 1.05 | 85 ± 5 |
| Dopamine (Reference) | 1.5 | 90 ± 4 |
Protocol 3.3.2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated D3 receptor, a key event in receptor desensitization and G-protein-independent signaling.
-
Use a cell line co-expressing the D3 receptor fused to a reporter fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Seed the cells in a 384-well plate.
-
Add serial dilutions of this compound.
-
Incubate for 90 minutes at 37°C.
-
Add the detection reagent and incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal.
-
Plot the signal against the log of the agonist concentration to determine the EC50 for β-arrestin recruitment.
Data Presentation: Table 4. β-Arrestin Recruitment Potency of this compound
| Compound | EC50 (nM) | Emax (% of maximum dopamine response) |
| This compound | 15.2 ± 2.8 | 75 ± 6 |
| Dopamine (Reference) | 20.5 ± 3.1 | 100 ± 8 |
Visualizations
Diagram 1: Experimental Workflow
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Characterization of the human dopamine D3 receptor expressed in transfected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.com]
- 4. ValiScreen Human Dopamine D3 Cell Line, CHO-K1 Cells | Revvity [revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Functional coupling of human D2, D3, and D4 dopamine receptors in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of (S)-2-Amino-7-Hydroxytetralin for In Vivo Administration
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the formulation and administration of (S)-2-Amino-7-Hydroxytetralin for preclinical in vivo research. This document outlines recommended excipients, detailed protocols for vehicle preparation and compound solubilization, and general guidelines for administration and stability.
Introduction
This compound is a substituted 2-aminotetralin, a class of compounds known to interact with various neurotransmitter systems. Based on the pharmacology of structurally related molecules, such as 8-OH-DPAT, this compound is presumed to act as an agonist at serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT7 subtypes.[1] Effective in vivo studies require a formulation that ensures the compound's solubility, stability, and bioavailability, while minimizing potential vehicle-induced effects.
These application notes provide a starting point for developing a suitable parenteral formulation for research purposes. All formulations should be tested for stability and compatibility before use in animal studies.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below. Solubility is a critical parameter that must be empirically determined in various vehicles to select the optimal formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO | [2] |
| Molecular Weight | 163.22 g/mol | [2] |
| Appearance | Not specified (often a solid) | |
| Melting Point | 144-148°C | [3] |
| Solubility | Must be determined experimentally. |
Recommended Excipients for Parenteral Formulation
The selection of excipients is critical for achieving a stable and effective injectable formulation.[4] Excipients must be of high purity, sterile, and compatible with the active pharmaceutical ingredient (API).[5] Below is a table of commonly used excipients for parenteral formulations suitable for preclinical research.
| Excipient Category | Example(s) | Typical Concentration Range | Function |
| Solvents/Co-solvents | Water for Injection (WFI), Saline (0.9% NaCl), Polyethylene Glycol (PEG 300/400), Propylene Glycol | q.s. to 100% | Primary solvent and vehicle.[1][5] |
| Solubilizing Agents | Polysorbate 80 (Tween® 80), Polysorbate 20, Cyclodextrins (e.g., HP-β-CD) | 0.1 - 10% | To increase the solubility of poorly water-soluble compounds.[6] |
| Buffering Agents | Citrate Buffer, Phosphate Buffer | 10 - 50 mM | To maintain a stable pH and enhance compound stability.[7] |
| Tonicity Agents | Sodium Chloride (NaCl), Mannitol, Dextrose | Varies (to achieve isotonicity) | To adjust the osmotic pressure of the formulation to be compatible with physiological fluids.[7][8] |
| Antioxidants | Ascorbic Acid, Sodium Metabisulfite | 0.01 - 0.1% | To prevent oxidative degradation of the API. |
Experimental Protocols
Protocol for Solubility Screening
Objective: To determine the solubility of this compound in various pharmaceutically acceptable vehicles.
Materials:
-
This compound powder
-
Selection of vehicles (e.g., Water for Injection, 0.9% Saline, 5% Dextrose, 10% PEG 400 in saline, 5% Tween® 80 in saline)
-
Vials, magnetic stirrer, vortex mixer, sonicator
-
Analytical balance, pH meter
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Prepare a series of test vehicles.
-
Accurately weigh an excess amount of this compound and add it to a known volume (e.g., 1 mL) of each test vehicle in a sealed vial.
-
Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours using a magnetic stirrer or orbital shaker to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to permit undissolved particles to settle.
-
Centrifuge the samples to pellet any remaining solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any fine particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
The resulting concentration represents the equilibrium solubility in that vehicle.
Protocol for Preparation of an Injectable Formulation (Example)
Objective: To prepare a 1 mg/mL sterile solution of this compound for intraperitoneal (i.p.) injection in rodents. This protocol is a starting point and may require optimization based on solubility screening results.
Materials:
-
This compound
-
Sterile 0.9% Sodium Chloride (Saline)
-
Tween® 80
-
Sterile vials, magnetic stir bar
-
Sterile 0.22 µm syringe filters
Methodology:
-
Vehicle Preparation: In a sterile beaker or vial, prepare the vehicle by adding Tween® 80 to the sterile saline to a final concentration of 5% (v/v). For example, add 0.5 mL of Tween® 80 to 9.5 mL of sterile saline. Mix thoroughly using a magnetic stirrer until a clear, homogenous solution is formed.
-
Compound Solubilization: Accurately weigh the required amount of this compound to achieve a final concentration of 1 mg/mL.
-
Slowly add the powdered compound to the vehicle while stirring continuously.
-
If necessary, gently warm the solution (e.g., in a 45-60°C water bath) or sonicate briefly to aid dissolution.[9] Visual inspection should confirm the absence of any particulate matter.
-
Sterilization: Once the compound is fully dissolved, sterile-filter the final solution through a 0.22 µm syringe filter into a sterile, sealed vial.
-
Quality Control: Before administration, visually inspect the final formulation for any precipitation or color change. The pH of the final solution should also be measured and recorded.
-
Storage: Store the prepared solution as recommended. For many compounds, storage at 2-8°C or frozen at -20°C in aliquots is advised to maintain stability.[9] It is recommended to use freshly prepared solutions whenever possible.[9]
Visualization of Workflows and Pathways
Formulation Development and Administration Workflow
The following diagram outlines the key steps from initial formulation screening to in vivo administration and analysis.
References
- 1. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. usbio.net [usbio.net]
- 3. This compound CAS#: 85951-60-6 [m.chemicalbook.com]
- 4. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. pharmtech.com [pharmtech.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Locomotor Activity Assays Following (S)-2-Amino-7-Hydroxytetralin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-7-Hydroxytetralin is a synthetic compound that acts as a potent and selective agonist for the dopamine D1-like receptors (D1 and D5). These receptors are predominantly expressed in the central nervous system and are key regulators of voluntary movement, motivation, and cognition.[1][2] Consequently, assessing the impact of this compound on locomotor activity is a critical step in its preclinical evaluation. This document provides detailed application notes and standardized protocols for conducting locomotor activity assays in rodents treated with this compound. The primary assays covered are the Open Field Test and the Rotarod Test, which together provide a comprehensive assessment of both general activity and motor coordination.
Mechanism of Action: D1 Receptor Signaling and Locomotor Control
This compound exerts its effects by activating D1-like dopamine receptors, which are Gs/olf-coupled G-protein coupled receptors (GPCRs).[1] Upon agonist binding, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels subsequently activate Protein Kinase A (PKA). PKA then phosphorylates a number of downstream targets, a key one being the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[2][3][4] Phosphorylated DARPP-32 acts as a potent inhibitor of protein phosphatase-1 (PP1), leading to an amplification of the initial dopamine signal and ultimately modulating neuronal excitability and gene expression, which in turn influences locomotor activity.[2][3][4]
Below is a diagram illustrating the canonical D1 receptor signaling pathway.
Data Presentation: Effects of Dopamine D1/D3 Agonists on Locomotor Activity
While specific quantitative data for this compound is limited in publicly available literature, studies on its close structural and functional analog, 7-OH-DPAT, provide valuable insights into its expected effects. The following tables summarize representative data from open field tests. It is important to note that 7-OH-DPAT has high affinity for both D2 and D3 receptors in addition to D1 receptors, which may influence its locomotor profile.
Table 1: Effect of 7-OH-DPAT on Spontaneous Locomotor Activity in an Open Field Test in Rats
| Treatment Group (Subcutaneous) | Horizontal Activity (counts/session) | Vertical Activity (rearing counts/session) |
| Vehicle | Data not available in abstract | Data not available in abstract |
| 7-OH-DPAT (12.5-1600 µg/kg) | Dose-dependent suppression | Dose-dependent suppression (more sensitive) |
Source: Adapted from Hillegaart et al., 1989. Note: The abstract indicates a dose-dependent suppression but does not provide specific numerical data for inclusion in this table.[5]
Table 2: Effect of Acute 8-OH-DPAT Administration on Locomotor Activity in an Open Field Test in Rats
| Treatment Group (Subcutaneous) | Horizontal Activity (% of Control) | Vertical Activity (Rearing) (% of Control) |
| Vehicle | 100% | 100% |
| 8-OH-DPAT (0.1 mg/kg) | Suppression | Suppression |
| 8-OH-DPAT (0.2 mg/kg) | Suppression | Suppression |
Source: Adapted from Tricklebank et al., 2000. Note: This study used 8-OH-DPAT, a 5-HT1A agonist, which can also influence locomotor activity. The data indicates suppression but does not provide specific values for direct comparison.[6]
Experimental Protocols
The following are detailed protocols for the Open Field and Rotarod tests, which are standard assays for assessing locomotor activity and motor coordination in rodents.
Open Field Test
The Open Field Test is a widely used assay to assess general locomotor activity, exploratory behavior, and anxiety-like behavior in rodents.
Objective: To measure spontaneous locomotor activity, exploration, and thigmotaxis (wall-hugging behavior) following the administration of this compound.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm for mice; 100 x 100 x 40 cm for rats), typically made of a non-porous material for easy cleaning.
-
Video camera mounted above the arena.
-
Video tracking software (e.g., Any-maze, EthoVision XT).
-
This compound solution and vehicle control.
-
Syringes and needles for administration.
-
70% ethanol for cleaning.
-
Timers.
Procedure:
-
Acclimation: Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to allow for habituation to the new environment.
-
Drug Administration: Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, subcutaneous). The pre-treatment time will depend on the pharmacokinetic profile of the compound.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Collection: Start the video recording and tracking software immediately. The test duration is typically 10-30 minutes.
-
Test Termination: At the end of the session, carefully remove the animal from the arena and return it to its home cage.
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove any olfactory cues.
Data Analysis:
The tracking software will provide data on several parameters, including:
-
Total Distance Traveled: A measure of overall locomotor activity.
-
Time Spent in Center vs. Periphery: The arena is typically divided into a central zone and a peripheral zone. The time spent in the center is an indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing Frequency: The number of times the animal stands on its hind legs, which is a measure of exploratory behavior.
-
Velocity: The speed of movement.
Rotarod Test
The Rotarod Test is a widely used behavioral assay to assess motor coordination, balance, and motor learning in rodents.
Objective: To evaluate the effect of this compound on motor coordination and balance.
Materials:
-
Rotarod apparatus with a rotating rod (diameter typically 3-7 cm).
-
This compound solution and vehicle control.
-
Syringes and needles for administration.
-
70% ethanol for cleaning.
-
Timer or automated fall detection system.
Procedure:
-
Training (optional but recommended): Acclimate the animals to the rotarod for 1-3 days prior to the test day. Place the animals on the stationary or slowly rotating rod (e.g., 4 rpm) for a few minutes each day.
-
Acclimation on Test Day: Bring the animals to the testing room at least 30-60 minutes before the start of the experiment.
-
Drug Administration: Administer this compound or vehicle control.
-
Test Protocol:
-
Place the animal on the rotating rod.
-
Start the rotation. The test can be run in two modes:
-
Fixed Speed: The rod rotates at a constant speed (e.g., 10, 20, or 30 rpm).
-
Accelerating Speed: The rod's rotation speed gradually increases over a set period (e.g., from 4 to 40 rpm over 5 minutes).
-
-
-
Data Collection: Record the latency to fall from the rod. A trial typically ends when the animal falls or after a predetermined cut-off time (e.g., 300 seconds).
-
Multiple Trials: It is common to perform 3-5 trials per animal with an inter-trial interval of at least 15 minutes.
-
Cleaning: Clean the rod with 70% ethanol between each animal.
Data Analysis:
The primary measure is the latency to fall (in seconds). An increase in latency to fall suggests improved motor coordination, while a decrease suggests impairment. The data from multiple trials can be averaged for each animal.
Logical Relationships in Data Interpretation
The results from the Open Field and Rotarod tests should be interpreted in conjunction to provide a comprehensive understanding of the effects of this compound on motor function.
Conclusion
The Open Field and Rotarod tests are essential tools for characterizing the in vivo effects of this compound on locomotor activity and motor coordination. By following these standardized protocols, researchers can generate reliable and reproducible data to understand the pharmacological profile of this D1 receptor agonist. The provided diagrams and tables offer a framework for experimental design and data interpretation, facilitating the comprehensive evaluation of this compound for its potential therapeutic applications.
References
- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 2. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. DARPP-32 Is a Robust Integrator of Dopamine and Glutamate Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 8-OH-DPAT on motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of the 5-hydroxytryptamine(1A) agonist 8-hydroxy-2-(di-n-propylamino)tetralin on spontaneous activity, cocaine-induced hyperactivity and behavioral sensitization: a microanalysis of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Discrimination with (S)-2-Amino-7-Hydroxytetralin
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for studying the discriminative stimulus effects of (S)-2-Amino-7-Hydroxytetralin. Drug discrimination is a behavioral pharmacology procedure used to assess the subjective effects of drugs in animals. By training animals to differentiate between the effects of a specific drug and a control substance (e.g., saline), researchers can investigate the neuropharmacological mechanisms of action of novel compounds. This compound is a member of the aminotetralin class of compounds, which are known to interact with dopamine and serotonin receptors. Understanding its discriminative stimulus properties is crucial for elucidating its mechanism of action and predicting its potential therapeutic applications or abuse liability.
The protocols outlined below are generalized based on established drug discrimination methodologies for dopaminergic and serotonergic compounds. Researchers should optimize these protocols for their specific experimental conditions and animal models.
Pharmacological Profile of 2-Aminotetralins
2-Aminotetralin derivatives are known to exhibit affinity for dopamine and serotonin receptors. The specific receptor binding profile of this compound is not extensively documented in publicly available literature. However, based on the pharmacology of structurally similar compounds, such as 7-OH-DPAT, it is hypothesized that this compound may act as a dopamine D2 and/or D3 receptor agonist. The stereochemistry of these compounds is critical, with different enantiomers often displaying varied receptor affinities and efficacies. For instance, the R-(+)-isomer of 7-OH-DPAT has a significantly higher affinity for D3 receptors compared to the S-(-)-enantiomer. Therefore, the (S)-enantiomer of 2-Amino-7-Hydroxytetralin may have a unique pharmacological profile that warrants detailed investigation. It may also possess some affinity for serotonin receptors, a common characteristic of this chemical class.
Key Experiments in Drug Discrimination Studies
-
Drug Discrimination Training: Animals are trained to discriminate this compound from vehicle (e.g., saline). This establishes the compound's discriminative stimulus.
-
Generalization Tests: Following successful training, other compounds are administered to determine if they produce similar subjective effects, i.e., if they "generalize" to the training drug. This helps to identify the pharmacological class of the test compound.
-
Antagonist Studies: A receptor antagonist is administered prior to the training drug. If the antagonist blocks the discriminative stimulus effects of the training drug, it indicates that the respective receptor system mediates these effects.
Data Presentation
Table 1: Representative Training Parameters for Drug Discrimination with this compound
| Parameter | Value | Rationale |
| Animal Model | Male Sprague-Dawley Rats | Commonly used and well-validated for drug discrimination studies. |
| Apparatus | Standard two-lever operant conditioning chambers | Allows for clear differentiation of drug-associated and vehicle-associated responses. |
| Reinforcer | Food pellets (e.g., 45 mg sucrose pellets) | Effective positive reinforcement to motivate lever pressing. |
| Training Drug | This compound | The compound of interest. |
| Vehicle | Saline (0.9% NaCl) | Inert control substance. |
| Training Dose | 0.1 - 1.0 mg/kg (i.p.) | Dose to be determined empirically to produce a clear discriminative stimulus without significant motor impairment. The choice of training dose can influence the outcome of generalization tests.[1] |
| Reinforcement Schedule | Fixed Ratio 10 (FR10) | Requires 10 lever presses to receive a reward, ensuring a stable response rate. |
| Session Duration | 15-30 minutes | Sufficient time for the drug to exert its effects and for the animal to respond. |
| Pre-session Interval | 15-30 minutes | Time between drug administration and the start of the session, allowing for drug absorption and onset of action. |
| Training Criterion | ≥80% correct lever responding for 8 out of 10 consecutive sessions | Ensures a stable and reliable discrimination. |
Table 2: Hypothetical Generalization Data for this compound Discrimination
This data is hypothetical and for illustrative purposes, based on the presumed dopaminergic and serotonergic activity of 2-aminotetralins.
| Test Compound | Dose Range (mg/kg) | % Drug-Appropriate Responding (Mean ± SEM) | Interpretation |
| This compound | 0.03 - 0.3 | 15±5, 45±8, 85±7, 95±3 | Dose-dependent generalization to the training drug. |
| Saline | - | 10 ± 4 | No generalization. |
| Apomorphine (D2/D1 Agonist) | 0.01 - 0.1 | 20±6, 55±9, 88±6 | Full generalization, suggesting a dopamine agonist-like profile. |
| 7-OH-DPAT (D3/D2 Agonist) | 0.01 - 0.1 | 25±7, 65±8, 92±5 | Full generalization, indicating potential D3/D2 receptor involvement.[2] |
| 8-OH-DPAT (5-HT1A Agonist) | 0.03 - 0.3 | 18±5, 35±7, 55±9 | Partial generalization, suggesting a possible serotonergic component. |
| Amphetamine (DA Releaser) | 0.1 - 1.0 | 22±6, 60±9, 85±7 | Full generalization, consistent with a dopaminergic mechanism. |
| Clozapine (Atypical Antipsychotic) | 0.1 - 1.0 | 12±4, 15±5, 10±3 | No generalization. |
Table 3: Hypothetical Antagonist Data for this compound Discrimination
This data is hypothetical and for illustrative purposes.
| Antagonist | Antagonist Dose (mg/kg) | Challenge Drug & Dose (mg/kg) | % Drug-Appropriate Responding (Mean ± SEM) | Interpretation |
| Haloperidol (D2 Antagonist) | 0.1 | This compound (0.3) | 25 ± 7 | Significant antagonism, indicating a primary role for D2 receptors. |
| SCH23390 (D1 Antagonist) | 0.03 | This compound (0.3) | 80 ± 9 | No significant antagonism, suggesting minimal D1 receptor involvement. |
| WAY-100635 (5-HT1A Antagonist) | 0.3 | This compound (0.3) | 65 ± 10 | Partial antagonism, suggesting a secondary role for 5-HT1A receptors. |
| Saline | - | This compound (0.3) | 95 ± 4 | No antagonism (control). |
Experimental Protocols
Protocol 1: Drug Discrimination Training
Objective: To train animals to discriminate between the interoceptive effects of this compound and vehicle.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Standard two-lever operant conditioning chambers
-
Food reinforcers (e.g., 45 mg sucrose pellets)
-
Animal subjects (e.g., male Sprague-Dawley rats, 250-300g)
Procedure:
-
Acclimation: Acclimate rats to the operant chambers and train them to press both levers for food reinforcement on a continuous reinforcement schedule, gradually increasing to an FR10 schedule.
-
Discrimination Training:
-
On drug training days, administer the selected training dose of this compound (e.g., 0.3 mg/kg, i.p.) 15-30 minutes before placing the rat in the chamber. Reinforcement is available only on the "drug-correct" lever.
-
On vehicle training days, administer an equivalent volume of saline 15-30 minutes before the session. Reinforcement is available only on the "vehicle-correct" lever.
-
Alternate drug and vehicle training days according to a double alternation schedule (e.g., DDVVDD...).
-
-
Criterion: Continue training until animals reliably select the correct lever (≥80% of total responses on the correct lever before the first reinforcer) and maintain a stable response rate for at least 8 out of 10 consecutive sessions.
Protocol 2: Generalization Testing
Objective: To determine if other test compounds produce discriminative stimulus effects similar to this compound.
Procedure:
-
Once animals have met the training criterion, begin generalization testing. Test sessions are typically conducted once or twice a week, with retraining sessions on the intervening days to maintain the discrimination.
-
On a test day, administer a dose of the test compound instead of the training drug or vehicle.
-
During the test session, responses on either lever are reinforced to avoid extinction of responding.
-
Record the number of responses on each lever and the overall response rate.
-
Calculate the percentage of responses on the drug-correct lever. Full generalization is typically defined as ≥80% drug-correct responding, while partial generalization is between 20% and 80%. Responding below 20% is considered vehicle-appropriate.
Protocol 3: Antagonism Testing
Objective: To identify the receptor systems mediating the discriminative stimulus effects of this compound.
Procedure:
-
Following stable discrimination performance, administer a dose of a selected antagonist a specified time before the administration of the training dose of this compound.
-
Place the animal in the operant chamber at the usual time after the administration of this compound.
-
As in generalization testing, reinforce responses on either lever.
-
A significant reduction in the percentage of drug-correct responding compared to when the training drug is given alone indicates that the antagonist has blocked the discriminative stimulus effects.
Visualization of Workflows and Pathways
Caption: Experimental workflow for drug discrimination studies.
Caption: Hypothesized signaling pathway for this compound.
Caption: Decision tree for interpreting drug discrimination data.
References
Troubleshooting & Optimization
solubility and stability of (S)-2-Amino-7-Hydroxytetralin solutions
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the solubility and stability of (S)-2-Amino-7-Hydroxytetralin solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound possesses both a basic amino group and an acidic hydroxyl (phenolic) group, making its solubility highly dependent on pH.[1][2] Generally, it will exhibit higher solubility in acidic aqueous solutions due to the protonation of the amino group and in alkaline solutions due to the deprotonation of the hydroxyl group. Its solubility in pure water at neutral pH is expected to be limited. Solubility is generally higher in polar organic solvents like DMSO and ethanol compared to nonpolar solvents.
Q2: How should I prepare a stock solution of this compound?
A2: For initial stock solutions, it is recommended to use an organic solvent such as DMSO or ethanol. After the compound is fully dissolved, you can make further dilutions into aqueous buffers. When diluting into an aqueous medium, be mindful of potential precipitation if the final concentration exceeds the compound's solubility limit in that specific buffer.
Q3: My compound precipitated when I diluted my DMSO stock into an aqueous buffer. What should I do?
A3: This indicates that the concentration of this compound is above its solubility limit in the final aqueous buffer. You can try the following:
-
Lower the final concentration: Increase the volume of the aqueous buffer for your dilution.
-
Adjust the pH: The compound's solubility is pH-dependent.[1][3] Try preparing the aqueous buffer at a more acidic (e.g., pH 4-5) or alkaline (e.g., pH 8-9) pH to see if solubility improves.
-
Use a co-solvent: If experimentally permissible, including a small percentage of an organic solvent like ethanol in your final aqueous solution can enhance solubility.
Q4: What factors can cause the degradation of this compound in solution?
A4: The primary factors influencing stability are pH, temperature, light, and the presence of oxygen.[4][5] The phenolic hydroxyl group is particularly susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.[6] Solutions may change color (e.g., turn yellow or brown) as a sign of oxidative degradation.
Q5: How should I store solutions of this compound to ensure stability?
A5: To maximize stability, stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage.[7]
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil. Photostability testing is a key part of stress testing.
-
Atmosphere: For maximum protection against oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container.
-
Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[7]
Data Presentation Tables
The following tables provide a template for summarizing your experimentally determined solubility and stability data.
Table 1: Solubility Profile of this compound
| Solvent/Buffer System | Temperature (°C) | pH | Solubility (mg/mL) | Method Used | Notes |
| Deionized Water | 25 | 7.0 | Data to be determined | Shake-Flask | |
| PBS (Phosphate-Buffered Saline) | 25 | 7.4 | Data to be determined | Shake-Flask | |
| 0.1 N HCl | 25 | 1.0 | Data to be determined | Shake-Flask | |
| 0.1 N NaOH | 25 | 13.0 | Data to be determined | Shake-Flask | |
| Ethanol | 25 | N/A | Data to be determined | Shake-Flask | |
| DMSO | 25 | N/A | Data to be determined | Shake-Flask |
Table 2: Stability Profile of this compound in Aqueous Buffer (pH 7.4)
| Storage Condition | Duration | Initial Concentration (µg/mL) | Remaining Compound (%) | Degradation Products Observed | Analytical Method |
| Room Temperature (25°C), Exposed to Light | 24 hours | User defined | Data to be determined | e.g., Peak X at RT Y | HPLC-UV/MS |
| Room Temperature (25°C), Protected from Light | 24 hours | User defined | Data to be determined | e.g., Peak X at RT Y | HPLC-UV/MS |
| Refrigerated (4°C), Protected from Light | 7 days | User defined | Data to be determined | e.g., Peak X at RT Y | HPLC-UV/MS |
| Frozen (-20°C), Protected from Light | 30 days | User defined | Data to be determined | e.g., Peak X at RT Y | HPLC-UV/MS |
| 3 Freeze-Thaw Cycles | N/A | User defined | Data to be determined | e.g., Peak X at RT Y | HPLC-UV/MS |
Experimental Protocols & Workflows
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is considered the gold standard for determining the thermodynamic solubility of a compound.[8]
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Solvent of choice (e.g., water, PBS, ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Calibrated analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound to a vial. The excess solid should be clearly visible.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, centrifuge the aliquot and/or filter it through a syringe filter.
-
Dilute the clear filtrate with an appropriate solvent to a concentration within the quantifiable range of your analytical method.
-
Analyze the concentration of the dissolved compound using a validated analytical method like HPLC.[9]
-
The measured concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol uses harsh conditions to accelerate degradation, helping to identify potential degradation pathways and develop a stability-indicating analytical method.[10]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
Stock solution of this compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp for photostability
-
Oven or water bath
-
Validated HPLC or LC-MS method
Procedure:
-
Prepare several aliquots of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose the aliquots to the following stress conditions (one condition per aliquot), alongside a control sample protected from stress:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Stress: Incubate at 60°C (in a neutral solution) for 48 hours.
-
Photostability: Expose to UV light (as per ICH Q1B guidelines) at room temperature.
-
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples (including the control) by a stability-indicating HPLC or LC-MS method.
-
Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Potential Degradation & Signaling Pathways
Logical Relationships in Compound Stability
The stability of this compound is a function of multiple environmental factors. The phenolic hydroxyl and amino groups are the most likely sites for chemical degradation.
References
- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. solubility experimental methods.pptx [slideshare.net]
- 10. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (S)-2-Amino-7-Hydroxytetralin Dosage for Rodent Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (S)-2-Amino-7-Hydroxytetralin, also known as 7-OH-DPAT, in rodent models. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (7-OH-DPAT) and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the dopamine D3 receptor, though it also has a lower affinity for the D2 receptor. Its primary mechanism of action involves binding to and activating D3 receptors, which are predominantly expressed in the limbic regions of the brain associated with motivation, emotion, and cognition. These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2][3] This signaling cascade ultimately modulates neuronal excitability and dopamine release.
Q2: What are the expected behavioral effects of 7-OH-DPAT in rodents?
A2: The behavioral effects of 7-OH-DPAT in rodents are dose-dependent. At lower doses (typically below 0.1 mg/kg), it often produces hypolocomotion (decreased movement) and may have anxiolytic-like effects.[4] At higher doses, it can induce stereotyped behaviors such as sniffing, head-bobbing, and yawning.[4][5] A biphasic effect on sedation has also been observed in rats, with increased sedation at low doses and decreased sedation at high doses.[5]
Q3: What is a suitable vehicle for dissolving and administering 7-OH-DPAT?
A3: For subcutaneous (s.c.) and intraperitoneal (i.p.) injections, 7-OH-DPAT is commonly dissolved in sterile 0.9% saline. Some protocols may use a small amount of a solubilizing agent like dimethyl sulfoxide (DMSO) to aid dissolution before further dilution in saline, though care should be taken as DMSO can have its own biological effects. It is crucial to ensure the final solution is clear and free of particulates before administration.
Q4: How should I determine the starting dose for my experiment?
A4: A thorough literature review for studies with similar experimental aims and rodent strains is the best starting point. For exploratory studies, a dose-range finding experiment is recommended. Based on published data, a starting range for assessing behavioral effects in rats could be 0.01 mg/kg to 1.0 mg/kg, while for mice, a range of 0.01 mg/kg to 0.3 mg/kg has been used.[6][7]
Q5: How can I convert a known effective dose from rats to mice?
A5: Dose conversion between species is often based on body surface area (BSA) rather than body weight alone. A common conversion factor from rat to mouse is to divide the rat dose (in mg/kg) by approximately 2.[8][9][10] For example, a 0.2 mg/kg dose in rats would be approximately 0.1 mg/kg in mice. However, this is an estimation, and empirical dose determination is always recommended.
Troubleshooting Guide
Problem 1: I am not observing the expected behavioral effects (e.g., hypolocomotion) at lower doses.
-
Possible Cause: Incorrect Dosage Calculation or Preparation.
-
Solution: Double-check all calculations for dose and concentration. Ensure the compound was weighed accurately and completely dissolved in the vehicle. Prepare fresh solutions for each experiment to avoid degradation.
-
-
Possible Cause: Acclimation of Animals.
-
Solution: In environments where rodents have become acclimated, the inhibitory effect of D3 agonists on locomotion may be less pronounced.[11] Ensure that the testing environment is novel to the animals to elicit the expected locomotor suppression.
-
-
Possible Cause: Strain or Species Differences.
-
Solution: Different strains of mice and rats can exhibit varied responses to dopaminergic agents. Review the literature for data on the specific strain you are using. If little information is available, a wider dose-response study may be necessary.
-
-
Possible Cause: Route of Administration.
-
Solution: Bioavailability can differ between administration routes. Ensure you are using a route (e.g., s.c. or i.p.) that has been validated in the literature for this compound. If switching routes, a new dose-response curve should be established.
-
Problem 2: My animals are exhibiting excessive stereotyped behaviors, which is interfering with my primary behavioral measure.
-
Possible Cause: The dose is too high.
-
Solution: Stereotypy is a common effect of dopamine agonists at higher doses.[5] Reduce the dose. If a higher dose is necessary for your experimental question, consider co-administration of a D2 antagonist, such as eticlopride, which has been shown to inhibit stereotyped behavior induced by high doses of 7-OH-DPAT.[5]
-
-
Possible Cause: Repeated Administration Leading to Sensitization.
-
Solution: Repeated exposure to dopamine agonists can lead to behavioral sensitization, where the same dose produces a stronger effect.[4] If your protocol involves repeated dosing, be aware of this phenomenon and consider adjusting the dose over time or using a different experimental design.
-
Problem 3: I am observing unexpected or adverse effects.
-
Possible Cause: Off-target effects.
-
Solution: While 7-OH-DPAT is D3-preferring, it does have an affinity for D2 receptors, which can contribute to the overall behavioral profile. Additionally, as with any systemic drug administration, effects on other organ systems are possible. Carefully document all observed behaviors and consider if they align with known dopaminergic or other physiological responses.
-
-
Possible Cause: Vehicle Effects.
-
Solution: If using a vehicle other than saline, such as one containing DMSO, run a vehicle-only control group to ensure the observed effects are not due to the vehicle itself.[12]
-
-
Possible Cause: Animal Health Status.
-
Solution: Ensure that all animals are healthy and free from any underlying conditions that could alter their response to the drug. Any signs of illness should be noted, and affected animals should be removed from the study.
-
Data Presentation
Table 1: Summary of this compound Dosages and Observed Behavioral Effects in Rats
| Dose Range (mg/kg) | Administration Route | Observed Behavioral Effects | Reference(s) |
| 0.01 - 0.3 | i.p. | Dose-dependent reduction in responding for electrical self-stimulation. | [13] |
| 0.025 - 0.2 | s.c. | Increased sedation, enhanced stretching-yawning, and penile erection. | [5] |
| 0.1 - 1.0 | s.c. | Facilitation of ejaculatory behavior. | [6][14] |
| 0.1 - 3.0 | i.p. | Hypolocomotion. | [15] |
| 0.8 and above | s.c. | Induction of stereotyped behavior (e.g., sniffing). | [5] |
| 1.6 - 4.0 | s.c. | Decreased sedation. | [5] |
| 0.01, 0.25, 5.0 | i.p. | No significant place preference on its own. Higher doses prevented acquisition of morphine place preference. | [16] |
Table 2: Summary of this compound Dosages and Observed Behavioral Effects in Mice
| Dose Range (mg/kg) | Administration Route | Observed Behavioral Effects | Reference(s) |
| 0.01 - 0.3 | s.c. | No significant effect on locomotor activity when administered alone. | [7] |
| 0.1 and 0.3 | s.c. | Attenuation of morphine-induced hyperlocomotion. | [7] |
| Not specified | Not specified | Inhibition of locomotion in a novel environment. | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
-
Materials:
-
This compound HCl
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Syringes and needles for administration
-
-
Procedure:
-
Calculate the required amount of 7-OH-DPAT based on the desired final concentration and volume.
-
Weigh the calculated amount of 7-OH-DPAT powder and place it in a sterile tube/vial.
-
Add the appropriate volume of sterile 0.9% saline to the tube/vial.
-
Vortex the solution until the 7-OH-DPAT is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If solubility is an issue, a small amount of DMSO can be used to initially dissolve the compound, followed by dilution with saline. Ensure the final concentration of DMSO is low and consistent across all groups, including a vehicle control.
-
Prepare fresh on the day of the experiment and keep on ice if not used immediately.
-
Protocol 2: Subcutaneous (s.c.) Injection in Mice
-
Materials:
-
Prepared 7-OH-DPAT solution
-
1 mL syringe with a 27-30 gauge needle
-
Appropriate animal restraint
-
-
Procedure:
-
Gently restrain the mouse by scruffing the back of the neck to immobilize the head and body.
-
Lift the loose skin over the shoulders to form a "tent".
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.
-
Gently aspirate to ensure the needle has not entered a blood vessel.
-
Slowly inject the calculated volume of the solution.
-
Withdraw the needle and gently apply pressure to the injection site for a moment to prevent leakage.
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Protocol 3: Intraperitoneal (i.p.) Injection in Rats
-
Materials:
-
Prepared 7-OH-DPAT solution
-
1 mL syringe with a 25-27 gauge needle
-
Appropriate animal restraint
-
-
Procedure:
-
Securely restrain the rat, exposing the abdomen. One common method is to have the rat's back against your palm with its head pointing towards your fingers, using your thumb and forefinger to gently hold the forelimbs.
-
Tilt the rat slightly so its head is lower than its hindquarters. This will cause the abdominal organs to shift cranially.
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Insert the needle, bevel up, at a 10-20 degree angle.
-
Gently aspirate to ensure the needle has not entered the intestines or bladder.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the rat to its cage. Monitor for any signs of distress.
-
Mandatory Visualizations
Caption: Experimental workflow for a typical rodent study involving this compound.
Caption: Simplified signaling pathway of the Dopamine D3 receptor activated by this compound.
References
- 1. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Differential effects of 7-OH-DPAT on amphetamine-induced stereotypy and conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioural effects of the dopamine D3 receptor agonist 7-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral effects induced by the dopamine D3 agonist 7-OH-DPAT in sexually-active and -inactive male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The D3-receptor agonist (+/-)-7-hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) attenuates morphine-induced hyperlocomotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jbclinpharm.org [jbclinpharm.org]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Conversion between animals and human [targetmol.com]
- 11. 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological Treatment of Neonatal and Juvenile Mice to Study Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of the dopamine D3 receptor ligand 7-OH-DPAT on male rat ejaculatory behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 7-OH-DPAT injected into the accumbens reduces locomotion and sucrose ingestion: D3 autoreceptor-mediated effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Oxidation of 2-Aminotetralin Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the oxidation of 2-aminotetralin compounds during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: My 2-aminotetralin solution has turned yellow/brown. What is the cause and can I still use it?
A1: Discoloration of your 2-aminotetralin solution is a common indicator of oxidation.[1] The amine functional group in the 2-aminotetralin structure is susceptible to oxidation, especially when exposed to air and light. This process can lead to the formation of colored impurities and degradation products. It is strongly recommended to discard any discolored solution, as the presence of these impurities can lead to inconsistent and unreliable experimental results.[1]
Q2: What are the optimal storage conditions for 2-aminotetralin and its solutions to minimize oxidation?
A2: To ensure the long-term stability of 2-aminotetralin compounds, proper storage is critical. For long-term storage, it is recommended to keep solid 2-aminotetralin and its stock solutions at -20°C in a tightly sealed, light-protected container (e.g., an amber vial).[1] The headspace of the container should be flushed with an inert gas, such as argon or nitrogen, to displace oxygen. Short-term storage at room temperature is not advised as it can accelerate degradation.[1] For immediate use during experiments, keep the compound on ice.[1]
Q3: How should I prepare stock solutions of 2-aminotetralin to prevent initial oxidation?
A3: When preparing stock solutions, typically in a solvent like DMSO, it is best practice to use a solvent that has been deoxygenated.[1] This can be achieved by bubbling an inert gas, such as argon or nitrogen, through the solvent for at least 15-30 minutes prior to use. Perform the dissolution of the 2-aminotetralin compound under a gentle stream of the inert gas to minimize exposure to atmospheric oxygen.
Q4: Are there any recommended antioxidants that can be added to my 2-aminotetralin solutions to improve stability?
A4: While specific studies on antioxidants for 2-aminotetralin are limited, the use of antioxidants is a common strategy for stabilizing aromatic amines. The effectiveness of an antioxidant can be compound-specific. Common antioxidants used for stabilizing amine compounds include butylated hydroxytoluene (BHT), diphenylamine (DPA), and pyrogallol (PY).[2] It is recommended to empirically test the compatibility and efficacy of an antioxidant at a low concentration (e.g., 0.01-0.1%) with your specific 2-aminotetralin derivative and experimental system.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of 2-aminotetralin compounds.
Problem 1: Inconsistent or non-reproducible results in my experiments.
-
Possible Cause: Degradation of the 2-aminotetralin compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound and its solutions have been consistently stored at -20°C and protected from light.[1]
-
Prepare Fresh Solutions: Discard old stock solutions and prepare fresh ones from a new, unopened vial of the 2-aminotetralin compound.
-
Use Inert Atmosphere: When preparing solutions and aliquots, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
-
Problem 2: Appearance of unexpected peaks in my HPLC chromatogram.
-
Possible Cause: Formation of degradation products due to oxidation.
-
Troubleshooting Steps:
-
Analyze a Fresh Sample: Prepare a fresh solution of the 2-aminotetralin compound and immediately analyze it by HPLC to obtain a reference chromatogram.
-
Implement Proper Handling: If new peaks are still observed, rigorously follow the handling procedures outlined in the FAQs, including the use of deoxygenated solvents and inert gas.
-
Perform a Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed (see Experimental Protocols section). This will help in confirming if the unexpected peaks correspond to degradation products.
-
Problem 3: Loss of biological activity of the 2-aminotetralin compound.
-
Possible Cause: Significant degradation of the active compound.
-
Troubleshooting Steps:
-
Quantify Compound Purity: Use a validated stability-indicating HPLC method to determine the purity of your current stock solution.
-
Prepare and Test a Fresh Stock: Prepare a new stock solution from a reliable source of the 2-aminotetralin compound and repeat the biological assay to see if activity is restored.
-
Review Experimental Conditions: Ensure that the experimental buffers and conditions are not contributing to the degradation (e.g., extreme pH, presence of oxidizing agents).
-
Quantitative Data Summary
| Parameter | Recommended Condition | Expected Outcome |
| Long-Term Storage Temperature | -20°C[1] | Minimizes degradation, ensures long-term stability. |
| Short-Term/In-use Temperature | On ice[1] | Slows down degradation during experimental procedures. |
| Atmosphere for Solutions | Inert Gas (Argon or Nitrogen)[1] | Reduces the rate of oxidation by displacing oxygen. |
| Light Exposure | Store in amber vials or in the dark[1] | Prevents light-induced degradation. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure to intentionally degrade the 2-aminotetralin compound to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of the 2-aminotetralin compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for a specified time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.
-
-
Sample Neutralization: After the stress period, neutralize the acidic and basic samples before HPLC analysis.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation of the parent compound.
Protocol 2: Example of a Stability-Indicating HPLC-UV Method
This is a starting point for developing a method to separate 2-aminotetralin from its potential degradation products. Optimization will likely be required for specific derivatives.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program (Example):
Time (min) % Solvent B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where the 2-aminotetralin compound has maximum absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: A simplified potential oxidation pathway of 2-aminotetralin compounds.
Caption: A troubleshooting workflow for addressing 2-aminotetralin degradation.
References
Technical Support Center: Enantiomeric Purity Analysis of (S)-2-Amino-7-Hydroxytetralin by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the enantiomeric purity analysis of (S)-2-Amino-7-Hydroxytetralin using High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this specific chiral separation.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most suitable for the enantiomeric separation of this compound?
A1: Polysaccharide-based chiral stationary phases, such as those derived from cellulose and amylose (e.g., Chiralcel® OD, Chiralpak® AD), are often successful for the separation of chiral amines like 2-Amino-7-Hydroxytetralin.[1][2] These columns are typically used in normal-phase mode. Another option to consider is a protein-based CSP, like a Chiral AGP (alpha-1-acid glycoprotein) column, which can also be effective for the separation of aminotetralin analogues.[3]
Q2: Should I use normal-phase or reversed-phase chromatography for this analysis?
A2: Normal-phase chromatography is frequently more successful for chiral separations of amines on polysaccharide-based CSPs. The organic solvents used in normal-phase often provide better selectivity for chiral recognition.[1] While reversed-phase methods are common in achiral HPLC, they may not provide optimal separation for this specific compound.
Q3: Why is a basic additive, like diethylamine (DEA) or triethylamine (TEA), often recommended for the mobile phase?
A3: this compound is a basic compound. The primary amine group can interact with acidic silanol groups on the surface of the silica-based stationary phase, leading to peak tailing.[1] Adding a small amount of a basic modifier like DEA or TEA to the mobile phase helps to saturate these active sites, improving peak shape and resolution.[1][4]
Q4: Can temperature be used to optimize the separation?
A4: Yes, temperature is a critical parameter for optimizing chiral separations. Lowering the column temperature often enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which can lead to improved resolution.[1][5] It is advisable to evaluate a range of temperatures (e.g., 15°C, 25°C, 40°C) during method development.
Q5: What are "ghost peaks" and how can I avoid them in my chromatogram?
A5: Ghost peaks are extraneous peaks in a chromatogram that do not come from the injected sample. They can be caused by impurities in the mobile phase, carryover from previous injections, or bleed from the column or other system components.[6] To avoid them, use high-purity HPLC-grade solvents, ensure proper system cleaning between runs, and regularly maintain your HPLC system.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor or No Resolution | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs, starting with polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H).[1][2] |
| Suboptimal mobile phase composition. | Optimize the ratio of the organic modifier (e.g., ethanol, isopropanol) in the mobile phase. The choice of alcohol can significantly impact selectivity.[1] | |
| Flow rate is too high. | Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow for better equilibration and interaction with the CSP.[1][5] | |
| Temperature is too high. | Decrease the column temperature to enhance chiral recognition.[1][5] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) (0.1% - 0.5%) to the mobile phase to block active silanol groups.[1] |
| Column overload. | Inject a smaller sample volume or a more diluted sample.[1] | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[1][7] | |
| Broad Peaks | Column inefficiency. | Ensure the column is properly packed and conditioned. Check for blockages in the inlet frit.[7] |
| Extra-column band broadening. | Use shorter tubing with a smaller internal diameter between the injector, column, and detector. | |
| Inconsistent Retention Times | Mobile phase composition variability. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Column not equilibrated. | Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis. |
Experimental Protocols
Representative HPLC Method for Enantiomeric Purity Analysis
This protocol is a starting point for method development and is based on typical conditions for the separation of chiral amines. Optimization will likely be required.
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector. |
| Chiral Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. |
Method Development and Optimization Strategy
-
Column Screening: If the initial column does not provide adequate separation, screen other polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® IA).
-
Mobile Phase Optimization:
-
Modifier Type: Evaluate different alcohol modifiers (e.g., ethanol, n-propanol) in place of isopropanol.
-
Modifier Concentration: Vary the percentage of the alcohol modifier (e.g., from 10% to 30%).
-
Additive Concentration: Optimize the concentration of the basic additive (e.g., 0.05% to 0.2% DEA).
-
-
Temperature Optimization: Evaluate the effect of column temperature on the separation (e.g., 15°C, 25°C, 40°C).
-
Flow Rate Optimization: Adjust the flow rate to balance resolution and analysis time.
Visualizations
Caption: A typical experimental workflow for the enantiomeric purity analysis of this compound by HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. chiraltech.com [chiraltech.com]
troubleshooting inconsistent results in (S)-2-Amino-7-Hydroxytetralin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with (S)-2-Amino-7-Hydroxytetralin.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage and handling are critical to maintain the integrity of this compound and ensure reproducible experimental outcomes.
-
Long-term Storage: For long-term storage, it is recommended to keep the compound at -20°C in a tightly sealed container.
-
Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO. For optimal stability, it is advisable to use a solvent that has been purged with an inert gas like argon or nitrogen to minimize oxidation. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Short-term Handling: During experiments, keep the compound and its solutions on ice. Return to -20°C storage as soon as possible.
-
Light and Air Sensitivity: Compounds with amine functionalities, like this compound, can be sensitive to light and air, which may lead to degradation through oxidation. It is best practice to protect solutions from prolonged exposure.
Q2: My this compound solution has changed color. Can I still use it?
A2: Discoloration of your solution may indicate oxidation or contamination. It is strongly advised not to use a discolored solution as the degradation products could interfere with your experiment, leading to inconsistent or artifactual results. Prepare a fresh solution from a previously unopened vial, ensuring you follow proper handling procedures, such as using solvents purged with an inert gas.
Q3: What are the primary molecular targets of this compound?
A3: this compound is a dopamine receptor agonist with selectivity for the D2 and D3 receptor subtypes. It has a lower affinity for D1 receptors and serotonin receptors. The S-enantiomer generally displays higher affinity for dopamine receptors compared to the R-enantiomer.
Q4: I am observing high variability in my in-vitro cell-based assay results. What are the potential causes?
A4: High variability in cell-based assays can stem from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, free of mycoplasma contamination, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered receptor expression.
-
Inconsistent Dosing: Verify the accuracy and consistency of the final concentration of this compound in your culture medium. Thoroughly vortex stock solutions when making dilutions.
-
Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) can have effects on cells. Always include a vehicle-only control group to differentiate between the effects of the drug and the solvent.
-
Assay Interference: The compound may interfere with certain assay reagents. For colorimetric or fluorometric assays, it is crucial to run controls to check for any intrinsic fluorescence or absorbance of the compound at the wavelengths used.
Troubleshooting Guides
Issue 1: Inconsistent Results in Receptor Binding Assays
Problem: High variability in calculated affinity (Ki) or maximal binding (Bmax) values for this compound in radioligand binding assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degradation of this compound | Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid using old solutions. |
| Inaccurate Protein Concentration | Ensure accurate and consistent protein concentration of your membrane preparations. Use a reliable protein quantification method like the BCA assay. |
| Suboptimal Incubation Time/Temperature | Optimize incubation time and temperature to ensure the binding reaction reaches equilibrium. |
| Inadequate Washing | Increase the number of washing steps during filtration to reduce non-specific binding. |
| Pipetting Errors | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. |
Illustrative Data: Inconsistent [³H]Spiperone Competition Binding Assay
| Experiment | This compound Ki (nM) | Notes |
| 1 | 5.2 | Freshly prepared compound. |
| 2 | 15.8 | Compound solution stored at 4°C for 1 week. |
| 3 | 8.9 | Different batch of membrane preparation. |
| 4 | 5.5 | Freshly prepared compound, repeated. |
Issue 2: Poor or No Response in Functional Assays (e.g., cAMP Assay)
Problem: Little to no change in intracellular cAMP levels upon application of this compound in cells expressing D2 or D3 receptors.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Receptor Expression | Verify the expression level of the target dopamine receptor in your cell line using a validated method like western blot or a radioligand binding assay with a known potent ligand. |
| Incorrect G-protein Coupling | This compound primarily acts on D2-like receptors (D2, D3), which are coupled to Gi proteins and inhibit adenylyl cyclase, leading to a decrease in cAMP. Ensure your assay is designed to detect this decrease (e.g., by pre-stimulating with forskolin). |
| Inactive Compound | Verify the activity of your compound. Use a fresh batch and consider running a quality control check (e.g., HPLC) to confirm purity. |
| Cell Line Health | As mentioned in the FAQs, ensure cells are healthy and within a low passage number. |
Experimental Protocols
Protocol 1: Dopamine Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the Ki of this compound for dopamine receptors.
1. Membrane Preparation:
-
Harvest cells expressing the dopamine receptor of interest or dissect tissue rich in these receptors (e.g., striatum).
-
Homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).
-
Centrifuge at low speed (e.g., 1,000 x g) to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Assay (96-well plate format):
-
Total Binding: Add membrane preparation, a specific radioligand (e.g., [³H]Spiperone for D2/D3 receptors), and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol).
-
Competition: Add membrane preparation, radioligand, and varying concentrations of this compound.
-
Incubate to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).
3. Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters (pre-soaked in polyethyleneimine).
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay for Gi-Coupled Receptors
This protocol is for measuring the inhibition of adenylyl cyclase activity by this compound in cells expressing D2 or D3 receptors.
1. Cell Preparation:
-
Culture cells stably expressing the human D2 or D3 dopamine receptor to 80-90% confluency.
-
Harvest the cells and resuspend them in a stimulation buffer.
2. Assay Procedure (384-well plate format):
-
Add varying concentrations of this compound to the wells.
-
Add a known adenylyl cyclase activator, such as forskolin, to all wells (except for the basal control) to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
3. cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., TR-FRET, luminescence, or ELISA-based).
4. Data Analysis:
-
Plot the assay signal (e.g., fluorescence ratio or luminescence) against the logarithm of the this compound concentration.
-
Determine the EC50 value for the inhibition of forskolin-stimulated cAMP production using non-linear regression.
Visualizations
Caption: Signaling pathway for D2-like dopamine receptors activated by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
minimizing off-target effects of (S)-2-Amino-7-Hydroxytetralin in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-(+)-2-Amino-7-Hydroxytetralin, commonly known as (+)-7-OH-DPAT. The focus is on minimizing its off-target effects in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of (R)-(+)-2-Amino-7-Hydroxytetralin?
A1: The primary molecular target of (R)-(+)-2-Amino-7-Hydroxytetralin is the dopamine D3 receptor, where it acts as a potent agonist.[1] It exhibits a high affinity for the D3 receptor subtype.
Q2: What are the known major off-target receptors for this compound?
A2: The major off-target receptors for (R)-(+)-2-Amino-7-Hydroxytetralin are the dopamine D2 receptor and the serotonin 5-HT1A receptor.[2] While it has a higher affinity for the D3 receptor, it can engage these other receptors, particularly at higher concentrations.
Q3: Is the (S)-enantiomer active?
A3: The (S)-(-)-enantiomer of 2-Amino-7-Hydroxytetralin has considerably less affinity for both dopamine D2 and D3 receptors compared to the (R)-(+)-enantiomer.[1] Therefore, the (R)-(+)-enantiomer is considered the active form for dopamine D3 receptor agonism.
Q4: What are the expected in vivo effects of targeting the dopamine D3 receptor?
A4: Activation of the dopamine D3 receptor is associated with modulation of locomotion, emotional and cognitive processes. In rodents, low doses of (+)-7-OH-DPAT that are selective for the D3 receptor have been shown to inhibit novelty-stimulated locomotion.[3]
Q5: Are there any known cardiovascular off-target effects?
A5: Yes, studies have shown that 7-OH-DPAT can block the human Ether-à-go-go-Related Gene (hERG) potassium channel.[4] This action is not mediated by dopamine receptors and can lead to a prolongation of the cardiac action potential, which is a potential safety concern.[4] Symptoms such as rapid heart rate and high blood pressure have been reported in cases of exposure to 7-OH containing products.[5][6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpected behavioral activation (e.g., stereotypy, hyperactivity) instead of inhibition. | Off-target activation of dopamine D2 receptors. At higher doses, the selectivity for the D3 receptor is reduced, and activation of D2 receptors can lead to these effects.[2] | 1. Dose Reduction: Lower the dose of (+)-7-OH-DPAT to a range where it is more selective for the D3 receptor (e.g., < 0.3 mg/kg, s.c. in rats).[2]2. Use of a D2 Antagonist: Co-administer a selective D2 receptor antagonist, such as haloperidol, to block the D2-mediated effects.[7] |
| Sedation or anxiolytic-like effects. | Off-target activation of serotonin 5-HT1A receptors. | 1. Dose-Response Assessment: Determine if these effects are dose-dependent and occur at concentrations that also engage 5-HT1A receptors.2. Use of a 5-HT1A Antagonist: Co-administer a selective 5-HT1A receptor antagonist, like WAY-100635, to block these effects.[8][9][10][11] |
| Inconsistent or variable behavioral responses across experiments. | 1. Context-dependent effects: The behavioral effects of D3 receptor activation can be influenced by the novelty of the testing environment.[3]2. Pharmacokinetic variability. | 1. Standardize Acclimation: Ensure all animals have a consistent acclimation period to the testing apparatus to minimize the influence of novelty.2. Consistent Administration Protocol: Use a consistent route and timing of administration relative to behavioral testing. |
| Cardiovascular abnormalities (e.g., changes in heart rate, blood pressure). | Blockade of hERG channels or other cardiovascular off-targets. [4] | 1. Cardiovascular Monitoring: If feasible, monitor cardiovascular parameters in a subset of animals to assess the impact of the compound at the doses used.2. Dose Minimization: Use the lowest effective dose to minimize the risk of cardiovascular side effects. |
Data Presentation
Table 1: Receptor Binding Affinities of (+)-7-OH-DPAT
| Receptor | Ki (nM) | Species | Reference |
| Dopamine D3 | 0.57 | Human | [1] |
| Dopamine D2 | >114 | Human | [1] |
| Dopamine D1 | 650 | Rat | [12] |
| Dopamine D4 | 5,300 | Rat | [12] |
Table 2: Dose-Dependent In Vivo Effects of Systemic (+)-7-OH-DPAT Administration in Rats
| Dose Range (mg/kg, s.c.) | Primary Receptor Target(s) | Observed Behavioral Effects | Reference |
| 0.01 - 0.1 | D3 | Inhibition of novelty-stimulated locomotion. | [3] |
| 0.1 - 0.3 | D3 > D2 | Inhibition of locomotion. | [13] |
| > 1.0 | D3 and D2 | Stereotyped behaviors, hyperactivity. | [2][14] |
Experimental Protocols
Protocol 1: Preparation and Systemic Administration of (+)-7-OH-DPAT in Rats
-
Preparation of Dosing Solution:
-
(+)-7-OH-DPAT hydrobromide is soluble in sterile 0.9% saline.
-
Prepare a stock solution (e.g., 1 mg/mL) by dissolving the compound in saline.
-
Further dilute the stock solution with saline to achieve the desired final concentration for injection. The final volume for subcutaneous (s.c.) injection in rats is typically 1 mL/kg.
-
-
Animal Handling and Administration:
-
Handle rats gently to minimize stress.
-
For s.c. administration, lift the loose skin on the back of the neck to form a tent.
-
Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the solution slowly.
-
Administer the compound 15-30 minutes before behavioral testing to allow for drug absorption and distribution.[15][16]
-
Protocol 2: Minimizing Off-Target Effects Using Selective Antagonists
-
To Isolate D3 Receptor Effects (Block D2 and 5-HT1A):
-
Experimental Groups:
-
Vehicle + Vehicle
-
Vehicle + (+)-7-OH-DPAT
-
Antagonist (e.g., Haloperidol) + (+)-7-OH-DPAT
-
Antagonist + Vehicle
-
-
Procedure:
-
Administer the antagonist at the appropriate pretreatment time.
-
Administer (+)-7-OH-DPAT.
-
Conduct the behavioral assay.
-
Visualizations
References
- 1. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo occupancy of D2 dopamine receptors by 7-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The D3-dopaminergic agonist 7-hydroxy-dipropylaminotetralin (7-OH-DPAT) increases cardiac action potential duration and blocks human ether-a-go-go-related gene K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serious Illnesses Associated with 7-OH Use | Texas DSHS [dshs.texas.gov]
- 6. America's Poison Centers - Health Advisory: Serious Illnesses Associated with 7-OH Use [poisoncenters.org]
- 7. Acute haloperidol attenuates the hypomotility induced with 7-hydroxy-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Onset of the effects of the 5-HT1A antagonist, WAY-100635, alone, and in combination with paroxetine, on olfactory bulbectomy and 8-OH-DPAT-induced changes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. 7-OH-DPAT injected into the accumbens reduces locomotion and sucrose ingestion: D3 autoreceptor-mediated effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Repeated treatments with 7-OH-DPAT: context-independent behavioral sensitization and conditioned hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Behavioral effects induced by the dopamine D3 agonist 7-OH-DPAT in sexually-active and -inactive male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
proper handling and storage of (S)-2-Amino-7-Hydroxytetralin
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of (S)-2-Amino-7-Hydroxytetralin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, this compound should be stored at -20°C.[1] The container should be kept tightly closed and stored in a well-ventilated place.[2][3]
Q2: What are the primary hazards associated with this compound?
A2: The primary hazards include being harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] It is crucial to handle this compound with appropriate personal protective equipment.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is essential to wear protective gloves, protective clothing, eye protection (such as safety glasses or goggles), and face protection.[2][3] Work should be conducted in a well-ventilated area or outdoors to avoid inhaling dust or fumes.[2][3]
Q4: How should I prepare a stock solution of this compound?
A4: Due to the potential for precipitation in aqueous solutions, it is recommended to prepare stock solutions in an appropriate organic solvent, such as DMSO. Ensure the final concentration of the solvent in your experimental medium is kept low (typically less than 0.5%) to avoid solvent-induced artifacts and cytotoxicity.
Q5: What are the known biological targets of this compound and its analogs?
A5: Analogs of this compound, such as 7-OH-DPAT, have been shown to act as agonists at dopamine D2 and D3 receptors, as well as serotonin 5-HT1A receptors. These receptors are G-protein coupled and are known to modulate adenylyl cyclase activity.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Precipitation of the compound upon addition to aqueous buffer or media. | The solubility limit of the compound has been exceeded. The final concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final concentration of the solvent is minimal (ideally <0.5%). Pre-warm the aqueous buffer or media to the experimental temperature (e.g., 37°C) before adding the compound stock solution. Add the stock solution dropwise while gently vortexing to facilitate dissolution. |
| Inconsistent or non-reproducible experimental results. | Degradation of the compound in working solutions or between experiments. | Prepare fresh working dilutions from a frozen stock solution for each experiment. Avoid using previously prepared and stored working solutions. Assess the stability of the compound in your specific experimental buffer or media over the time course of your experiment. |
| Reduced or complete loss of compound activity, even at high concentrations. | Rapid degradation of the compound in the experimental medium at 37°C.[2] | Determine the half-life of the compound in your specific medium using analytical methods like HPLC or LC-MS. Consider reducing the incubation time of your experiment if significant degradation is observed. |
| High background signal in receptor binding or functional assays. | Constitutive activity of the expressed receptor. Non-specific binding of the compound or detection reagents. | Use an inverse agonist to reduce the basal activity of the receptor if available. Increase the number of washing steps in your assay protocol. Include appropriate controls, such as a non-specific binding control with a high concentration of an unlabeled ligand. |
| Media color changes or becomes cloudy after adding the compound. | Potential chemical reaction of the compound with media components or a significant pH shift. | Ensure the pH of your stock solution does not significantly alter the pH of the media upon addition. While less common, significant color changes could indicate a reaction. Tryptophan degradation is a known cause of media color change in some instances. |
Data Presentation
Stability and Storage Summary
| Parameter | Recommendation | Reference |
| Storage Temperature | -20°C | [1] |
| Storage Conditions | Keep container tightly closed in a well-ventilated place. | [2][3] |
| Shipping Temperature | Room Temperature | [1] |
| Solution Stability | Primary amine compounds may be susceptible to degradation in aqueous environments, especially at 37°C.[2] Stability is pH-dependent, with increased degradation at non-neutral pH. | |
| Handling Precautions | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. | [2][3] |
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 or Serotonin 5-HT1A Receptors
This protocol is adapted for determining the binding affinity of this compound to dopamine D2 or serotonin 5-HT1A receptors expressed in a suitable cell line (e.g., HEK293 or CHO cells).
1. Membrane Preparation:
-
Culture cells expressing the receptor of interest to approximately 80-90% confluency.
-
Wash the cells with ice-cold PBS and harvest by gentle scraping.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonication on ice.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.
2. Competitive Binding Assay:
-
Thaw the membrane preparation on the day of the assay and resuspend in the final assay binding buffer.
-
In a 96-well plate, add the following in a final volume of 250 µL per well:
-
Membrane preparation (e.g., 50-120 µg protein for tissue-derived or 3-20 µg for cultured cells).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors or [³H]-8-OH-DPAT for 5-HT1A receptors).
-
Varying concentrations of this compound (test compound) or a known unlabeled ligand for determining non-specific binding.
-
-
Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid vacuum filtration onto glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding).
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding for each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Mandatory Visualizations
References
Technical Support Center: Subcutaneous Injection of (S)-2-Amino-7-Hydroxytetralin
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of a suitable vehicle for the subcutaneous injection of (S)-2-Amino-7-Hydroxytetralin (also known as 7-OH-DPAT).
Frequently Asked Questions (FAQs)
Q1: What is a suitable and commonly used vehicle for the subcutaneous injection of this compound in preclinical research?
A1: Based on numerous preclinical studies, sterile isotonic saline (0.9% sodium chloride) is the most commonly used and recommended vehicle for the subcutaneous injection of this compound. Its biocompatibility and physiological compatibility make it a safe and effective choice for rodent studies.
Q2: What are the key physicochemical properties of this compound to consider when preparing a formulation?
A2: Understanding the physicochemical properties is crucial for proper formulation. Key properties for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Melting Point | 144-148°C |
| Boiling Point | 325.1±42.0 °C (Predicted) |
| pKa | 10.21±0.20 (Predicted) |
Q3: What is a typical dose range for subcutaneous administration of this compound in rodents?
A3: The dose can vary significantly depending on the research question and animal model. However, a review of published studies indicates that doses for subcutaneous injection in rats and mice typically range from 0.01 mg/kg to 5.0 mg/kg.
Q4: Are there alternative vehicles that can be used for subcutaneous injection of aminotetralin derivatives?
A4: While saline is the most common, other vehicles have been used for subcutaneous delivery of research compounds, particularly for poorly soluble molecules. These can include:
-
Polyethylene glycol (PEG): Often used as a co-solvent to enhance solubility.
-
Dimethyl sulfoxide (DMSO): A powerful solvent, but its use should be carefully considered due to potential toxicity and effects on the biological system.
-
Propylene glycol and Kolliphor: These have been explored as solvents for subcutaneous delivery in preclinical studies.[1][2]
-
Deep Eutectic Solvents (DES): An emerging class of solvents that have been shown to be safe and effective for subcutaneous injections of some therapeutics.
The choice of an alternative vehicle should be guided by thorough solubility and stability testing, as well as a careful evaluation of its potential biological effects.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Subcutaneous Injection
This protocol provides a general guideline for preparing a saline-based solution of this compound.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount: Determine the total volume of the solution and the desired final concentration to calculate the mass of this compound needed.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile vial.
-
Add the vehicle: Add a small amount of sterile 0.9% saline to the vial.
-
Dissolve the compound: Vortex the vial vigorously to dissolve the powder. If the compound does not readily dissolve, gentle warming or brief sonication may be applied.
-
Bring to final volume: Once the compound is fully dissolved, add sterile saline to reach the final desired volume.
-
Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial. This step is crucial to ensure the sterility of the injectable solution.
-
Storage: Store the prepared solution appropriately, typically at 2-8°C for short-term storage. The stability of the solution should be determined for longer storage periods.
Protocol 2: Subcutaneous Injection Procedure in Rodents
This protocol outlines the standard procedure for subcutaneous injection in mice and rats.
Materials:
-
Prepared and sterile this compound solution
-
Appropriate size sterile syringe and needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol or other skin disinfectant
-
Gauze pads
Procedure:
-
Animal Restraint: Properly restrain the animal to ensure its safety and the accuracy of the injection. For mice, this can be done by scruffing the neck. For rats, a firmer grip across the shoulders may be necessary.
-
Site Selection: The most common site for subcutaneous injection is the loose skin over the dorsal midline (scruff of the neck).
-
Site Preparation: While not always mandatory for subcutaneous injections, wiping the injection site with 70% ethanol can help to reduce the risk of infection.
-
Tenting the Skin: Gently lift the skin at the injection site to create a "tent."
-
Needle Insertion: Insert the needle, bevel up, into the base of the skin tent at a shallow angle.
-
Aspiration: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.
-
Injection: If no blood is aspirated, slowly and steadily inject the solution.
-
Needle Withdrawal: After injecting the full volume, gently withdraw the needle.
-
Post-injection Care: Apply gentle pressure to the injection site with a gauze pad for a few seconds to prevent leakage. Monitor the animal for any adverse reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound does not fully dissolve in saline. | - Concentration is too high.- Insufficient mixing. | - Try preparing a lower concentration.- Use a vortex mixer for a longer duration.- Gentle warming or brief sonication may aid dissolution. |
| Precipitation observed in the solution after preparation. | - Supersaturation.- Change in temperature or pH. | - Prepare a fresh solution at a slightly lower concentration.- Ensure the pH of the saline is neutral.- Store the solution at the recommended temperature. |
| Leakage from the injection site. | - Injection volume is too large for the site.- Needle was not fully inserted into the subcutaneous space.- Needle was withdrawn too quickly. | - Use a smaller injection volume or split the dose into multiple sites.- Ensure proper tenting of the skin and needle insertion.- Withdraw the needle at a steady pace and apply gentle pressure. |
| Swelling or irritation at the injection site. | - Non-sterile solution or equipment.- Irritating properties of the formulation (e.g., non-physiological pH).- Animal's sensitivity to the compound or vehicle. | - Ensure strict aseptic technique during preparation and injection.- Confirm the pH of your saline is neutral.- Consider using a different, more biocompatible vehicle if irritation persists. |
| Animal shows signs of distress post-injection. | - Adverse reaction to the compound.- Pain from the injection. | - Lower the dose in subsequent experiments.- Ensure the injection is performed smoothly and quickly to minimize discomfort. |
Visualizations
Experimental Workflow for Subcutaneous Injection
Caption: Workflow for preparing and administering this compound.
Troubleshooting Logic for Formulation Issues
Caption: Decision tree for troubleshooting formulation problems.
References
Technical Support Center: Addressing Poor Bioavailability of 2-Aminotetralin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of poor oral bioavailability encountered with 2-aminotetralin derivatives. These compounds, while promising therapeutic agents, often exhibit physicochemical properties that hinder their absorption and systemic exposure. This resource offers insights into the underlying causes of low bioavailability and provides actionable strategies and experimental protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why do many 2-aminotetralin derivatives exhibit poor oral bioavailability?
A1: The poor oral bioavailability of 2-aminotetralin derivatives is often multifactorial, stemming from their inherent physicochemical properties and metabolic susceptibility. Key contributing factors include:
-
High Lipophilicity: While beneficial for crossing the blood-brain barrier, high lipophilicity can lead to poor aqueous solubility in the gastrointestinal (GI) tract, limiting dissolution and subsequent absorption.
-
Extensive First-Pass Metabolism: These compounds are often subject to significant metabolism in the gut wall and liver before reaching systemic circulation.[1] This presystemic clearance drastically reduces the amount of active drug that becomes available. A notable example is Rotigotine , a 2-aminotetralin derivative, which has an oral bioavailability of less than 1% in rodents due to extensive first-pass metabolism.[2] This necessitated its development as a transdermal patch to bypass the oral route.[2][3][4]
-
BCS Class II/IV Characteristics: Many 2-aminotetralin derivatives likely fall under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compounds, for which oral absorption is often dissolution-rate limited.[5]
Q2: What are the primary strategies to improve the oral bioavailability of 2-aminotetralin derivatives?
A2: Several strategies can be employed, broadly categorized into formulation-based approaches and medicinal chemistry-based approaches.
-
Formulation Strategies:
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubilization in the GI tract and potentially facilitate lymphatic absorption, thereby bypassing first-pass metabolism.[6][7][8]
-
Nanotechnology: Reducing particle size to the nanometer range (nanosuspensions, nanoparticles) increases the surface area for dissolution, which can significantly improve the absorption of poorly soluble drugs.[2][9][10]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and extent.
-
-
Medicinal Chemistry Strategies:
-
Prodrugs: Modifying the parent drug into a more soluble or permeable promoiety that is enzymatically or chemically converted to the active drug in vivo. This can be used to temporarily mask polar groups or improve solubility.[11][12][13][14]
-
Chemical Modification (e.g., N-Alkylation): Altering the chemical structure, for instance by N-alkylation, can modulate physicochemical properties like lipophilicity and basicity, which in turn can influence absorption and metabolism.[8]
-
Q3: Are there alternative routes of administration to bypass poor oral absorption?
A3: Yes, when oral bioavailability is extremely low, alternative routes that avoid the GI tract and first-pass metabolism are viable options.
-
Transdermal Delivery: As successfully demonstrated with Rotigotine , a transdermal patch can provide continuous drug delivery and achieve therapeutic plasma concentrations.[3][4][15] The absolute bioavailability of the rotigotine transdermal patch is approximately 37%.[4][15]
-
Intranasal Delivery: This route offers direct nose-to-brain delivery, bypassing the blood-brain barrier and first-pass metabolism. Chitosan nanoparticles of rotigotine have been investigated for this purpose.[2]
-
Sublingual/Buccal Delivery: Administration into the oral cavity allows for absorption directly into the systemic circulation, avoiding the harsh environment of the GI tract and first-pass metabolism. Studies with 8-OH-DPAT have shown that administration into the oral cavity results in approximately three times higher plasma and brain concentrations compared to gastric administration in rats.[16]
Troubleshooting Guides
Problem 1: Low and Variable Plasma Exposure After Oral Administration
| Possible Cause | Troubleshooting Steps | Recommended Experiments |
| Poor Aqueous Solubility | 1. Characterize the solubility of your compound at different pH values relevant to the GI tract (pH 1.2, 4.5, 6.8). 2. Employ formulation strategies to enhance solubility. | - Equilibrium solubility studies. - In vitro dissolution studies with different formulations (e.g., with surfactants, in lipid-based systems). |
| Extensive First-Pass Metabolism | 1. Determine the metabolic stability of your compound in liver microsomes or hepatocytes. 2. Consider a prodrug approach to protect the metabolically labile sites. 3. Explore alternative routes of administration that bypass the liver. | - In vitro metabolic stability assays (liver microsomes, S9 fraction, hepatocytes). - Caco-2 cell monolayer assay to assess intestinal metabolism. - In vivo pharmacokinetic studies comparing oral and intravenous administration to determine absolute bioavailability. |
| Efflux by Transporters (e.g., P-glycoprotein) | 1. Use in vitro models to determine if your compound is a substrate for efflux transporters. 2. Co-administer with a known P-gp inhibitor in experimental models to see if exposure increases. | - Caco-2 or MDCK-MDR1 cell permeability assays with and without a P-gp inhibitor (e.g., verapamil). |
Problem 2: Promising In Vitro Data Does Not Translate to In Vivo Efficacy
| Possible Cause | Troubleshooting Steps | Recommended Experiments |
| Inadequate Systemic Exposure | 1. Conduct a full pharmacokinetic study to determine key parameters like Cmax, Tmax, AUC, and half-life. 2. Compare the achieved plasma concentrations with the in vitro effective concentrations (e.g., IC50 or EC50). | - In vivo pharmacokinetic studies in a relevant animal model (e.g., rat, mouse) with serial blood sampling.[17] |
| Rapid Metabolism and Clearance | 1. If the half-life is very short, consider formulation strategies for sustained release or a prodrug approach to prolong the duration of action. | - In vitro metabolic stability assays. - In vivo pharmacokinetic studies to determine clearance rates. |
| Poor Brain Penetration (for CNS targets) | 1. Assess the ability of your compound to cross the blood-brain barrier. | - In vivo studies measuring brain and plasma concentrations at various time points. - In vitro BBB models (e.g., co-culture of endothelial cells, pericytes, and astrocytes). |
Data Presentation
The following tables summarize key pharmacokinetic data for representative 2-aminotetralin derivatives, highlighting the impact of the route of administration and formulation on bioavailability.
Table 1: Pharmacokinetic Parameters of Rotigotine
| Parameter | Oral | Transdermal Patch | Reference(s) |
| Bioavailability | < 1% | ~37% | [2][4][15] |
| Tmax (hours) | N/A | 12-24 | [3] |
| Half-life (hours) | 5-7 | 5-7 | [2] |
Table 2: Impact of Administration Route on 8-OH-DPAT Bioavailability
| Administration Route | Relative Bioavailability Outcome | Reference(s) |
| Gastric Ventricle | Lower plasma and brain concentrations | [16] |
| Oral Cavity | ~3-fold higher plasma and brain concentrations compared to gastric administration | [16] |
| Intramuscular | Mean bioavailability of 66% in goats | [18] |
Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability in Rats
This protocol provides a general framework for determining the absolute oral bioavailability of a 2-aminotetralin derivative.[7][17]
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Housing: Individually housed with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be fasted overnight before dosing.
2. Drug Formulation and Administration:
-
Intravenous (IV) Group: Dissolve the compound in a suitable vehicle (e.g., saline, 5% dextrose) to a final concentration for a 1 mg/kg dose. Administer via the tail vein.
-
Oral (PO) Group: Formulate the compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose, PEG400). Administer a dose of 10 mg/kg via oral gavage.
3. Blood Sampling:
-
Collect serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
4. Sample Analysis:
-
Analyze the plasma concentrations of the drug using a validated bioanalytical method, such as LC-MS/MS.
5. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Protocol 2: Caco-2 Permeability Assay
This in vitro assay is used to predict the intestinal permeability of a compound and to investigate its potential as a substrate for efflux transporters.
1. Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation into a polarized monolayer.
2. Monolayer Integrity:
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and assessing the permeability of a low-permeability marker (e.g., Lucifer yellow).
3. Permeability Assessment:
-
Add the test compound (at a known concentration) to the apical (A) side of the monolayer.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
To assess efflux, add the compound to the basolateral side and collect samples from the apical side.
-
To investigate P-gp interaction, perform the assay in the presence and absence of a P-gp inhibitor (e.g., verapamil).
4. Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
5. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in both A-to-B and B-to-A directions.
-
An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the compound is a substrate for efflux transporters. A reduction in the efflux ratio in the presence of an inhibitor confirms this.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. jpedres.org [jpedres.org]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
- 6. Pharmacokinetic study of (S)-(-)-2-(N-propyl-N-(2-thienylethyl)amino)-5-hydroxytetralin infusion in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Derivatives of 2-(dipropylamino)tetralin: effect of the C8-substituent on the interaction with 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and bioavailability after intramuscular injection of the 5-HT1A serotonin agonist R-8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT) in domestic goats (Capra aegagrus hircus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for (S)-2-Amino-7-Hydroxytetralin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized (S)-2-Amino-7-Hydroxytetralin. The information is designed to address specific issues that may be encountered during experimental quality control procedures.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for this compound?
A1: The critical quality attributes for this compound, a chiral intermediate, primarily include its identity, purity, and enantiomeric purity. These attributes are essential to ensure the safety and efficacy of the final drug product. Key parameters to control are the presence of process-related impurities, potential degradation products, and the percentage of the unwanted (R)-enantiomer.
Q2: Which analytical techniques are most suitable for determining the enantiomeric purity of this compound?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating and quantifying the enantiomers of 2-Amino-7-Hydroxytetralin. Gas Chromatography (GC) with a chiral column can also be used, often requiring derivatization of the amine group to improve volatility and peak shape. Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and low sample consumption.
Q3: What are the typical acceptance criteria for enantiomeric purity?
A3: While specific limits depend on the final application and regulatory requirements, a common acceptance criterion for a chiral intermediate like this compound is an enantiomeric excess (e.e.) of ≥99.0%. The undesired (R)-enantiomer is treated as an impurity, and its level is often required to be below 0.5%, and in some stringent cases, not more than 0.15%.
Q4: How can I confirm the chemical structure and identify impurities?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the primary method for confirming the chemical structure of the synthesized compound. Mass Spectrometry (MS) is used to confirm the molecular weight. For impurity identification, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are invaluable for separating and providing mass information of unknown peaks. Subsequent isolation and 2D-NMR analysis may be necessary for complete structural elucidation of significant impurities.
Q5: What are the recommended storage conditions for this compound?
A5: It is recommended to store this compound at -20°C in a tightly sealed container, protected from light and air. The amine functionality can be susceptible to oxidation. Stock solutions, especially in solvents like DMSO, should be prepared fresh, or stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures for short periods.
Troubleshooting Guides
Chiral HPLC Analysis
Q: I am observing peak tailing for the this compound peak in my chiral HPLC analysis. What could be the cause and how can I fix it?
A: Peak tailing for basic compounds like aminotetralins is a common issue in HPLC. Here are the likely causes and solutions:
-
Secondary Interactions: The primary amine group can interact with acidic residual silanols on the silica-based chiral stationary phase.
-
Solution: Add a competing base to the mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to block these active sites.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the amine, it can lead to poor peak shape.
-
Solution: For basic analytes, adjusting the mobile phase to a lower pH can improve peak shape. However, be mindful of the stability of the stationary phase at extreme pH values.
-
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
-
-
Column Degradation: Over time, the performance of a chiral column can degrade.
-
Solution: If other troubleshooting steps fail, it may be time to replace the column.
-
Q: I am not achieving baseline separation between the (S) and (R) enantiomers. How can I improve the resolution?
A: Improving resolution in chiral separations often requires a systematic approach to method optimization:
-
Mobile Phase Composition: The choice and ratio of organic modifiers (e.g., isopropanol, ethanol in hexane for normal phase) are critical.
-
Solution: Systematically vary the percentage of the alcohol modifier. A lower percentage often increases retention and may improve resolution.
-
-
Flow Rate: Chiral separations are often sensitive to flow rate.
-
Solution: Decrease the flow rate. This can increase the efficiency of the separation and improve resolution, although it will lengthen the run time.
-
-
Temperature: Temperature can significantly impact enantioselectivity.
-
Solution: Experiment with different column temperatures. Sometimes, decreasing the temperature enhances the chiral recognition interactions, leading to better separation.
-
-
Choice of Chiral Stationary Phase (CSP): The initial choice of CSP is the most critical factor.
-
Solution: If optimization on your current column is unsuccessful, screen other types of CSPs (e.g., different polysaccharide-based columns like cellulose vs. amylose derivatives, or a Pirkle-type column).
-
Impurity Profiling
Q: I am seeing unexpected peaks in my chromatogram. How do I determine if they are impurities?
A: The presence of unexpected peaks warrants a systematic investigation to identify their source:
-
System Suitability and Blank Injection: First, ensure the peaks are not from the system itself.
-
Solution: Inject a blank (mobile phase or sample solvent). If the peaks are still present, they could be "ghost peaks" from contaminated mobile phase, carryover from a previous injection, or system contamination.
-
-
Process-Related Impurities: These can be unreacted starting materials, reagents, or byproducts of side reactions.
-
Solution: Obtain reference standards for known starting materials and potential intermediates and inject them to see if the retention times match.
-
-
Degradation Products: The compound may be degrading under certain conditions.
-
Solution: Perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to intentionally generate degradation products. This will help to confirm if the unknown peaks are degradants and demonstrates the stability-indicating nature of your analytical method.
-
Data Presentation
Table 1: Example System Suitability Parameters for Chiral HPLC Method
| Parameter | Acceptance Criteria | Typical Result |
| Resolution (Rs) between (S) and (R) enantiomers | ≥ 1.5 | 2.1 |
| Tailing Factor (T) for the (S)-enantiomer peak | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) for the (S)-enantiomer peak | ≥ 2000 | 3500 |
| Relative Standard Deviation (RSD) of peak area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Example Purity and Enantiomeric Excess Specifications
| Analyte | Specification |
| This compound Assay | 98.0% - 102.0% |
| Enantiomeric Purity (e.e.) | ≥ 99.0% |
| (R)-2-Amino-7-Hydroxytetralin (unwanted enantiomer) | ≤ 0.5% |
| Any single unknown impurity | ≤ 0.2% |
| Total Impurities | ≤ 1.0% |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
-
Objective: To separate and quantify the (S) and (R) enantiomers of 2-Amino-7-Hydroxytetralin.
-
Instrumentation: Standard HPLC system with UV detection.
-
Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm (This is an example, other polysaccharide-based columns should be screened).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
System Suitability: Prepare a solution of the racemic mixture to verify the resolution between the two enantiomers.
Protocol 2: GC-MS Method for Impurity Profiling (with Derivatization)
-
Objective: To identify volatile and semi-volatile impurities.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometric detector.
-
Column: Chiral GC column (e.g., Rt-βDEXsa) or a standard non-chiral column like a DB-5ms for general impurity profiling.
-
Derivatization Procedure:
-
Dry a known amount of the sample under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes.
-
Cool to room temperature and inject into the GC-MS.
-
-
GC Conditions (Example):
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50 - 550 amu.
-
Mandatory Visualizations
Caption: Workflow for determining the enantiomeric purity of this compound by Chiral HPLC.
Caption: Decision tree for troubleshooting peak tailing in the HPLC analysis of aminotetralins.
Validation & Comparative
A Comparative Guide to the Efficacy of (S)- and (R)-2-Amino-7-Hydroxytetralin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the (S)- and (R)-enantiomers of 2-Amino-7-Hydroxytetralin, commonly known as (-)-7-OH-DPAT and (+)-7-OH-DPAT, respectively. The information presented herein is supported by experimental data from peer-reviewed scientific literature, focusing on their interactions with dopamine and serotonin receptor systems.
Executive Summary
(R)-2-Amino-7-Hydroxytetralin ((R)-7-OH-DPAT) demonstrates significantly higher affinity and potency for the human dopamine D3 receptor compared to its (S)-enantiomer. This stereoselectivity is less pronounced at the dopamine D2 receptor and serotonin 5-HT1A receptor, where both enantiomers exhibit activity. The (R)-enantiomer's high affinity for the D3 receptor makes it a valuable tool for investigating the physiological and pathological roles of this receptor subtype.
Data Presentation
The following tables summarize the quantitative data on the binding affinities and, where available, the functional activities of (S)- and (R)-2-Amino-7-Hydroxytetralin at key G-protein coupled receptors.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 Receptor (human) | Dopamine D3 Receptor (human) | Serotonin 5-HT1A Receptor (human) |
| (R)-(+)-2-Amino-7-Hydroxytetralin | ~120 | 0.57[1] | ~114 |
| (S)-(-)-2-Amino-7-Hydroxytetralin | Considerably less affinity than (R)-enantiomer[1] | ~11.4 (20-fold less potent than R-enantiomer) | Data not consistently available |
Note: Ki values can vary between studies depending on the experimental conditions. The data presented represents values from studies using cloned human receptors.
Table 2: Functional Activity
| Compound | Assay | Receptor | Potency (ED50/ID50) | Efficacy (% of standard agonist) |
| (R)-(+)-2-Amino-7-Hydroxytetralin | Inhibition of VTA neuron firing | Dopamine D3/D2 | 20-fold more potent than (S)-enantiomer | Not reported |
| (S)-(-)-2-Amino-7-Hydroxytetralin | Inhibition of VTA neuron firing | Dopamine D3/D2 | Data not consistently available | Not reported |
| (R)-(+)-2-Amino-7-Hydroxytetralin | [35S]GTPγS Binding | Serotonin 5-HT1A | Not reported | 76% |
| (S)-(-)-2-Amino-7-Hydroxytetralin | [35S]GTPγS Binding | Serotonin 5-HT1A | Not reported | 53% |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of (S)- and (R)-2-Amino-7-Hydroxytetralin efficacy.
Radioligand Binding Assay for Dopamine D2/D3 Receptors
This protocol is a generalized procedure for determining the binding affinity (Ki) of unlabeled compounds, such as the enantiomers of 2-Amino-7-Hydroxytetralin, for dopamine D2 and D3 receptors.
1. Membrane Preparation:
-
Cells stably expressing the human dopamine D2 or D3 receptor (e.g., CHO or HEK293 cells) are harvested.
-
The cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone or [3H]-7-OH-DPAT), and varying concentrations of the unlabeled test compound ((S)- or (R)-2-Amino-7-Hydroxytetralin).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., haloperidol).
-
The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Assay for 5-HT1A Receptor Activation
This assay measures the functional activation of G-protein coupled receptors, such as the 5-HT1A receptor, by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.
1. Membrane Preparation:
-
Similar to the radioligand binding assay, membranes are prepared from cells expressing the human 5-HT1A receptor or from brain tissue rich in these receptors (e.g., hippocampus).
2. Assay Procedure:
-
The assay is conducted in a 96-well plate.
-
Each well contains the prepared membranes, [35S]GTPγS, GDP (to facilitate the exchange of [35S]GTPγS for GDP upon G-protein activation), and varying concentrations of the test agonist ((S)- or (R)-2-Amino-7-Hydroxytetralin).
-
Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.
-
The plates are incubated at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is stopped by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified using a scintillation counter.
3. Data Analysis:
-
The data is analyzed to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum stimulation of [35S]GTPγS binding) for each enantiomer. This provides a measure of their potency and efficacy as agonists at the 5-HT1A receptor.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow.
References
A Comparative Guide to (S)-2-Amino-7-Hydroxytetralin and 7-OH-DPAT in Functional Assays
This guide provides a detailed comparison of the functional activities of two 2-aminotetralin derivatives, (S)-2-Amino-7-Hydroxytetralin and 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT), at dopamine receptors. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound and 7-OH-DPAT are both analogs of dopamine and belong to the 2-aminotetralin class of compounds, which are known to interact with dopamine receptors. 7-OH-DPAT, in particular its (R)-(+)-enantiomer, is a well-established and potent dopamine D3 receptor-preferring agonist. This compound is the parent compound without the N-propyl groups. The presence or absence of these N-alkyl substituents significantly influences the pharmacological profile of these molecules.
Data Presentation
Binding Affinity
The following table summarizes the binding affinities (Ki) of the enantiomers of 7-OH-DPAT for human dopamine D2 and D3 receptors. Data for this compound is not available in the reviewed literature.
| Compound | Receptor | Ki (nM) | Reference |
| (R)-(+)-7-OH-DPAT | hD2 | >100 | [1] |
| hD3 | 0.57 | [1] | |
| (S)-(-)-7-OH-DPAT | hD2 | High | [1] |
| hD3 | Lower affinity than (R)-enantiomer | [1] |
Note: A lower Ki value indicates a higher binding affinity.
Functional Activity
| Compound | Assay | Receptor | Potency (EC50/ED50) | Efficacy (% of Dopamine) | Reference |
| (+/-)-7-OH-DPAT | Inhibition of Firing Rate (A9 Neurons) | D2/D3 Autoreceptors | 3.5 µg/kg (i.v.) | Full Agonist | [2] |
| (+/-)-7-OH-DPAT | Inhibition of Firing Rate (A10 Neurons) | D2/D3 Autoreceptors | 3.9 µg/kg (i.v.) | Full Agonist | [2] |
| (+)-7-OH-DPAT | Inhibition of Firing Rate (A9 Neurons) | D2/D3 Autoreceptors | 1.2 µg/kg (i.v.) | Full Agonist | [2] |
| (+)-7-OH-DPAT | Inhibition of Firing Rate (A10 Neurons) | D2/D3 Autoreceptors | 1.7 µg/kg (i.v.) | Full Agonist | [2] |
| (+/-)-7-OH-DPAT | Inhibition of Tyrosine Hydroxylase | D2/D3 Autoreceptors | IC50 = 0.6-0.7 µM (in vitro) | - | [3] |
| (+/-)-7-OH-DPAT | Inhibition of DOPA Accumulation | D2/D3 Autoreceptors | ID50 = 4.8-6.4 mg/kg (in vivo) | - | [3] |
Qualitative Comparison and Structure-Activity Relationship (SAR)
Based on the principles of SAR for 2-aminotetralin derivatives, the following qualitative comparisons can be made:
-
N-Alkylation: The N,N-dipropyl substitution in 7-OH-DPAT is a key structural feature that generally confers high potency and efficacy at D2-like dopamine receptors. The absence of these alkyl groups in this compound would be expected to result in significantly lower affinity and/or functional activity at these receptors.
-
Stereochemistry: For 7-OH-DPAT, the (R)-(+)-enantiomer possesses significantly higher affinity for the D3 receptor compared to the (S)-(-)-enantiomer[1]. This highlights a pronounced stereoselectivity for the N,N-dipropylated compound. While specific data for the enantiomers of 2-Amino-7-Hydroxytetralin is unavailable, stereochemistry is a critical determinant of activity in this chemical class.
Signaling Pathways
Dopamine D2-like receptors (D2, D3, and D4) are G-protein coupled receptors (GPCRs) that primarily signal through the Gi/o pathway. Upon agonist binding, this leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, these receptors can signal through a G-protein-independent pathway involving β-arrestin recruitment. This can lead to receptor desensitization, internalization, and the activation of other signaling cascades, such as MAP kinases. The balance between G-protein and β-arrestin signaling can be influenced by the specific agonist, a concept known as biased agonism.
References
- 1. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-2-Amino-7-Hydroxytetralin and Other Dopamine D3 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the potent and selective dopamine D3 receptor agonist, (S)-2-Amino-7-Hydroxytetralin ((S)-7-OH-DPAT), alongside other notable D3 agonists. The objective is to offer a clear, data-driven comparison of their binding affinities, functional activities, and selectivity profiles to aid in research and drug development endeavors.
Quantitative Comparison of D3 Receptor Agonists
The following table summarizes the in vitro binding affinities (Kᵢ) and functional potencies (EC₅₀) of this compound and other selected dopamine D3 receptor agonists. The data has been compiled from various studies to provide a quantitative basis for comparison. It is important to note that absolute values can vary between studies due to different experimental conditions.
| Compound | D3 Receptor Binding Affinity (Kᵢ, nM) | D2 Receptor Binding Affinity (Kᵢ, nM) | D3 Selectivity (D2 Kᵢ / D3 Kᵢ) | Functional Potency (EC₅₀, nM) (cAMP Assay) | Intrinsic Activity (vs. Dopamine) |
| This compound | 0.57 - 2 | 103 | ~51.5 - 180 | 1.05 | Full Agonist |
| Pramipexole | 0.5 - 0.97 | 3.9 | ~4 - 7.8 | N/A | Full Agonist |
| Ropinirole | 2.9 | 3.7 | ~1.3 | pEC₅₀ = 8.4 (~4 nM) | Full Agonist[1] |
| Rotigotine | 0.71 | 13.5 | ~19 | N/A | Full Agonist[1] |
| PD-128907 | 1 - 2.3 | 1183 | ~514 - 1183 | 0.64 | Full Agonist |
| BP-897 | 0.92 | 64.4 | ~70 | N/A | Partial Agonist/Antagonist |
N/A: Data not consistently available in the searched literature under comparable conditions. The functional activity of BP-897 is complex and appears to be assay-dependent, with reports of it acting as a partial agonist or an antagonist.[2]
D3 Receptor Signaling Pathway
Activation of the dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), primarily initiates signaling through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3]
Caption: Canonical D3 receptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for the dopamine D3 receptor.
Objective: To determine the binding affinity of a test compound by measuring its ability to displace a specific radioligand from the D3 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand for the D3 receptor, such as [³H]-Spiperone or [³H]-7-OH-DPAT.
-
Test Compound: The compound for which the affinity is to be determined.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D3 receptor ligand (e.g., Haloperidol) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding control. The total reaction volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of a high concentration of unlabeled ligand) from the total binding (counts with radioligand alone).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol describes a method to determine the functional potency (EC₅₀) and efficacy of a D3 receptor agonist by measuring the inhibition of forskolin-stimulated cAMP production.
Objective: To quantify the ability of a test compound to act as an agonist at the D3 receptor by measuring its effect on intracellular cAMP levels.
Materials:
-
Cells: A cell line stably co-expressing the human dopamine D3 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement (e.g., CHO or HEK293 cells expressing the D3 receptor).
-
Assay Medium: Serum-free medium or a suitable buffer (e.g., HBSS).
-
Forskolin: An adenylyl cyclase activator.
-
Test Compound: The potential D3 receptor agonist.
-
cAMP Detection Kit: A kit for measuring cAMP levels, such as a TR-FRET, HTRF, or ELISA-based assay.
-
Lysis Buffer (if required by the cAMP detection kit).
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and grow to the desired confluency.
-
Compound Addition: Replace the culture medium with assay medium containing varying concentrations of the test compound. Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Forskolin Stimulation: Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal stimulation of adenylyl cyclase. Incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis (if applicable): If required by the cAMP detection kit, add lysis buffer to each well to release the intracellular cAMP.
-
cAMP Detection: Follow the manufacturer's instructions for the cAMP detection kit to measure the cAMP concentration in each well using a plate reader.
-
Data Analysis:
-
Normalize the data to the forskolin-only control (100% stimulation) and the basal control (0% stimulation).
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) from the resulting dose-response curve.
-
The maximal inhibition achieved by the agonist relative to a reference full agonist (like dopamine) determines its intrinsic activity (Eₘₐₓ).
-
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a novel D3 receptor agonist.
Caption: Workflow for D3 agonist characterization.
References
A Comparative Guide to the Dopamine Receptor Selectivity of (S)-2-Amino-7-Hydroxytetralin Over Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dopamine receptor selectivity of (S)-2-Amino-7-Hydroxytetralin ((S)-7-OH-DPAT) relative to its activity at serotonin receptors. The following sections present quantitative binding affinity and functional activity data, detailed experimental protocols for the cited assays, and visualizations of relevant signaling pathways to support preclinical research and drug development decisions.
Introduction
This compound, commonly known as (S)-7-OH-DPAT, is a synthetic compound widely recognized as a dopamine receptor agonist. It exhibits a notable selectivity for the D3 receptor subtype over the D2 subtype and has demonstrated low affinity for serotonin receptors.[1] This profile makes it a valuable tool for investigating the physiological and pathological roles of D3 receptors and a potential scaffold for the development of novel therapeutics targeting dopaminergic systems. This guide aims to consolidate the available data to provide a clear and evidence-based assessment of its selectivity profile.
Quantitative Data Presentation
The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of (S)-7-OH-DPAT and other commonly used dopamine agonists at various dopamine and serotonin receptor subtypes. Lower Ki and EC50/IC50 values indicate higher affinity and potency, respectively.
Table 1: Binding Affinities (Ki, nM) of Dopamine Agonists at Dopamine and Serotonin Receptors
| Compound | D2 | D3 | D4 | 5-HT1A | 5-HT2A | 5-HT2C |
| (S)-7-OH-DPAT | ~135 | ~0.57 | - | ~46.7 | - | - |
| Pramipexole | 2.2 - 3.9 | 0.5 - 0.97 | 5.1 | - | - | - |
| Ropinirole | 29 | 3.1 | 45 | - | - | - |
| Apomorphine | 30-316 | 26-44 | 36 | 3162 | 1000 | 2512 |
Table 2: Functional Activity (EC50/IC50, nM) of Dopamine Agonists
| Compound | D2 (agonist) | D3 (agonist) | 5-HT1A (agonist) |
| (S)-7-OH-DPAT | - | - | - |
| Ropinirole | 39.8 | 3.98 | - |
Note: Comprehensive functional activity data for (S)-7-OH-DPAT at these specific receptors is limited in the publicly available literature. Ropinirole's functional potency is higher at the D3 receptor compared to the D2 receptor.[4]
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional cAMP assays.
Radioligand Binding Assay for Dopamine Receptors (e.g., using [3H]-Spiperone)
This protocol is a generalized method for determining the binding affinity of a test compound for dopamine D2-like receptors.
1. Membrane Preparation:
-
Tissues or cells expressing the dopamine receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate buffer for the binding assay.[5]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-Spiperone, which binds to D2, D3, and D4 receptors), and varying concentrations of the unlabeled test compound ((S)-7-OH-DPAT or comparator).[6][7]
-
To determine non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol or butaclamol) is added to a set of wells.[5]
-
The plate is incubated at a specific temperature (e.g., 25°C or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[6][8]
3. Filtration and Detection:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.[5]
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. Activation of 5-HT2A/C Receptors Counteracts 5-HT1A Regulation of N-Methyl-D-aspartate Receptor Channels in Pyramidal Neurons of Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the role of 5-HT1A and 5-HT7 receptors on 8-OH-DPAT-induced behavioral recovery after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. multispaninc.com [multispaninc.com]
- 5. iris.unict.it [iris.unict.it]
- 6. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Partial agonistic activity of R- and S-enantiomers of 8-OH-DPAT at 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of (S)-2-Amino-7-Hydroxytetralin at Dopamine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of (S)-2-Amino-7-hydroxytetralin, a well-known dopamine receptor agonist, at various dopamine receptor subtypes. The information presented herein is intended to assist researchers in understanding the selectivity profile of this compound and to provide detailed experimental methodologies for its characterization.
Introduction
This compound, also known as 7-OH-DPAT, is a synthetic compound widely used in neuroscience research as a dopamine receptor agonist. It is particularly recognized for its high affinity and selectivity for the D3 receptor subtype.[1][2] Understanding its binding and functional activity at other dopamine receptor subtypes (D1, D2, D4, and D5) is crucial for interpreting experimental results and for the development of more selective dopaminergic ligands. This guide summarizes the available quantitative data on its cross-reactivity, outlines the experimental protocols used to obtain this data, and illustrates the relevant signaling pathways.
Data Presentation
| Receptor Subtype | Binding Affinity (Ki) [nM] | Binding Affinity (Kd) [nM] | Functional Potency (EC50/IC50) [nM] |
| D1 | Data not available | Data not available | Data not available |
| D2 | 103[3] | 3.6[4] | Data not available |
| D3 | 0.57[5], 2[3] | 0.5[4] | Data not available |
| D4 | 148 | Data not available | Data not available |
| D5 | Data not available | Data not available | Data not available |
Note: The Ki value for the D4 receptor was obtained from a study that did not specify the enantiomer.
Experimental Protocols
The determination of binding affinities and functional potencies of this compound at dopamine receptors involves various in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity (Ki and Kd) of a compound for a specific receptor.
1. Membrane Preparation:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are cultured and stably transfected with the cDNA encoding the specific human dopamine receptor subtype (D1, D2, D3, D4, or D5).
-
Homogenization: Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or a Polytron.
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 1000 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.
-
Washing and Storage: The membrane pellet is washed with fresh buffer and stored at -80°C until use.
2. Saturation Binding Assay (to determine Kd):
-
Incubation: A fixed amount of membrane preparation is incubated with increasing concentrations of a radiolabeled ligand specific for the dopamine receptor subtype of interest (e.g., [³H]-SCH23390 for D1, [³H]-spiperone for D2/D3/D4).
-
Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled, high-affinity antagonist to determine non-specific binding.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax (receptor density) are determined by non-linear regression analysis of the specific binding data.
3. Competition Binding Assay (to determine Ki):
-
Incubation: A fixed concentration of the radiolabeled ligand (typically at or below its Kd value) and a fixed amount of membrane preparation are incubated with increasing concentrations of the unlabeled test compound (this compound).
-
Controls: Total binding (in the absence of the competitor) and non-specific binding (in the presence of a high concentration of a standard antagonist) are also determined.
-
Equilibrium, Filtration, and Quantification: These steps are performed as described for the saturation binding assay.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the cellular response following receptor activation by an agonist, providing information on the compound's potency (EC50) and efficacy.
1. cAMP Accumulation/Inhibition Assay:
-
Principle: D1-like receptors (D1 and D5) are coupled to Gs proteins, which activate adenylyl cyclase to produce cyclic AMP (cAMP). D2-like receptors (D2, D3, and D4) are coupled to Gi proteins, which inhibit adenylyl cyclase.
-
Cell Culture: Cells expressing the dopamine receptor subtype of interest are plated in multi-well plates.
-
Incubation with Compound: Cells are incubated with varying concentrations of this compound.
-
Stimulation/Inhibition:
-
For D1-like receptors, the assay measures the increase in cAMP levels.
-
For D2-like receptors, the assay measures the inhibition of forskolin-stimulated cAMP production.
-
-
cAMP Measurement: Intracellular cAMP levels are quantified using various methods, such as competitive enzyme immunoassays (EIA), homogeneous time-resolved fluorescence (HTRF), or bioluminescence resonance energy transfer (BRET)-based biosensors.
-
Data Analysis: EC50 (for stimulation) or IC50 (for inhibition) values are determined by plotting the response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
2. [³⁵S]GTPγS Binding Assay:
-
Principle: This assay measures the initial step of G protein activation, the binding of GTP to the Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used.
-
Membrane Preparation: Membranes from cells expressing the dopamine receptor of interest are used.
-
Incubation: Membranes are incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.
-
Filtration and Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured by scintillation counting after filtration.
-
Data Analysis: The EC50 value for the stimulation of [³⁵S]GTPγS binding is determined.
Mandatory Visualization
Dopamine Receptor Signaling Pathways
Dopamine receptors are classified into two main families based on their signaling mechanisms: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.
Experimental Workflow for Receptor Cross-Reactivity Assessment
The following diagram illustrates a general workflow for assessing the cross-reactivity of a compound at multiple receptor subtypes.
Caption: General workflow for determining the cross-reactivity of a compound.
Conclusion
This compound exhibits high affinity and selectivity for the dopamine D3 receptor over the D2 and D4 receptors. However, a complete understanding of its cross-reactivity profile is limited by the lack of comprehensive binding data for D1 and D5 receptors and the absence of functional potency data across all five subtypes. The experimental protocols outlined in this guide provide a framework for researchers to conduct further studies to fill these knowledge gaps, which is essential for the accurate interpretation of its pharmacological effects and for the development of novel, highly selective dopaminergic therapeutic agents.
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. S 14297, a novel selective ligand at cloned human dopamine D3 receptors, blocks 7-OH-DPAT-induced hypothermia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (S)-2-Amino-7-Hydroxytetralin and Pramipexole: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the dopamine receptor agonists (S)-2-Amino-7-Hydroxytetralin and pramipexole. This document outlines their respective pharmacological profiles, supported by experimental data, to inform preclinical and clinical research.
This compound, often referred to as (S)-7-OH-DPAT, and pramipexole are both potent dopamine agonists that exhibit high selectivity for the D2 subfamily of dopamine receptors, with a notable preference for the D3 receptor subtype. Their similar receptor profiles make them valuable tools in neuroscience research and potential therapeutic agents for conditions linked to dopaminergic dysfunction, including Parkinson's disease and depression. This guide delves into a detailed comparison of their binding affinities, functional activities, and the underlying signaling pathways they modulate.
Pharmacological Profiles: A Quantitative Comparison
The therapeutic and adverse effect profiles of dopamine agonists are largely dictated by their binding affinities for various dopamine receptor subtypes. Both this compound and pramipexole are recognized for their high affinity for D2-like receptors (D2, D3, and D4) and negligible interaction with D1-like receptors (D1 and D5).
Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of this compound and pramipexole for human dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity. It is important to note that the data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| This compound | >10,000 | ~3.6 | ~0.57 (R-isomer) | - | No significant affinity |
| Pramipexole | >10,000[1] | 2.2 - 3.9[1] | 0.5 - 0.97[1] | 5.1[1] | No significant affinity[1] |
Functional Activity
As dopamine agonists, both compounds mimic the action of endogenous dopamine by stimulating D2-like receptors. This activation initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
| Compound | Receptor Target | Functional Effect |
| This compound | D2/D3 Receptors | Agonist |
| Pramipexole | D2/D3 Receptors | Full Agonist[2] |
Signaling Pathways and Mechanism of Action
This compound and pramipexole exert their effects by modulating the signaling pathways of D2-like dopamine receptors, which are G protein-coupled receptors (GPCRs) primarily coupled to the Gi/o family of G proteins.
Activation of these receptors by either agonist leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cAMP.[3][4] This signaling cascade ultimately results in the modulation of downstream cellular processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Pramipexole derivatives as potent and selective dopamine D(3) receptor agonists with improved human microsomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
(S)-2-Amino-7-Hydroxytetralin and its Analogs: A Comparative Guide to In Vitro and In Vivo Dopaminergic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological activities of aminotetralin derivatives, with a primary focus on the enantiomers of 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT) as a representative analogue of (S)-2-Amino-7-Hydroxytetralin. Due to a lack of specific data for this compound, this document leverages the extensive research available on the closely related and well-characterized 7-OH-DPAT enantiomers to explore the correlation between in vitro receptor binding and functional activity with in vivo behavioral outcomes. This analysis is further enriched by comparative data for the established dopamine agonists, pramipexole and rotigotine.
In Vitro Activity: Receptor Binding and Functional Assays
The in vitro activity of aminotetralin derivatives is predominantly characterized by their affinity and functional efficacy at dopamine D2 and D3 receptors. The stereochemistry of these compounds plays a crucial role in their receptor interaction, with the (R)-enantiomer of 7-OH-DPAT generally exhibiting higher affinity and selectivity for the D3 receptor compared to the (S)-enantiomer.
Dopamine Receptor Binding Affinity
The binding affinities of the (R)- and (S)-enantiomers of 7-OH-DPAT, along with the comparator drugs pramipexole and rotigotine, for human dopamine D2 and D3 receptors are summarized in Table 1. The (R)-(+)-isomer of 7-OH-DPAT demonstrates a significantly higher affinity for the D3 receptor over the D2 receptor[1]. In contrast, the (S)-(-)-enantiomer displays considerably lower affinity for both receptor subtypes[1].
| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D3 vs D2 Selectivity Ratio |
| (R)-(+)-7-OH-DPAT | ~122 | 0.57 | ~214 |
| (S)-(-)-7-OH-DPAT | High (low affinity) | High (low affinity) | Not Reported |
| Pramipexole | 2.2 - 5.0 | 0.3 - 0.5 | ~7 |
| Rotigotine | 0.71 | 0.19 | ~4 |
Note: Ki values can vary between studies due to different experimental conditions. The data presented represents a synthesis of available information.
Dopamine Receptor Functional Activity
Functional assays are critical to determine whether a ligand acts as an agonist, antagonist, or partial agonist at a receptor. For 7-OH-DPAT, in vitro functional studies confirm its agonist activity at D2-like dopamine receptors. The racemic mixture of 7-OH-DPAT has been shown to inhibit tyrosine hydroxylase in vitro, with an IC50 of 0.6-0.7 µM, indicating its ability to modulate dopamine synthesis[2]. Functional studies with rotigotine show it behaves as a full agonist at all dopamine receptors, with a particularly high potency for D1, D2, and D3 receptors[3].
| Compound | Receptor | Functional Assay | Potency (EC50/IC50, nM) | Efficacy (% of Dopamine) |
| (±)-7-OH-DPAT | D2-like | Tyrosine Hydroxylase Inhibition | 600-700 (IC50) | Not Reported |
| Rotigotine | D1 | Not Specified | 9.0 (pEC50) | Full Agonist |
| Rotigotine | D2 | Not Specified | 8.6 - 9.4 (pEC50) | Full Agonist |
| Rotigotine | D3 | Not Specified | 9.7 (pEC50) | Full Agonist |
In Vivo Activity: Behavioral Pharmacology
The in vivo effects of 7-OH-DPAT are consistent with its in vitro profile as a dopamine D2/D3 receptor agonist. These effects are often dose-dependent and can be linked to the preferential activation of D3 receptors at lower doses and recruitment of D2 receptors at higher doses.
Dose-Dependent Behavioral Effects of 7-OH-DPAT
Administration of 7-OH-DPAT in rats elicits a range of behavioral responses, including yawning, penile erection, and alterations in locomotor activity. Low doses of racemic 7-OH-DPAT (25-200 µg/kg) are known to induce yawning and penile erections, behaviors often associated with the activation of dopamine autoreceptors, likely including the D3 subtype[4]. At higher doses (800 µg/kg and above), stereotyped behaviors emerge, which are more characteristic of postsynaptic D2 receptor stimulation[4].
The (R)-(+)-enantiomer of 7-OH-DPAT is more potent in vivo, with intravenous administration potently inhibiting the firing of both A9 and A10 dopamine neurons (ED50 values of 1.2 and 1.7 µg/kg, respectively)[5]. Racemic 7-OH-DPAT also demonstrates dose-dependent effects on motivated behavior, with low doses attenuating cocaine-induced conditioned place preference, while higher doses potentiate apomorphine-induced place preference[6].
| Behavioral Effect | 7-OH-DPAT Dose Range (racemate, s.c. in rats) | Putative Receptor Involvement |
| Yawning & Penile Erection | 25 - 200 µg/kg | D3 / D2 autoreceptors |
| Sedation | 25 - 200 µg/kg | D3 / D2 autoreceptors |
| Stereotypy | ≥ 800 µg/kg | Postsynaptic D2 receptors |
| Decreased Locomotion | Low Doses | Presynaptic D2/D3 receptors |
| Increased Locomotion | High Doses | Postsynaptic D2 receptors |
Correlation of In Vitro and In Vivo Activity
A clear correlation can be observed between the in vitro and in vivo activities of 7-OH-DPAT. The high in vitro affinity and agonist activity of the (R)-enantiomer at the D3 receptor translate to potent in vivo effects at low doses, such as the induction of yawning and penile erection. These behaviors are thought to be mediated by the activation of presynaptic D3 autoreceptors, which leads to a decrease in dopamine release[1].
As the dose of 7-OH-DPAT increases, it is likely to engage postsynaptic D2 receptors to a greater extent, consistent with its in vitro binding profile. This corresponds to the emergence of stereotyped behaviors and hyperactivity, which are classic in vivo responses to postsynaptic dopamine D2 receptor agonism. The biphasic effect on locomotor activity, with low doses causing sedation and high doses inducing hyperactivity, further supports the dose-dependent engagement of presynaptic autoreceptors versus postsynaptic receptors.
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes expressing human dopamine D2 or D3 receptors.
-
Radioligand (e.g., [³H]-(+)-7-OH-DPAT for D3, [³H]spiperone for D2).
-
Test compound (e.g., this compound analogue).
-
Non-specific binding agent (e.g., 1 µM spiperone).
-
Assay buffer (e.g., 50 mM Tris, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate cell membranes with the radioligand and varying concentrations of the test compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific agent).
-
Incubate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
In Vivo Behavioral Assessment: Yawning and Penile Erection in Rats
Objective: To quantify the pro-erectile and yawning-inducing effects of a test compound.
Animals: Male Wistar or Sprague-Dawley rats.
Procedure:
-
Habituate the rats to the observation cages.
-
Administer the test compound (e.g., 7-OH-DPAT) via the desired route (e.g., subcutaneous).
-
Immediately after injection, place the rat in an observation cage.
-
Observe and record the number of yawns and penile erections for a defined period (e.g., 60 minutes).
-
Data are typically expressed as the mean number of events per group.
Visualizing the Mechanisms
Dopamine D2 and D3 Receptor Signaling Pathways
Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors by an agonist like 7-OH-DPAT leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA).
Caption: Canonical signaling pathway for D2/D3 dopamine receptors.
Experimental Workflow for In Vitro to In Vivo Correlation
The process of correlating in vitro findings with in vivo outcomes involves a systematic workflow, from initial receptor binding studies to comprehensive behavioral assessments.
Caption: Workflow for establishing in vitro-in vivo correlation.
References
- 1. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioural effects of the dopamine D3 receptor agonist 7-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral interactions produced by co-administration of 7-OH-DPAT with cocaine or apomorphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Partial Agonist Properties of (S)-2-Amino-7-Hydroxytetralin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the partial agonist properties of (S)-2-Amino-7-Hydroxytetralin, also known as (S)-(-)-7-OH-DPAT, at dopamine D2 and D3 receptors. Its pharmacological profile is compared with established second-generation antipsychotics that exhibit dopamine receptor partial agonism: aripiprazole, brexpiprazole, and cariprazine. This document synthesizes available experimental data on receptor binding affinity and functional activity, outlines detailed experimental protocols for key assays, and visualizes relevant signaling pathways and workflows to support further research and drug development.
Comparative Quantitative Data
The following tables summarize the binding affinities (Ki) and functional activities (EC50 and Emax) of this compound and comparator partial agonists at human dopamine D2 and D3 receptors, as well as the serotonin 5-HT1A receptor. It is important to note that quantitative functional data for the (S)-enantiomer of 7-OH-DPAT is limited in the public domain.
Table 1: Dopamine D2 Receptor Binding Affinity and Functional Activity
| Compound | Ki (nM) | EC50 (nM) | Emax (% of Dopamine) |
| This compound | Considerably less affinity than R-enantiomer[1] | Data Not Available | Data Not Available |
| Aripiprazole | 0.34 - 0.87[2][3] | ~10[4] | 25-90% (Partial Agonist)[4] |
| Brexpiprazole | 0.30[3] | 4.0[3] | 43%[3] |
| Cariprazine | 0.49 - 0.71[5] | 1.4[6] | Data Not Available |
Table 2: Dopamine D3 Receptor Binding Affinity and Functional Activity
| Compound | Ki (nM) | EC50 (nM) | Emax (% of Dopamine) |
| This compound | Considerably less affinity than R-enantiomer[1] | Data Not Available | Data Not Available |
| Aripiprazole | 0.8 - 1.6[2][3] | 5.9[3] | 28%[3] |
| Brexpiprazole | 1.1[3] | 2.8[3] | 15%[3] |
| Cariprazine | 0.085 - 0.22[5][7] | Data Not Available | Data Not Available |
Table 3: Serotonin 5-HT1A Receptor Binding Affinity
| Compound | Ki (nM) |
| This compound | Data Not Available |
| Aripiprazole | 1.7[2] |
| Brexpiprazole | 0.12[3] |
| Cariprazine | 2.6[5] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methods used to characterize these compounds, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of partial agonist properties.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
a. Materials:
-
Membrane Preparation: Crude membrane preparations from cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine D2 or D3 receptor.
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]Spiperone for D2 receptors).
-
Non-specific Binding Determinant: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., 10 µM (+)-butaclamol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine), filtration apparatus, scintillation vials, scintillation cocktail, and a liquid scintillation counter.
b. Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound, this compound, in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound. Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and non-specific binding determinant).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase, the enzyme responsible for producing the second messenger cyclic AMP (cAMP). For Gi/o-coupled receptors like D2 and D3, agonists inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
a. Materials:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 or D3 receptor.
-
Assay Medium: Serum-free medium or buffer (e.g., HBSS).
-
Adenylyl Cyclase Activator: Forskolin, to stimulate basal cAMP production.
-
Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX), to prevent the degradation of cAMP.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Equipment: 96- or 384-well plates, and a plate reader compatible with the chosen assay kit.
b. Procedure:
-
Cell Plating: Seed the cells into the appropriate assay plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and a reference full agonist (e.g., dopamine) in the assay medium containing a PDE inhibitor.
-
Cell Treatment: Pre-treat the cells with the PDE inhibitor. Then, add the diluted test compound or reference agonist to the cells. To measure the inhibitory effect on adenylyl cyclase, co-stimulate the cells with a fixed concentration of forskolin.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the cAMP assay kit.
c. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signals to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum effect of the agonist, expressed as a percentage of the response to a full agonist like dopamine).
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated G-protein coupled receptor (GPCR), providing a readout for G-protein-independent signaling.
a. Materials:
-
Cell Line: A commercially available cell line engineered to express the target receptor (e.g., dopamine D2 or D3) fused to a fragment of a reporter enzyme (e.g., β-galactosidase or luciferase) and β-arrestin fused to the complementary enzyme fragment (e.g., DiscoverX PathHunter or DiscoveRx Tango assays).
-
Assay Medium: As recommended by the assay provider.
-
Test Compounds: Serial dilutions of the test compound and a reference agonist.
-
Detection Reagents: Substrate for the reporter enzyme, as provided in the assay kit.
-
Equipment: White, opaque 96- or 384-well plates, and a luminometer or fluorometer compatible with the assay.
b. Procedure:
-
Cell Plating: Seed the engineered cells into the assay plate and incubate overnight.
-
Compound Addition: Add the serially diluted test compounds or reference agonist to the cells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents containing the enzyme substrate to the wells.
-
Signal Measurement: After a further incubation period at room temperature, measure the luminescent or fluorescent signal using a plate reader.
c. Data Analysis:
-
Subtract the background signal (from untreated cells) from all readings.
-
Plot the signal intensity against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment. The Emax is typically expressed as a percentage of the response to a reference agonist.
Conclusion
This compound is the less active enantiomer of the dopamine D3 receptor-preferring agonist 7-OH-DPAT. While its R-(+)-enantiomer has been extensively characterized, there is a notable lack of quantitative data on the partial agonist activity of the (S)-enantiomer at dopamine D2 and D3 receptors. The available information suggests significantly lower affinity compared to the R-enantiomer, and in some functional assays, it may even exhibit antagonist properties at the D2 receptor.
In comparison, aripiprazole, brexpiprazole, and cariprazine are well-characterized dopamine D2/D3 partial agonists with distinct profiles of receptor affinity and intrinsic activity, which contribute to their clinical efficacy and side-effect profiles.
Further research is required to fully elucidate the partial agonist properties of this compound. Specifically, detailed functional studies to determine its Emax and EC50 at both D2 and D3 receptors, as well as investigations into its potential for biased signaling through β-arrestin recruitment, would provide a more complete understanding of its pharmacological profile and its potential as a research tool or therapeutic agent. The experimental protocols provided in this guide offer a framework for conducting such investigations.
References
- 1. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aripiprazole, brexpiprazole, and cariprazine: Not all the same | MDedge [mdedge.com]
- 3. Brexpiprazole and cariprazine: distinguishing two new atypical antipsychotics from the original dopamine stabilizer aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. innoprot.com [innoprot.com]
- 7. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of (S)-2-Amino-7-Hydroxytetralin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of (S)-2-Amino-7-Hydroxytetralin and its analogs, supported by experimental data. The information presented herein is intended to aid in the rational design and development of novel therapeutics based on the 2-aminotetralin scaffold.
Introduction to 2-Aminotetralin Derivatives
The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the core of many compounds that interact with key neurotransmitter receptors, particularly dopamine and serotonin receptors. The metabolic stability of these compounds is a critical determinant of their pharmacokinetic profile and, consequently, their therapeutic efficacy and safety. Understanding the structure-metabolism relationships within this class of compounds is essential for optimizing drug candidates.
In Vitro Metabolic Stability Data
The metabolic stability of this compound and its analogs is primarily assessed through in vitro assays using liver microsomes. These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLint), which are indicative of the rate of metabolism.
Comparison of Analogs Based on Hydroxyl Group Position
The position of the hydroxyl group on the aromatic ring significantly influences the rate of Phase II metabolism, specifically glucuronidation. The following table summarizes the intrinsic clearance for the glucuronidation of various dipropylated 2-aminotetralin analogs in rat liver microsomes.
| Compound | Hydroxyl Position | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| 7-OH-DPAT | 7 | High |
| 5-OH-DPAT | 5 | ~9-fold lower than 7-OH-DPAT |
| 6-OH-DPAT | 6 | ~30-fold lower than 7-OH-DPAT |
| 8-OH-DPAT | 8 | Not glucuronidated |
Data sourced from van der Weide et al. (1989).[1][2]
These data indicate that the 7-hydroxy position is the most favorable for glucuronidation, suggesting that analogs with a hydroxyl group at this position are likely to undergo more rapid Phase II metabolism. Conversely, the 8-hydroxy analog is resistant to glucuronidation, implying a greater metabolic stability in this regard.
Comparison of N-Substituted Analogs
N-dealkylation is a common Phase I metabolic pathway for 2-aminotetralin derivatives. The nature of the N-substituents can affect the rate of this process. While specific quantitative data for a wide range of N-substituted analogs of this compound is limited in the public domain, general principles of drug metabolism suggest that the size and nature of the alkyl groups on the amine can influence the rate of metabolism by cytochrome P450 enzymes.
Metabolic Pathways
The metabolism of this compound and its analogs proceeds through two main phases:
-
Phase I Metabolism: Primarily involves N-dealkylation and hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes. N-dealkylation of dipropyl analogs leads to the formation of monopropyl and then the primary amine metabolites.
-
Phase II Metabolism: The primary Phase II pathway for these phenolic compounds is glucuronidation, where a glucuronic acid moiety is attached to the hydroxyl group by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the compound, facilitating its excretion.
Below is a diagram illustrating the general metabolic pathways for a dipropylated 7-hydroxy-2-aminotetralin analog.
Caption: General metabolic pathway of a dipropylated 7-hydroxy-2-aminotetralin.
Experimental Protocols
The following is a detailed methodology for a typical in vitro microsomal stability assay used to assess the metabolic stability of this compound and its analogs.
In Vitro Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human or animal liver microsomes.
Materials:
-
Test compound and positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Pooled liver microsomes (human or other species of interest)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare stock solutions of the test compound, positive controls, and internal standard in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
On the day of the experiment, thaw the pooled liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Prepare a reaction mixture containing the liver microsomes and phosphate buffer. Pre-warm the mixture at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the test compound to the pre-warmed microsome mixture, followed by the addition of the NADPH regenerating system. The final concentration of the test compound is typically around 1 µM.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately terminate the reaction in the withdrawn aliquot by adding a sufficient volume of ice-cold acetonitrile or methanol containing the internal standard.
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples at a high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the plot (slope = -k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).
-
The following diagram illustrates the general workflow of the in vitro microsomal stability assay.
Caption: Workflow of the in vitro microsomal stability assay.
Conclusion
The metabolic stability of this compound and its analogs is a multifaceted property influenced by the position of substituents on the aromatic ring and the nature of the substituents on the amino group. The available data suggests that the 7-hydroxy position is particularly susceptible to rapid glucuronidation, a key Phase II metabolic pathway. N-dealkylation by CYP450 enzymes represents a major Phase I metabolic route. A thorough understanding of these structure-metabolism relationships is paramount for the design of 2-aminotetralin derivatives with optimized pharmacokinetic profiles for therapeutic applications. Further studies providing a systematic comparison of a broader range of analogs will be invaluable for refining predictive models of metabolic stability for this important class of compounds.
References
A Comparative Analysis of 7-OH-DPAT and 8-OH-DPAT Receptor Profiles for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the receptor binding affinities, functional activities, and signaling pathways of the dopaminergic and serotonergic ligands, 7-OH-DPAT and 8-OH-DPAT.
This guide provides a detailed comparison of the receptor profiles of two structural isomers, 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT) and 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). While structurally similar, these compounds exhibit distinct pharmacological properties, primarily due to their differing affinities and efficacies at dopamine and serotonin receptor subtypes. Understanding these differences is crucial for their application as research tools and for the development of novel therapeutics targeting these receptor systems.
Receptor Binding Affinity
7-OH-DPAT is recognized as a potent dopamine D3 receptor agonist with considerable selectivity over the D2 receptor subtype and demonstrates low affinity for serotonin receptors.[1][2] In contrast, 8-OH-DPAT is a well-established potent agonist at the serotonin 5-HT1A receptor, while also displaying affinity for the 5-HT7 receptor and to a lesser extent, dopamine receptors.[3][4][5] The binding affinities (Ki) of these compounds at various human and rat receptor subtypes are summarized in the tables below.
Dopamine Receptor Binding Affinities (Ki in nM)
| Receptor Subtype | 7-OH-DPAT (Human) | 7-OH-DPAT (Rat) | 8-OH-DPAT (Human) | 8-OH-DPAT (Rat) |
| D1 | 650[6] | - | - | - |
| D2 | 61[6], 143[7], 202[7] | - | - | - |
| D2L | 2.27[7] | - | - | - |
| D3 | 0.57[8], 0.78[6] | - | - | - |
| D4 | 5,300[6] | - | - | - |
Note: A lower Ki value indicates a higher binding affinity.
Serotonin Receptor Binding Affinities (Ki in nM)
| Receptor Subtype | 7-OH-DPAT (Human) | 7-OH-DPAT (Rat) | 8-OH-DPAT (Human) | 8-OH-DPAT (Rat) |
| 5-HT1A | 47[7] | 2800[7] | - | - |
| 5-HT7 | - | - | 466[9] | - |
Note: A lower Ki value indicates a higher binding affinity.
Functional Activity
The functional activity of 7-OH-DPAT and 8-OH-DPAT is consistent with their binding profiles. 7-OH-DPAT acts as a potent agonist at the dopamine D3 receptor, while 8-OH-DPAT is a potent agonist at the 5-HT1A receptor. The half-maximal effective concentrations (EC50) from functional assays are presented below.
Functional Activity (EC50 in nM)
| Assay Type | Receptor | 7-OH-DPAT (Human) | 8-OH-DPAT (Human) |
| [³⁵S]GTPγS Binding | D2L | 39.8[7] | - |
| Calcium Mobilization | D3 | 13.5[6] | - |
| cAMP Inhibition | 5-HT1A | - | 6[10], 8[10] |
| ERK1/2 Phosphorylation | 5-HT1A | - | 8.13[10] |
Note: A lower EC50 value indicates a higher potency.
Signaling Pathways
The differential receptor activation by 7-OH-DPAT and 8-OH-DPAT initiates distinct downstream signaling cascades.
Dopamine D3 Receptor Signaling
As a D2-like dopamine receptor, the D3 receptor primarily couples to the Gi/o family of G proteins.[11][12] Activation of the D3 receptor by an agonist like 7-OH-DPAT leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11][13] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. The receptor can also modulate ion channels and activate other kinases, such as mitogen-activated protein kinase (MAPK).[11]
Serotonin 5-HT1A and 5-HT7 Receptor Signaling
8-OH-DPAT primarily targets the 5-HT1A receptor, which, similar to the D3 receptor, is coupled to Gi/o proteins and thus inhibits adenylyl cyclase.[1][14] However, 8-OH-DPAT also activates the 5-HT7 receptor.[9] The 5-HT7 receptor is predominantly coupled to the Gs protein, which stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[15][16][17] The 5-HT7 receptor can also couple to G12, activating Rho GTPases and influencing neuronal morphology.[15][18]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound.
1. Materials:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]spiperone for D2/D3 receptors, [³H]8-OH-DPAT for 5-HT1A receptors).
-
Test Compounds: 7-OH-DPAT and 8-OH-DPAT.
-
Non-specific Ligand: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., haloperidol for dopamine receptors).
-
Assay Buffer: Typically 50 mM Tris-HCl with various salts (e.g., MgCl₂, NaCl) at a physiological pH (e.g., 7.4).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Cocktail.
2. Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of the non-specific ligand).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to a G protein-coupled receptor (GPCR).[19][20]
1. Materials:
-
Membrane Preparation: Cell membranes expressing the GPCR of interest.
-
[³⁵S]GTPγS: A non-hydrolyzable, radiolabeled GTP analog.
-
GDP: Guanosine diphosphate, to ensure G proteins are in an inactive state before agonist stimulation.
-
Test Compounds: 7-OH-DPAT or 8-OH-DPAT.
-
Unlabeled GTPγS: For determining non-specific binding.
-
Assay Buffer: Similar to the binding assay buffer, often containing MgCl₂ which is crucial for G protein activation.
-
Filtration Apparatus and Scintillation Counter.
2. Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of the test compound.
-
Include control wells for basal binding (no agonist) and non-specific binding (unlabeled GTPγS).
-
Initiate the reaction by adding [³⁵S]GTPγS to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS by scintillation counting.
3. Data Analysis:
-
Calculate the specific [³⁵S]GTPγS binding by subtracting non-specific binding from the total binding at each agonist concentration.
-
Plot the specific binding against the logarithm of the agonist concentration.
-
Determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect) values using non-linear regression.
cAMP Assay
This assay measures the intracellular accumulation or inhibition of cyclic AMP following GPCR activation.
1. Materials:
-
Whole Cells: A cell line stably expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Test Compounds: 7-OH-DPAT or 8-OH-DPAT.
-
Forskolin: An adenylyl cyclase activator, used to stimulate cAMP production when studying Gi/o-coupled receptors.
-
cAMP Assay Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell Culture Reagents.
2. Procedure:
-
Plate the cells in a multi-well plate (e.g., 96- or 384-well) and allow them to adhere.
-
For Gi/o-coupled receptors, pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with forskolin to induce cAMP production. For Gs-coupled receptors, directly stimulate the cells with the test compound.
-
Incubate for a specific time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen assay kit.
3. Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the logarithm of the test compound concentration.
-
For Gi/o-coupled receptors, determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
-
For Gs-coupled receptors, determine the EC50 value for the stimulation of cAMP production.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 3. The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. R(+)-8-OH-DPAT, a 5-HT1A receptor agonist, inhibits amphetamine-induced serotonin and dopamine release in rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. grokipedia.com [grokipedia.com]
- 17. Serotonin 5-HT7 receptor slows down the Gs protein: a single molecule perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5-HT7 Receptor Is Coupled to Gα Subunits of Heterotrimeric G12-Protein to Regulate Gene Transcription and Neuronal Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
Safety Operating Guide
Proper Disposal of (S)-2-Amino-7-Hydroxytetralin: A Guide for Laboratory Professionals
The safe and compliant disposal of (S)-2-Amino-7-Hydroxytetralin is a critical aspect of laboratory safety and environmental responsibility. As a compound with potential biological activity, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols to mitigate risks. This guide provides a comprehensive, step-by-step procedure for the proper handling and disposal of this compound and its associated waste streams.
Before initiating any disposal procedure, always consult your institution's Environmental Health and Safety (EHS) department and the most current Safety Data Sheet (SDS) for this compound.[1] Local, state, and federal regulations must be followed, and laboratory personnel should be trained in hazardous waste management.[2][3]
Hazard Profile and Safety Data
This compound is classified as hazardous.[4][5] Adherence to safety protocols is mandatory to prevent accidental exposure and environmental contamination.
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [4][5] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | [4][5][6] |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation. | [4][5][6] |
| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation. | [4][5][6] |
| Quantitative Safety & Disposal Data | |
| Ecotoxicity (for a related compound, 2-Aminotetralin) | |
| Test Species | Oryzias latipes (Orange-red killifish) |
| Endpoint | LC50 |
| Value | 15.6 mg/L |
| Chemical Degradation Protocol | |
| Sulfuric Acid Solution | 3 M |
| Potassium Permanganate Solution | 0.2 M |
| Waste Accumulation Limits (General Guidance) | |
| Standard Hazardous Waste | Max. 55 gallons per Satellite Accumulation Area |
| Acutely Toxic "P-list" Waste | Max. 1 quart (liquid) or 1 kg (solid) per SAA |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the safe disposal of this compound from a research laboratory.
Phase 1: Immediate Safety and Waste Segregation
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[1][7] All handling of the compound and its waste should be conducted in a certified chemical fume hood.[3][7]
-
Waste Identification and Classification: Laboratory personnel should treat all waste chemicals as hazardous unless confirmed otherwise by the institution's EHS department.[2] this compound waste must be managed as hazardous chemical waste.
-
Waste Segregation: Properly segregate waste at the point of generation to ensure safe handling and disposal.[3]
-
Solid Waste: Collect pure this compound powder, contaminated weigh boats, and other solid materials in a designated solid hazardous waste container.[3]
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container. Do not dispose of these solutions down the drain.[1]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and bench paper, must be considered contaminated and disposed of as solid hazardous waste.[1]
-
Empty Containers: Containers that held the pure compound must be triple-rinsed with a suitable solvent (e.g., water or methanol). The rinsate must be collected and disposed of as liquid hazardous waste.[1][2] After rinsing, deface the label and dispose of the container as regular trash, if permitted by your institution.[2]
-
Phase 2: Chemical Degradation (Optional - Follow Institutional Policy)
For certain waste streams, a chemical degradation step may be recommended by your EHS office to reduce the hazard. The following protocol, adapted from procedures for 2-Aminotetralin, uses oxidation to break down the compound.[1] This procedure must be performed in a chemical fume hood.
Methodology:
-
Preparation: In a suitable reaction vessel within a fume hood, dissolve or suspend the this compound waste in 3 M sulfuric acid.
-
Oxidation: While stirring the solution, slowly add 0.2 M potassium permanganate solution. The disappearance of the initial purple color indicates that the oxidation reaction is proceeding.
-
Endpoint Determination: Continue adding the potassium permanganate solution dropwise until a faint, persistent purple or brown color remains for several minutes. This indicates that the aminotetralin has been consumed and there is a slight excess of oxidant.
-
Quenching: After the reaction is complete, quench the excess potassium permanganate by slowly adding sodium metabisulfite solution until the purple/brown color disappears.
-
Final Disposal: The resulting neutralized solution should be collected as hazardous aqueous waste.
Phase 3: Waste Collection, Storage, and Disposal
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container that is chemically compatible with the waste being collected.[8][9] Keep the container closed at all times except when adding waste.[2][8]
-
Labeling: The waste container label must include:
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][9] This area should be inspected weekly for any signs of leakage.[8]
-
Disposal Request: Once the waste container is full or has been in storage for up to 12 months, contact your institution's EHS department to arrange for a hazardous waste pickup.[1][2][9] Do not attempt to transport or dispose of the waste yourself.
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 4. lookchem.com [lookchem.com]
- 5. Page loading... [guidechem.com]
- 6. (S)-2-Aminotetralin - Safety Data Sheet [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling (S)-2-Amino-7-Hydroxytetralin
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This guide provides essential safety protocols, operational plans, and disposal procedures for (S)-2-Amino-7-Hydroxytetralin, a key intermediate in the synthesis of various receptor ligands. Adherence to these guidelines is critical for ensuring laboratory safety and experimental integrity.
Immediate Safety and Hazard Information
This compound presents several potential hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The primary hazards identified from Safety Data Sheets (SDS) are summarized below.[1][2]
Hazard Identification and Precautionary Statements:
| Hazard Statement | Description | Precautionary Statement |
| H302 | Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. |
| H315 | Causes skin irritation. | P280: Wear protective gloves/protective clothing. |
| H319 | Causes serious eye irritation. | P280: Wear eye protection/face protection. |
| H335 | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when working with this compound to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards. | Prevents eye contact, which can cause serious irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat or chemical-resistant apron should be worn. | Prevents skin irritation and potential absorption.[1][2] |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dust/aerosols are generated. | Protects against respiratory tract irritation.[1][2] |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
Caption: A flowchart outlining the key logistical steps for handling this compound.
Experimental Protocol: Dopamine D3 Receptor Binding Assay
This compound and its analogs are frequently used to study dopamine receptor signaling. The R-(+)-isomer of the related compound 7-OH-DPAT is a potent dopamine D3 receptor agonist. The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the dopamine D3 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D3 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
-
Radioligand (e.g., [³H]spiperone or a D3-selective radioligand)
-
Non-specific binding control (e.g., haloperidol)
-
This compound (test compound)
-
Scintillation cocktail
-
96-well filter plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-D3 cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Total Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 100 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 100 µL of non-specific binding control.
-
Competitive Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 100 µL of varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapidly filtering the contents of the plate through the filter plates using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plates and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Signaling Pathway
This compound and its analogs often act as agonists at dopamine D2-like receptors (D2, D3, and D4), which are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
